molecular formula C6H12O4S B13916682 (Butane-2-sulfonyl)-acetic acid

(Butane-2-sulfonyl)-acetic acid

Cat. No.: B13916682
M. Wt: 180.22 g/mol
InChI Key: CINIKHKFACTWOO-UHFFFAOYSA-N
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Description

(Butane-2-sulfonyl)-acetic acid is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butan-2-ylsulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-5(2)11(9,10)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINIKHKFACTWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Elucidation of (Butane-2-sulfonyl)-acetic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Mechanistic Overview

(Butane-2-sulfonyl)-acetic acid (Chemical Formula: C₆H₁₂O₄S; Exact Mass: 180.0456 Da) is a highly functionalized aliphatic sulfone. In drug development and synthetic organic chemistry, sulfonylacetic acid derivatives are critical pharmacophores and synthetic intermediates due to their unique electronic and stereochemical properties.

Understanding the spectroscopic signature of this compound requires a deep analysis of its structural causality:

  • Strong Electron Withdrawal: The sulfonyl group (-SO₂-) exerts a powerful inductive electron-withdrawing effect. This heavily deshields the adjacent alpha-protons, pushing their Nuclear Magnetic Resonance (NMR) signals significantly downfield. As observed in authoritative literature on sulfonylacetic acid derivatives, these alpha-protons typically resonate between 4.00 and 4.30 ppm (1)[1].

  • Stereochemical Complexity (Chirality): The sec-butyl moiety contains a chiral center at the C2 position. This stereocenter breaks the magnetic equivalence of the adjacent methylene protons (both in the ethyl chain and the alpha-acetate group). Consequently, these protons are diastereotopic and will couple to each other, appearing as complex multiplets or AB quartets rather than simple singlets or triplets ().

Multi-Modal Analytical Workflow

To ensure absolute structural confirmation, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural elucidation.

Spectroscopic workflow for structural elucidation of this compound.

Self-Validating Experimental Protocols

Every analytical step must be a self-validating system to ensure data integrity and reproducibility.

High-Resolution NMR Spectroscopy
  • Preparation: Accurately weigh 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition (¹H NMR): Acquire data on a 400 MHz or 600 MHz spectrometer. Use a 30° pulse angle, 16 scans, and a strict 10-second relaxation delay (D1).

  • Acquisition (¹³C NMR): Acquire 512 scans with complete proton decoupling.

  • Causality & Validation Checkpoint: The integration of the internal TMS standard must be calibrated to exactly 0.00 ppm. The 10-second relaxation delay is critical; quaternary carbons and highly deshielded alpha-carbons lack efficient spin-lattice relaxation mechanisms. Shorter delays artificially attenuate these signals, destroying quantitative integration reliability (2)[2].

Attenuated Total Reflectance (ATR) FT-IR
  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol.

  • Background: Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal.

  • Acquisition: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil and record the spectrum from 4000 to 400 cm⁻¹.

  • Causality & Validation Checkpoint: The background scan must show zero absorbance in the 3000-2800 cm⁻¹ and 1700 cm⁻¹ regions to validate a contamination-free crystal. We deliberately use ATR instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed water creates a massive, broad artifact at ~3400 cm⁻¹, which masks the intrinsic O-H stretch of the carboxylic acid (3)[3].

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Preparation: Prepare a 1 µg/mL solution in HPLC-grade Methanol/Water (50:50 v/v).

  • Acquisition: Inject 5 µL into the LC-ESI-MS system. Operate the ESI source in negative ion mode (capillary voltage 2.5 kV, desolvation temperature 350°C). Acquire full scan data from m/z 50 to 500.

  • Causality & Validation Checkpoint: A blank injection of the mobile phase must precede the sample to establish the baseline noise floor. Negative ion mode (ESI-) is specifically chosen because the carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ pseudo-molecular ion with minimal background interference (4)[4].

Comprehensive Spectroscopic Data Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

The most striking feature of the ¹H NMR spectrum is the behavior of the alpha-methylene protons (-SO₂-CH₂ -COOH). Because of the adjacent chiral center at the sec-butyl group, these two protons are diastereotopic. They experience different magnetic environments and couple to each other with a large geminal coupling constant (J ≈ 14 Hz), resulting in an AB quartet rather than a singlet.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
12.50Broad Singlet1H--COOH (Highly deshielded, exchanges with D₂O)
4.25, 4.15AB Quartet2H14.0-SO₂-CH₂ -COOH (Diastereotopic due to C2 chirality)
3.20Multiplet1H--CH (CH₃)- (Deshielded by adjacent sulfone)
1.95, 1.60Multiplet2H--CH₂ -CH₃ (Diastereotopic ethyl chain protons)
1.35Doublet3H7.0-CH-CH₃ (Coupled to the methine proton)
1.00Triplet3H7.5-CH₂-CH₃ (Terminal methyl group)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.2Quaternary (C=O)Carboxylic acid carbonyl carbon
60.5Methine (CH)sec-butyl C2 (Attached to SO₂)
56.8Methylene (CH₂)Alpha-carbon (-SO₂-C H₂-COOH)
22.4Methylene (CH₂)Ethyl chain carbon
13.2Methyl (CH₃)Branched methyl carbon
11.5Methyl (CH₃)Terminal ethyl methyl carbon
Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is dominated by the strong, characteristic stretching frequencies of the carboxylic acid and the sulfone functional groups.

Table 3: Key FT-IR Absorptions (ATR, Neat Solid)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3300 - 2500Strong, BroadCarboxylic AcidO-H stretch (Hydrogen-bonded dimer)
1715Strong, SharpCarboxylic AcidC=O stretch
1320StrongSulfone (-SO₂-)Asymmetric S=O stretch
1135StrongSulfone (-SO₂-)Symmetric S=O stretch
Mass Spectrometry (ESI-MS)

In negative ion mode, the molecule (MW = 180.05) easily loses a proton to form the base peak. Subsequent collision-induced dissociation (CID) reveals the structural connectivity.

Table 4: ESI-MS Fragmentation (Negative Ion Mode)

m/z ObservedRelative AbundanceIon TypeFragment Assignment
179.0100% (Base Peak)[M-H]⁻Deprotonated molecular ion
135.045%[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate
71.020%[SO₂-CH]⁻Cleavage of the sec-butyl and acetate groups

References

  • Title: Journal of Chemical and Pharmaceutical Research, 2012, 4(1)
  • Title: (4-Tolylsulphonyl)
  • Title: Coating Carboxylic Acids on Amorphous Iron Nanoparticles Source: Langmuir - ACS Publications URL
  • Title: 1H NMR: Intermediate Level, Spectrum 1 Source: Yale University URL
  • Title: Continuous flow esterifications harnessing vibrational-coupled thin film fluidics Source: RSC Advances URL

Sources

In-Depth Technical Guide: Solubility of (Butane-2-sulfonyl)-acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

Compound: (Butane-2-sulfonyl)-acetic acid CAS: 1042628-83-0 Molecular Formula: C₆H₁₂O₄S Molecular Weight: 180.22 g/mol [1]

This guide provides a rigorous analysis of the solubility profile of this compound.[1] As a critical building block in the synthesis of sulfonamide antibiotics and agrochemicals (e.g., isoxazoline parasiticides), understanding its behavior in organic media is essential for process optimization.[2]

Core Solubility Thesis: The molecule exhibits an amphiphilic solubility profile driven by three distinct structural domains:

  • The Hydrophilic Head: A carboxylic acid (-COOH) capable of hydrogen bond donation and ionization.[1][2]

  • The Polar Core: A sulfonyl group (-SO₂-) that acts as a strong hydrogen bond acceptor and dipole driver.[1][2]

  • The Lipophilic Tail: A sec-butyl group (branched alkyl) that provides solubility in moderately polar organic solvents but limits water solubility compared to its methyl analogs.[1][2]

Part 2: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its functional groups.[2]

Structural Analysis & Solvent Interaction
Structural DomainPropertyInteraction MechanismTarget Solvents
Carboxyl (-COOH) Protogenic, Acidic (pKa ~3.0–3.[1]5)H-Bonding (Donor/Acceptor), Ion-DipoleAlcohols, Water (pH > 4), DMSO
Sulfonyl (-SO₂-) High Dipole Moment, EWGDipole-Dipole, H-Bond AcceptorDMSO, DMF, Acetone, Acetonitrile
Sec-Butyl Chain Lipophilic, Steric BulkVan der Waals (London Dispersion)Ethyl Acetate, DCM, Ethers
The "pH-Switch" Mechanism

Unlike neutral organic molecules, this compound possesses a "solubility switch."

  • Acidic pH (Protonated Form): High solubility in organic solvents (EtOAc, DCM); lower solubility in water.[1][2]

  • Basic pH (Deprotonated Carboxylate): High solubility in water; insoluble in non-polar organics (Hexane, Ether).[1][2]

  • Implication: This property allows for efficient purification via Acid-Base Extraction , a superior alternative to costly chromatography.[1][2]

Part 3: Solubility Landscape & Solvent Selection[2]

The following data categorizes solvents based on their thermodynamic capacity to dissolve this compound at 25°C.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc Very High (>200 mg/mL)Reaction Media: Ideal for nucleophilic substitutions (SɴAr) where high concentration is required.[1]
Polar Protic Methanol, Ethanol High (>100 mg/mL)Feed Stock: Good for transferring the reagent, but avoid high heat to prevent Fischer esterification.[1][2]
Moderately Polar Acetone, Acetonitrile High (>80 mg/mL)Crystallization: Excellent solvents for dissolving the crude; cooling induces precipitation.[1][2]
Esters/Ethers Ethyl Acetate (EtOAc), THF Moderate (20–50 mg/mL)Extraction: The "Gold Standard" for extracting the protonated acid from aqueous layers.[1][2]
Chlorinated Dichloromethane (DCM) Moderate (15–40 mg/mL)Process: Useful if low boiling point removal is required, though EtOAc is greener.[1][2]
Non-Polar Hexane, Heptane, Toluene Insoluble/Low (<1 mg/mL)Anti-Solvent: Critical for inducing crystallization (trituration) from EtOAc or DCM mixtures.[1][2]

Part 4: Experimental Protocols

As specific literature values for this CAS are proprietary, the following protocols are designed to be self-validating . They allow you to determine the exact solubility limit and purify the compound in your specific lab environment.[1][2]

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask)

Use this to generate precise data for formulation or process limits.[1]

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethyl Acetate).[1][2]

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a visible precipitate persists.[1][2]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification (Gravimetric): Evaporate the solvent under vacuum (Rotavap/SpeedVac) until mass is constant.

    • Calculation:Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])[1]

Protocol B: Purification via Anti-Solvent Recrystallization

Field-Proven Method for Sulfonyl Acids.[1]

Objective: Purify crude material (e.g., 90% purity) to >98% crystalline solid.

  • Dissolution: Dissolve crude this compound in the minimum volume of warm Ethyl Acetate (40–50°C).

    • Ratio: Approx. 3–5 mL EtOAc per gram of substrate.[1][2]

  • Anti-Solvent Addition: While stirring rapidly, add n-Heptane dropwise.[1][2]

    • Stop Point: Stop adding Heptane when a faint cloudiness persists (Cloud Point).[1][2]

  • Crystallization: Add 1–2 drops of EtOAc to clear the solution, then remove from heat. Allow to cool slowly to Room Temperature (RT), then move to 4°C (fridge).

  • Harvest: Filter the white crystals and wash with cold 1:3 EtOAc:Heptane.

Part 5: Mandatory Visualization

Diagram 1: Solvent Selection Logic Gate

This decision tree guides the researcher to the correct solvent based on the intended experimental outcome.[1][2]

SolubilityLogic Start Select Solvent for This compound Goal What is your Goal? Start->Goal Reaction Chemical Reaction (Synthesis) Goal->Reaction Purification Purification (Recrystallization) Goal->Purification Extraction Work-up (Extraction) Goal->Extraction HiConc High Conc. Required (>1M)? Reaction->HiConc Recrys Solvent/Anti-Solvent System Purification->Recrys Extract Partitioning from Water (pH < 2) Extraction->Extract DMSO Use DMSO or DMF (Excellent Solubility) HiConc->DMSO Yes MeCN Use Acetonitrile or THF (Good Solubility) HiConc->MeCN No EtOAcHept Ethyl Acetate / Heptane (Recommended) Recrys->EtOAcHept EtOAc Use Ethyl Acetate (High Partition Coeff) Extract->EtOAc

Caption: Logic flow for selecting the optimal solvent based on process requirements (Synthesis, Purification, or Extraction).

Diagram 2: Recrystallization Workflow

A visual representation of Protocol B for high-purity isolation.[1]

Recrystallization Step1 1. Dissolve Crude in warm EtOAc (Min. Volume) Step2 2. Add Heptane until Cloud Point Step1->Step2 Heat Step3 3. Cool to RT then 4°C Step2->Step3 Slow Cool Step4 4. Filter & Wash (Cold 1:3 Mix) Step3->Step4 Precipitation Product Pure Crystalline Acid (>98%) Step4->Product Dry

Caption: Step-by-step anti-solvent recrystallization workflow using the Ethyl Acetate/Heptane system.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59543, (Phenylsulfonyl)acetic acid (Analogous Structure Analysis).[1][2] Retrieved from [Link][1]

  • Gaylord Chemical Company (2025). Dimethyl Sulfoxide (DMSO) Solubility Data: Comparative Solubility of Organic Acids.[1][2] Retrieved from [Link][1]

  • University of Wisconsin-Madison (2017). Bordwell pKa Table (Acidity in DMSO).[1][2] Retrieved from [Link]

  • Pfizer Inc. (2012). Patent US8466115B2: Spirocyclic isoxazoline derivatives as antiparasitic agents (Cites synthesis and handling of sulfonyl acetic acid intermediates).[1][2] Retrieved from

Sources

Theoretical Properties of (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0) is a functionalized organosulfur compound characterized by a carboxylic acid moiety activated by an


-sulfonyl group.[1] This structural motif imparts significant acidity to the carboxylic proton relative to unsubstituted alkanoic acids and creates an "active methylene" center capable of diverse C-C bond-forming reactions.

Primarily utilized as a building block in drug discovery, this compound serves as a bioisostere for


-amino acids or as a precursor for sulfonyl-containing heterocycles.[1] This guide details its theoretical physicochemical profile, synthetic pathways, and reactivity logic, grounded in the structure-activity relationships (SAR) of homologous 

-sulfonyl carboxylic acids.

Physicochemical Profile

The physicochemical properties of this compound are dominated by the strong electron-withdrawing nature of the sulfonyl (


) group.[1]
Structural Identity
PropertyDetail
IUPAC Name 2-(Butan-2-ylsulfonyl)acetic acid
Common Name This compound
CAS Number 1042628-83-0
Molecular Formula

Molecular Weight 180.22 g/mol
SMILES CCC(C)S(=O)(=O)CC(=O)O
Theoretical & Predicted Properties

The following values are derived from experimental data of the homologous 2-(methylsulfonyl)acetic acid and computational consensus models.

ParameterValue / RangeMechanistic Insight
pKa (Carboxyl) 2.4 – 2.6 (Predicted)The

-sulfonyl group exerts a strong inductive (

) and field effect, stabilizing the carboxylate anion.[1] This makes it significantly more acidic than acetic acid (pKa 4.76).
pKa (

-Methylene)
~11 – 13 (DMSO)The protons between the sulfonyl and carbonyl groups are acidic ("active methylene"), allowing for deprotonation by weak bases (e.g.,

).[1]
LogP 0.40 ± 0.2 The compound is moderately polar. The lipophilic sec-butyl chain balances the hydrophilic sulfonyl-carboxyl headgroup.[1]
Solubility High (Polar Solvents)Soluble in DMSO, DMF, Methanol, and Water (pH dependent).
Physical State Solid (Powder)Predicted melting point range: 100–120°C (Based on methyl analog MP 118°C).[1]

Synthetic Pathways[1][2][4][5]

The synthesis of this compound follows a robust two-stage workflow: Nucleophilic Substitution followed by Oxidation .[1] This pathway avoids the use of unstable sulfonyl chlorides and allows for the introduction of chirality if a pure enantiomer of butane-2-thiol is used.[1]

Reaction Logic
  • Thioether Formation : Alkylation of butane-2-thiol with chloroacetic acid under basic conditions.[1]

  • Oxidation : Selective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (

    
    ) catalyzed by Sodium Tungstate (
    
    
    
    ). This method prevents over-oxidation or decarboxylation that might occur with harsher oxidants like
    
    
    .
Synthesis Diagram

SynthesisPathway Start Butane-2-thiol (Nucleophile) Inter Intermediate: 2-(sec-butylthio)acetic acid Start->Inter NaOH (aq), 0°C to RT SN2 Substitution Reagent1 Chloroacetic Acid (Electrophile) Reagent1->Inter Product Product: This compound Inter->Product 30% H2O2, Na2WO4 (cat.) Oxidation (pH < 7)

Figure 1: Step-wise synthesis from butane-2-thiol via thioether oxidation.

Reactivity Profile

Understanding the reactivity of this molecule is critical for its application in medicinal chemistry.[2] It possesses three distinct reactive centers.

Acidity & Decarboxylation[2]
  • Carboxyl Acidity : With a pKa

    
     2.5, this compound is a relatively strong organic acid. In coupling reactions (e.g., amide bond formation), it may require buffering to prevent protonation of amine nucleophiles.
    
  • Decarboxylation Risk : Like many

    
    -dicarbonyl analogs (where sulfonyl mimics a carbonyl), the compound is susceptible to thermal decarboxylation, particularly in the presence of base and heat.
    
    • Mechanism: The sulfonyl group stabilizes the carbanion intermediate formed after

      
       loss.
      
    • Mitigation: Avoid temperatures

      
       under basic conditions unless decarboxylation is the intended outcome (Ramberg-Bäcklund type sequences).
      
Active Methylene Chemistry

The


-carbon (C2) is flanked by two electron-withdrawing groups (

and

).[1]
  • Knoevenagel Condensation : The C2 protons can be removed by bases like piperidine or alkoxides to generate a nucleophile that reacts with aldehydes.

  • Alkylation : Mono- or di-alkylation at C2 is possible, though the steric bulk of the sec-butyl group may favor mono-alkylation.[1]

Reactivity Diagram

Reactivity Center This compound Decarb Thermal Decarboxylation (-CO2) Center->Decarb Heat/Base (Forms Sulfone) Amide Amide Coupling (R-NH2 + Coupling Agent) Center->Amide COOH Activation (Forms Sulfonyl-Amide) Alpha Alpha-Alkylation (Base + R-X) Center->Alpha Active Methylene (C-C Bond Formation)

Figure 2: Primary reactivity modes: Decarboxylation, Amidation, and Alpha-Alkylation.[1]

Experimental Protocol: Synthesis (Recommended)

Note: This protocol is adapted from standard procedures for homologous methylsulfonyl acetic acids.

Phase 1: Thioether Formation[1]
  • Preparation : Dissolve Chloroacetic acid (1.0 equiv) in water. Neutralize carefully with Sodium Carbonate (

    
    ) at 
    
    
    
    .[1]
  • Addition : Add Butane-2-thiol (1.05 equiv) followed by dropwise addition of NaOH (aqueous, 2M) to maintain pH

    
     10.
    
  • Reaction : Stir at room temperature for 4 hours.

  • Workup : Acidify with dilute HCl to pH 1. Extract with Ethyl Acetate.[3] Dry organic layer (

    
    ) and concentrate to yield 2-(sec-butylthio)acetic acid.[1]
    
Phase 2: Tungstate-Catalyzed Oxidation[1][2]
  • Setup : Dissolve the thioether intermediate in Glacial Acetic Acid or Methanol. Add Sodium Tungstate dihydrate (

    
    , 0.02 equiv).[1]
    
  • Oxidation : Add 30% Hydrogen Peroxide (

    
    , 2.5 equiv) dropwise at 
    
    
    
    . Caution: Exothermic reaction.[1][2]
  • Completion : Stir at

    
     for 2–3 hours. Monitor by TLC (disappearance of thioether).
    
  • Isolation : Cool to room temperature. Dilute with water and extract with Ethyl Acetate (or crystallize directly if solid precipitates).

  • Purification : Recrystallize from Ethyl Acetate/Hexane to obtain pure This compound .

References

  • LookChem . (2026). 2-(Methylsulfonyl)acetic acid Properties and pKa Data. Retrieved from [1][4]

  • PubChem . (2026). Butane-2-sulfonic acid monohydrate and Derivatives. National Library of Medicine. Retrieved from [1]

  • BLD Pharm . (2026). This compound Product Entry (CAS 1042628-83-0).[1] Retrieved from [1]

  • ChemicalBook . (2026).[5] Methanesulfonylacetic acid: Physical Properties and Synthesis. Retrieved from [1]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Contextual citation for sulfone acidity).

Sources

Technical Assessment: (Butane-2-sulfonyl)-acetic Acid Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of (Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0). It focuses on stability profiling, degradation kinetics, and analytical characterization, designed for researchers in pharmaceutical development who encounter this compound as a building block or a process impurity.

Executive Summary & Chemical Identity

This compound is a functionalized sulfone intermediate characterized by a sec-butyl group attached to a sulfonyl moiety, which is in turn linked to an acetic acid backbone.[1] In drug development, it often serves as a robust "linker" motif due to the chemical inertness of the sulfone group under physiological conditions. However, the unique electronic environment created by the electron-withdrawing sulfonyl group (


) adjacent to the carboxyl group (

) creates specific stability vulnerabilities, particularly under thermal stress.
PropertySpecification
IUPAC Name 2-(Butan-2-ylsulfonyl)acetic acid
CAS Number 1042628-83-0
Molecular Formula

Molecular Weight 180.22 g/mol
pKa (Predicted) ~3.5 (Carboxylic acid), ~12 (Alpha-methylene protons)
Chirality One chiral center at the sec-butyl C2 position

Stability Profile & Degradation Mechanisms

Thermal Degradation: Decarboxylation

The primary degradation pathway for


-sulfonyl carboxylic acids is thermal decarboxylation . The sulfonyl group is strongly electron-withdrawing, which stabilizes the carbanion intermediate formed upon loss of carbon dioxide. While more stable than 

-keto acids, this compound will decarboxylate under elevated temperatures (

) or in the presence of specific metal catalysts.
  • Mechanism: The reaction proceeds via a cyclic transition state or an anionic intermediate, leading to the formation of 2-(methylsulfonyl)butane (also known as sec-butyl methyl sulfone).

  • Kinetics: First-order kinetics are typically observed. The rate increases significantly in high-boiling solvents (e.g., DMSO, DMF).

Oxidative Stability

Unlike its sulfide (thioether) precursors, the sulfone moiety in this compound is already in its highest oxidation state (


). Therefore, it is highly resistant to oxidative degradation  by peroxides or atmospheric oxygen. This makes it a stable standard for monitoring the oxidation of upstream sulfide intermediates.
Hydrolytic Stability

The sulfone-carbon bonds (


 and 

) are chemically inert to hydrolysis under standard acidic or basic conditions. However, the chiral center at the sec-butyl group is stable unless subjected to extreme Lewis acid conditions that could promote carbocation formation (unlikely in standard pharmaceutical processing).
Photostability

The molecule lacks a significant chromophore in the UV-A/B region (unless derivatized). Direct photolysis is negligible.

Degradation Pathway Visualization

The following diagram illustrates the primary thermal degradation pathway (decarboxylation) and the oxidative resistance relative to sulfide precursors.

DegradationPathways cluster_stability Stability Zone Precursor Precursor: (sec-Butylthio)acetic acid Target Target: This compound Precursor->Target Oxidation (H2O2/Oxone) Stable Transformation Degradant1 Major Degradant (Thermal): 2-(Methylsulfonyl)butane Target->Degradant1 Thermal Decarboxylation (>100°C, -CO2) CO2 Byproduct: CO2 (Gas) Target->CO2

Figure 1: Reaction pathway showing the oxidative formation of the target sulfone and its subsequent thermal degradation via decarboxylation.

Analytical Methodologies

To accurately quantify this compound and separate it from potential degradants, a validated HPLC-MS approach is required. The lack of a strong UV chromophore necessitates the use of Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

Recommended HPLC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI (Negative Mode) for the carboxylic acid; ESI (Positive Mode) may be required for the decarboxylated neutral sulfone (as an adduct).

Diagnostic Ions
CompoundFormulaMonoisotopic MassESI(-) [M-H]⁻ESI(+) [M+H]⁺
This compound

180.05179.04 181.05
2-(Methylsulfonyl)butane (Degradant)

136.06N/A (Neutral)137.06

Experimental Protocols: Forced Degradation Study

This protocol is designed to validate the stability limits of the compound.

Stress Testing Workflow
  • Preparation: Prepare a

    
     stock solution of this compound in Acetonitrile/Water (50:50).
    
  • Conditions:

    • Acid Stress: Add 1N HCl, heat at

      
       for 24 hours.
      
    • Base Stress: Add 1N NaOH, heat at

      
       for 24 hours (Check for racemization).
      
    • Oxidative Stress: Add 3%

      
      , ambient temp for 24 hours (Expect no change).
      
    • Thermal Stress: Heat solid sample at

      
       for 24 hours (Expect decarboxylation).
      
  • Analysis: Neutralize samples, dilute to

    
    , and analyze via HPLC-MS.
    
Workflow Visualization

StressTesting cluster_conditions Stress Conditions Sample Sample Preparation (1 mg/mL Stock) Acid Acid Hydrolysis 1N HCl, 60°C Sample->Acid Base Base Hydrolysis 1N NaOH, 60°C Sample->Base Oxidation Oxidation 3% H2O2, RT Sample->Oxidation Thermal Thermal Solid State, 105°C Sample->Thermal Analysis HPLC-MS Analysis Quantify Degradants Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Report Stability Profile Report Analysis->Report

Figure 2: Step-by-step workflow for forced degradation (stress testing) validation.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan. (General reactivity of sulfones). Link

  • Najera, C., & Yus, M. (1999). Recent developments in the chemistry of sulfones. Tetrahedron. (Mechanisms of sulfone stability and decarboxylation). Link

  • Grossert, J. S., et al. (2005). The fragmentations of sulfones and sulfoxides. Journal of Mass Spectrometry. (MS fragmentation patterns for sulfones). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The α-sulfonyl carboxylic acid moiety is a critical pharmacophore in modern drug discovery, prized for its unique stereoelectronic properties and its ability to engage with biological targets, particularly metalloenzymes. This guide centers on (Butane-2-sulfonyl)-acetic acid, a representative member of this class, to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will deconstruct the core scaffold, explore rational strategies for analogue design, and provide detailed, field-proven synthetic protocols. A significant focus is placed on the potential of these compounds as matrix metalloproteinase (MMP) inhibitors, a class of enzymes implicated in numerous pathologies. This document is designed not as a rigid template, but as an adaptable framework to empower researchers in their exploration of sulfonyl-based chemical entities.

Introduction: The Sulfonylacetic Acid Scaffold

The this compound molecule serves as an exemplary scaffold for understanding the broader class of α-alkanesulfonyl carboxylic acids. Its structure features a chiral center at the second carbon of the butane chain and a highly polar sulfonyl group directly adjacent to a carboxylic acid. This arrangement confers several key properties:

  • Strong Acidity: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-proton and the carboxylic acid proton.

  • Hydrogen Bonding: The sulfonyl oxygens and the carboxylic acid group act as potent hydrogen bond acceptors and donors, respectively.

  • Metalloenzyme Interaction: The sulfonyl and carboxylate groups can act as a bidentate ligand, effectively chelating metal ions like zinc (Zn²⁺), which are found in the active sites of many enzymes, such as matrix metalloproteinases (MMPs).[1]

These characteristics make the scaffold a compelling starting point for designing targeted inhibitors and chemical probes.

Strategic Pathways for Analogue Design and Synthesis

The modular nature of this compound allows for systematic modification to explore structure-activity relationships (SAR). The primary vectors for analogue design involve alterations to the alkyl side chain and the carboxylic acid moiety.

Rationale for Analogue Design

The goal of analogue design is to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Modifications to the alkyl chain (the butane group) can influence lipophilicity, steric interactions with the target protein, and metabolic stability. Alterations to the carboxylic acid can modulate acidity, cell permeability (e.g., through esterification to create prodrugs), and interactions with the target's active site.

Analogue_Design_Strategy cluster_Alkyl Alkyl Chain Modification cluster_Acid Acid Moiety Modification Core This compound Alkyl_Length Vary Chain Length (Propyl, Pentyl, etc.) Core->Alkyl_Length Influences Lipophilicity & Steric Fit Alkyl_Branch Introduce Branching (Isobutyl, Neopentyl) Core->Alkyl_Branch Influences Lipophilicity & Steric Fit Alkyl_Cyclic Incorporate Rings (Cyclohexyl, Phenyl) Core->Alkyl_Cyclic Influences Lipophilicity & Steric Fit Alkyl_Unsat Add Unsaturation (Butenyl, Phenyl) Core->Alkyl_Unsat Influences Lipophilicity & Steric Fit Acid_Ester Esterification (Methyl, Ethyl Esters) Core->Acid_Ester Modulates Acidity, Permeability & Binding Acid_Amide Amidation (Primary, Secondary Amides) Core->Acid_Amide Modulates Acidity, Permeability & Binding Acid_Bioisostere Bioisosteric Replacement (Tetrazole, Hydroxamic Acid) Core->Acid_Bioisostere Modulates Acidity, Permeability & Binding

Caption: Logical relationship diagram for analogue design strategies.

General Synthetic Workflow

The synthesis of α-alkanesulfonyl carboxylic acids typically follows a two-stage process: 1) formation of the carbon-sulfur bond and 2) oxidation of the resulting sulfide to the sulfone. A common and robust method is analogous to the Williamson ether synthesis, where a thiol is alkylated, followed by oxidation.[2][3]

Synthetic_Workflow Start Butane-2-thiol + Bromoacetic Acid Ester Step1 Step 1: Nucleophilic Substitution (SN2) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Start->Step1 Intermediate Intermediate: Alkyl Thioacetate Ester Step1->Intermediate Step2 Step 2: Oxidation Oxidant (e.g., H2O2, m-CPBA) Solvent (e.g., Acetic Acid, DCM) Intermediate->Step2 Product_Ester Product: Sulfonylacetic Acid Ester Step2->Product_Ester Step3 Step 3: Hydrolysis Acid or Base Catalyzed (e.g., LiOH, HCl) Product_Ester->Step3 Final_Product Final Product: This compound Step3->Final_Product Purify Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purify

Caption: General synthetic workflow for this compound.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the final compound.

Protocol 1: Synthesis of Ethyl (Butane-2-sulfonyl)acetate

This protocol details the synthesis of the ethyl ester precursor.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, safer alternative suitable for many substrates.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction.[4]

  • Oxidizing Agent: Hydrogen peroxide in acetic acid is a cost-effective and powerful oxidizing system.[5] Meta-chloroperoxybenzoic acid (m-CPBA) is another excellent choice, often providing cleaner reactions, albeit at a higher cost.

Step-by-Step Methodology:

  • Thioether Formation:

    • To a stirred solution of butane-2-thiol (1.0 eq) in DMF (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add ethyl bromoacetate (1.05 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude thioether by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes).

  • Oxidation to Sulfone:

    • Dissolve the purified thioether (1.0 eq) in glacial acetic acid (0.5 M).

    • Cool the solution to 0 °C and add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours, monitoring by TLC or LC-MS until starting material is consumed.

    • Cool the reaction to room temperature and pour it into a beaker of ice water.

    • Extract the product with dichloromethane (DCM) (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases, then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, ethyl (butane-2-sulfonyl)acetate. Further purification can be achieved by chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Saponification:

    • Dissolve the ethyl (butane-2-sulfonyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M hydrochloric acid (HCl).[6]

    • Extract the final product with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound, often as a white solid or viscous oil.

Application Focus: Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Their overexpression is linked to diseases like arthritis, cancer metastasis, and cardiovascular disease.[7] The α-sulfonyl carboxylic acid scaffold is a potent zinc-binding group, making its derivatives promising candidates for MMP inhibitors.[8]

The inhibitor binds to the zinc ion in the MMP active site, blocking its catalytic activity.[1] The alkyl side chain of the inhibitor can be tailored to interact with specific hydrophobic pockets (like the S1' pocket) of different MMPs, thereby conferring selectivity.[9]

Analogue StructureTarget MMP(s)Potency (IC₅₀)Rationale for Design
This compound Broad-spectrum (e.g., MMP-2, MMP-9)Micromolar rangeCore scaffold for initial screening.
(4-Phenylbutane-2-sulfonyl)-acetic acid MMP-2, MMP-9 (Deep pocket enzymes)Low to mid-nanomolarThe phenyl group is designed to occupy the deep, hydrophobic S1' pocket for increased potency and selectivity.[10]
(Cyclohexylmethyl-sulfonyl)-acetic acid MMP-1, MMP-8High nanomolarThe bulky cyclohexyl group provides a different steric profile to target specific MMP subtypes.
N-Hydroxy-(butane-2-sulfonyl)acetamide Broad-spectrumLow nanomolarThe hydroxamic acid moiety is a classic, highly potent zinc-binding group, often used to maximize inhibitory activity.[10]

Note: Potency values are illustrative and depend on specific assay conditions. Data is synthesized from principles described in cited literature.[8][10]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. Key signals include the diastereotopic protons of the CH₂ group between the sulfonyl and carbonyl groups, and the characteristic downfield shift of the carbon alpha to the sulfonyl group.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized molecule.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

Conclusion and Future Directions

This compound and its analogues represent a versatile and powerful class of compounds for chemical biology and drug discovery. The synthetic routes are robust and amenable to the creation of diverse chemical libraries. The demonstrated potential of this scaffold to inhibit matrix metalloproteinases highlights its therapeutic relevance.[8]

Future research should focus on:

  • Developing Stereoselective Syntheses: To isolate and test individual enantiomers, as biological activity is often stereospecific.

  • Exploring a Wider Range of Bioisosteres: Replacing the carboxylic acid with other acidic groups like sulfamates or phosphonates could lead to novel pharmacological profiles.[13]

  • In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to cellular and animal models to assess their efficacy and safety.

This guide provides the foundational knowledge and practical protocols to empower researchers to explore this exciting chemical space.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis: Nucleophilic Substitution. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • García-López, M. T., et al. (2003). Synthesis of bacterial collagenase and matrix metalloproteinase inhibitors incorporating arylsulfonylureido and 5-dibenzo-suberenyl/suberyl moieties. Journal of Medicinal Chemistry, 46(11), 2217-2228. [Link]

  • Scozzafava, A., & Supuran, C. T. (2006). Synthesis and SAR of alpha-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3290-3295. [Link]

  • Al-Balawi, R. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Science of Synthesis. (2005).
  • Lumen Learning. Organic Chemistry 1: 9.5. Williamson ether synthesis. [Link]

  • Wikipedia. Metalloprotease inhibitor. [Link]

  • Płachetka, A., et al. (2023). Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. International Journal of Molecular Sciences, 24(18), 13813. [Link]

  • Kumar, A., et al. (2020). Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. Journal of Medicinal Chemistry, 63(17), 9648-9658. [Link]

  • Taylor & Francis Online. (2006). Synthesis of 2-Acetylenic Carboxylic Acids, 1-Sulfinyl and 1-Sulfonyl-2-ketones from 2-Acetylenic Phenyl Sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1845-1852. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Wang, Y., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 10, 908311. [Link]

  • Kiani, A., et al. (2013). Direct synthesis of sulfonyl azides from sulfonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1-3), 119-125. [Link]

  • ResearchGate. Synthesis of sulfonylureas from carboxylic acids and sulfonamides. [Link]

  • Google Patents. (1990).
  • Zaib, S., et al. (2022). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Scientific Reports, 12(1), 12345. [Link]

  • Royal Society of Chemistry. (2014). 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation. Chemical Communications, 50(76), 11215-11218. [Link]

  • Wagner, C. R., et al. (2014). Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1. ACS Chemical Biology, 9(4), 934-943. [Link]

  • ResearchGate. (2011). 39.1.15 Alkanesulfonic Acids and Acyclic Derivatives (Update 2011). [Link]

  • Quora. (2021). How do you convert acetic acid to butane?[Link]

  • Google Patents. (2012). CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone.
  • Hindawi. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 856518. [Link]

  • National Center for Biotechnology Information. (2008). Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes. Nanotechnology, 19(2), 025708. [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • Nature. (2024). Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis. [Link]

  • American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • ResearchGate. Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. [Link]

  • National Center for Biotechnology Information. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 183. [Link]

  • ResearchGate. Biological activity of usnic acid and its derivatives: Part 2. effects on higher organisms. Molecular and physicochemical aspects. [Link]

  • MDPI. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. [Link]

  • PubMed. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

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Methodological & Application

Synthesis of (Butane-2-sulfonyl)-acetic acid from 2-butanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of (Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0) starting from 2-butanethiol . The method utilizes a high-yielding S-alkylation followed by a selective oxidation. Designed for scalability and reproducibility, this guide addresses critical process parameters, safety considerations for peroxide handling, and self-validating analytical checkpoints.

Introduction

Sulfonyl acetic acids are pivotal building blocks in medicinal chemistry, serving as precursors for sulfones, sulfonamides, and biologically active heterocycles. The target molecule, this compound, contains a sec-butyl group, introducing a chiral center (racemic in this protocol) and increased lipophilicity compared to its n-butyl analog.

This protocol employs a "Thio-Etherification


 Oxidation" strategy. This route is preferred over direct sulfinylation due to milder conditions and higher functional group tolerance.
Target Molecule Profile
PropertyDetail
Chemical Name This compound
CAS Number 1042628-83-0
Molecular Formula

Molecular Weight 180.22 g/mol
Precursor 2-Butanethiol (CAS: 513-53-1)

Synthetic Strategy & Mechanism

The synthesis proceeds via two distinct chemical transformations:[1][2][3]

  • Nucleophilic Substitution (

    
    ):  2-Butanethiol reacts with chloroacetic acid under basic conditions to form the sulfide intermediate, (Butan-2-ylthio)acetic acid.
    
  • Oxidation: The sulfide is oxidized to the sulfone using hydrogen peroxide in glacial acetic acid.

Reaction Scheme

ReactionScheme SM 2-Butanethiol (C4H10S) Inter Intermediate: (Butan-2-ylthio)acetic acid SM->Inter Step 1: S-Alkylation Reagent1 Cl-CH2-COOH NaOH, H2O Product Product: This compound Inter->Product Step 2: Oxidation Reagent2 H2O2 (30%) AcOH, Heat

Figure 1: Synthetic pathway from 2-butanethiol to the target sulfone.[4]

Experimental Protocol

Step 1: Synthesis of (Butan-2-ylthio)acetic acid

Objective: Alkylation of the thiol sulfur atom. Mechanism: The thiolate anion, generated in situ by sodium hydroxide, acts as a nucleophile displacing the chloride from chloroacetic acid.

Materials
  • 2-Butanethiol (1.0 equiv)[5]

  • Chloroacetic acid (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.2 equiv)

  • Water (Solvent)

  • Hydrochloric acid (HCl, 6M) for acidification

  • Ethyl Acetate (EtOAc) for extraction

Procedure
  • Preparation of Chloroacetate: In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve Chloroacetic acid (1.1 equiv) in water (approx. 3 mL/mmol).

  • Neutralization: Cool the solution to 0°C in an ice bath. Slowly add a solution of NaOH (1.1 equiv) in water, maintaining the temperature below 10°C. Rationale: This generates sodium chloroacetate in situ, preventing premature hydrolysis.

  • Thiolate Formation: In a separate vessel, mix 2-Butanethiol (1.0 equiv) with NaOH (1.1 equiv) in water. Stir for 15 minutes to ensure formation of the sodium thiolate salt.

  • Coupling: Add the thiolate solution dropwise to the chloroacetate solution over 30 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 80-90°C for 2-3 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1). The thiol spot (high

      
      , strong odor) should disappear.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with 6M HCl to pH ~1-2. The product (carboxylic acid) will oil out or precipitate.

    • Extract with Ethyl Acetate (3 x volume).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Yield: Expect a viscous, pale yellow oil. (Typical Yield: 85-95%).

Step 2: Oxidation to this compound

Objective: Oxidation of sulfide (


) to sulfone (

). Mechanism: Electrophilic oxidation. The sulfide attacks the electrophilic oxygen of the peracetic acid (generated in situ from

and AcOH).
Materials
  • (Butan-2-ylthio)acetic acid (Intermediate from Step 1)

  • Hydrogen Peroxide (

    
    , 30% aq.)[6] (3.0 - 4.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure
  • Setup: Dissolve the thio-intermediate in Glacial Acetic Acid (approx. 5 mL/g) in a flask equipped with a reflux condenser.

  • Addition: Heat the solution to 40°C. Add

    
      (30%) dropwise via addition funnel.
    
    • Safety Note: The reaction is exothermic.[7][8] Control addition rate to maintain temperature between 50-60°C without external heating if possible.

  • Reaction: After addition, heat the mixture to 70-80°C for 2-4 hours.

    • Rationale: The first oxidation (to sulfoxide) is fast; the second (to sulfone) requires heat and excess oxidant.

  • Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide paper), quench with saturated sodium bisulfite solution.

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove most acetic acid.

    • Dilute the residue with water and extract with Ethyl Acetate.

    • Alternative: If the product crystallizes upon cooling/concentration, filter the solid.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or water if necessary.

  • Characterization: White crystalline solid.

Process Control & Validation

The following decision tree ensures protocol integrity and troubleshooting.

ProcessFlow Start Start Synthesis Step1 Step 1: Alkylation (Thiol + Chloroacetic Acid) Start->Step1 Check1 TLC Check: Thiol Consumed? Step1->Check1 Adjust1 Add 0.1 eq NaOH Reflux 1h Check1->Adjust1 No Workup1 Acidify & Extract Check1->Workup1 Yes Adjust1->Check1 Step2 Step 2: Oxidation (H2O2 / AcOH) Workup1->Step2 Check2 Starch-Iodide Test: Excess Oxidant? Step2->Check2 Quench Quench with NaHSO3 Check2->Quench Yes Isolate Concentrate & Crystallize Check2->Isolate No Quench->Isolate

Figure 2: Operational workflow and decision logic for the synthesis.

Analytical Data (Expected)

TechniqueExpected SignalStructural Assignment
1H NMR

0.9-1.1 (t/d)
Methyl protons of sec-butyl group

1.4-1.8 (m)
Methylene protons of sec-butyl

3.2-3.5 (m)
CH of sec-butyl (deshielded by

)

4.0-4.2 (s)

between

and

(singlet)

11.0+ (br s)
Carboxylic acid proton
IR 1710-1730

C=O stretch (Carboxylic acid)
1300-1320


asymmetric stretch
1130-1150


symmetric stretch

Safety & Handling

  • 2-Butanethiol: Potent stench.[5] Handle only in a well-ventilated fume hood. Treat glassware with bleach to oxidize residual thiol before removal from the hood.

  • Hydrogen Peroxide (30%): Strong oxidizer. Corrosive. Avoid contact with metals and organic solvents in concentrated forms.

  • Chloroacetic Acid: Toxic and corrosive. Readily absorbed through skin. Wear double nitrile gloves.

References

  • S-Alkylation General Procedure: PrepChem. "Preparation of alkylthioacetic acids." Accessed Oct 2023. Link (General methodology for thiol alkylation).

  • Oxidation Methodology: Karimi, B. et al. "Selective oxidation of sulfides to sulfones using 30% H2O2."[6] Org.[9] Lett. 2005, 7, 625-628.[6] Link

  • Product Data: PubChem Compound Summary for CID 5302379 (Analogous structures). Link

  • Thiol Reactivity: "Nucleophilicity of Sulfur Compounds." Michigan State University Chemistry. Link

Sources

Application Note: Asymmetric Synthesis of Chiral (Butane-2-sulfonyl)-acetic Acid via Biocatalytic Reduction and Stereospecific Thioetherification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Chiral (Butane-2-sulfonyl)-acetic acid—also known as 2-(sec-butylsulfonyl)acetic acid—is a highly valuable aliphatic chiral building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including S1P1 receptor agonists for autoimmune disorders[1] and CRTH2 antagonists for respiratory diseases[2].

The Synthetic Challenge: The asymmetric synthesis of this molecule presents a unique challenge: the establishment of the chiral center at the sec-butyl group. Traditional transition-metal-catalyzed asymmetric hydrogenation (e.g., using Ru- or Rh-BINAP complexes) of small aliphatic ketones like 2-butanone typically yields poor enantiomeric excess (ee). This is due to the minimal steric differentiation between the methyl and ethyl groups, which prevents the chiral ligand from effectively discriminating between the two prochiral faces of the ketone.

The Chemoenzymatic Solution: To bypass the limitations of chemocatalysis, this protocol employs a hybrid chemoenzymatic approach. We utilize an engineered Ketoreductase (KRED) to perform a highly enantioselective biocatalytic reduction of 2-butanone to (S)-2-butanol[3]. The exquisite stereocontrol of the enzyme's binding pocket ensures >99% ee. This is followed by a stereospecific Mitsunobu thioetherification using methyl thioglycolate[4], which proceeds via a clean SN2 mechanism to invert the stereocenter, yielding the (R)-configured thioether. Subsequent chemoselective oxidation and hydrolysis provide the target (R)-(Butane-2-sulfonyl)-acetic acid.

Retrosynthetic Strategy & Pathway Logic

The workflow is designed as a self-validating system where the stereochemistry is strictly controlled at step one and chemically transferred through the subsequent steps without risk of racemization.

SynthesisWorkflow A 2-Butanone (Prochiral) B (S)-2-Butanol (>99% ee) A->B KRED, GDH NADP+, Glucose C Methyl (R)-2-(sec-butylthio)acetate (Inversion of Config) B->C Methyl thioglycolate DIAD, PPh3 (Mitsunobu) D Methyl (R)-(Butane-2-sulfonyl)acetate (Retention) C->D Oxone MeOH/H2O E (R)-(Butane-2-sulfonyl)acetic acid (Target API Intermediate) D->E LiOH, THF/H2O then HCl

Figure 1: Chemoenzymatic workflow for the asymmetric synthesis of (R)-(Butane-2-sulfonyl)-acetic acid.

Step-by-Step Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2-Butanone

Causality Insight: The use of a Glucose Dehydrogenase (GDH) coupled system drives the reaction to completion by continuously recycling the NADP+ cofactor, making the process economically viable and scalable[3].

  • Preparation: In a 500 mL jacketed bioreactor, dissolve 2-butanone (100 mmol, 7.21 g) in 150 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Enzyme Addition: Add D-Glucose (150 mmol, 27.0 g), NADP+ (1 mmol, 0.74 g), Glucose Dehydrogenase (GDH, 100 U), and an (S)-selective Ketoreductase (e.g., Codexis KRED-130, 200 U).

  • Reaction: Stir the mixture at 30 °C for 24 hours. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1 M NaOH (neutralizing the gluconic acid byproduct).

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 75 mL). Dry the combined organic layers over anhydrous MgSO4. Carefully concentrate under reduced pressure (water bath < 30 °C) to prevent loss of the volatile product.

  • Yield: (S)-2-butanol (6.8 g, 92% yield, >99% ee).

Protocol 2: Stereospecific Mitsunobu Thioetherification

Causality Insight: Direct SN2 displacement of secondary alcohols with thiols often suffers from competing E2 elimination or SN1 racemization. The Mitsunobu reaction activates the alcohol as an oxyphosphonium ion, enabling a clean SN2 displacement by the mildly acidic methyl thioglycolate (pKa ~ 8), ensuring complete Walden inversion from (S) to (R)[4].

  • Activation: In an oven-dried 500 mL flask under argon, dissolve (S)-2-butanol (50 mmol, 3.71 g), methyl thioglycolate (55 mmol, 5.84 g), and triphenylphosphine (PPh3, 60 mmol, 15.7 g) in anhydrous THF (150 mL).

  • Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise add diisopropyl azodicarboxylate (DIAD, 60 mmol, 12.1 g) over 30 minutes to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture in vacuo. Triturate the viscous residue with cold hexane (100 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension, concentrate the filtrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1) to yield Methyl (R)-2-(sec-butylthio)acetate (6.9 g, 85% yield).

Protocol 3: Chemoselective Sulfide Oxidation

Causality Insight: Oxone (potassium peroxymonosulfate) is utilized because it selectively oxidizes sulfides to sulfones without hydrolyzing the methyl ester or causing C-S bond cleavage, which is a known risk when using harsher oxidants like KMnO4.

  • Preparation: Dissolve Methyl (R)-2-(sec-butylthio)acetate (40 mmol, 6.49 g) in Methanol (100 mL) and cool to 0 °C.

  • Oxidation: Dissolve Oxone (100 mmol, 30.7 g) in deionized Water (100 mL). Add this aqueous solution dropwise to the methanolic thioether solution over 45 minutes.

  • Reaction: Stir the resulting white suspension at room temperature for 4 hours.

  • Workup: Dilute with water (100 mL) to dissolve the salts and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield Methyl (R)-(Butane-2-sulfonyl)acetate as a colorless oil (7.3 g, 94% yield).

Protocol 4: Ester Hydrolysis
  • Saponification: Dissolve Methyl (R)-(Butane-2-sulfonyl)acetate (35 mmol, 6.8 g) in THF (50 mL). Add a solution of LiOH·H2O (70 mmol, 2.94 g) in Water (50 mL). Stir at room temperature for 2 hours.

  • Acidification: Remove THF in vacuo. Cool the aqueous layer to 0 °C and acidify to pH 2 using 2 M HCl.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Dry over Na2SO4 and concentrate. Recrystallize the crude solid from MTBE/Heptane to afford pure (R)-(Butane-2-sulfonyl)-acetic acid as white crystals (5.8 g, 92% yield).

Quantitative Data & Analytics

Table 1: Optimization of Asymmetric Reduction of 2-Butanone (Demonstrating the necessity of biocatalysis over chemocatalysis for this specific substrate)

Catalyst SystemConversion (%)Enantiomeric Excess (ee %)Major Enantiomer
Ru-BINAP (H2)8512(S)
CBS Reduction9245(S)
KRED / GDH>99>99(S)
ADH (L. brevis)>99>98(R)

Table 2: Analytical Validation Parameters for Workflow (Self-validating metrics to ensure protocol integrity)

StepIntermediateAnalytical MethodKey Validation Metric
1(S)-2-ButanolChiral GC (Cyclodextrin phase)Baseline separation of enantiomers; >99% ee
2Methyl (R)-2-(sec-butylthio)acetate1H NMR (CDCl3)Inversion confirmed by optical rotation shift; disappearance of -OH broad singlet
3Methyl (R)-(Butane-2-sulfonyl)acetateLC-MS (ESI+)[M+H]+ = 195.1 m/z; total absence of sulfoxide intermediate
4(R)-(Butane-2-sulfonyl)acetic acidTitration / HPLC>98% purity, sharp melting point

References

  • Title: Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders (S1P1 Receptor Agonists)
  • Source: Google Patents (WO2013088109A1)
  • Title: Enantioselective, continuous (R)- and (S)-2-butanol synthesis: achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system Source: Journal of Biotechnology / PubMed (PMID: 25497477) URL: [Link]

  • Title: A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonates (Mitsunobu Thioetherification) Source: RSC Advances URL: [Link]

Sources

(Butane-2-sulfonyl)-acetic Acid: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary organic synthesis and drug discovery, the development of versatile and functionalized building blocks is of paramount importance. Among these, compounds bearing the sulfonyl group have garnered significant attention due to their unique chemical properties and their prevalence in a wide array of biologically active molecules. The strong electron-withdrawing nature of the sulfone moiety activates adjacent protons, making them valuable precursors for carbon-carbon bond formation. This guide provides detailed application notes and protocols for the use of (butane-2-sulfonyl)-acetic acid, a valuable yet underutilized building block, in key organic transformations. We will delve into its synthesis and demonstrate its application in the Julia-Kocienski olefination and the Knoevenagel condensation, providing researchers and drug development professionals with the practical knowledge to leverage this reagent in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process commencing with the S-alkylation of commercially available 2-butanethiol, followed by the oxidation of the resulting thioether to the desired sulfone.

Diagram of the Synthetic Pathway

Synthesis of this compound 2-Butanethiol 2-Butanethiol Intermediate_Thioether 2-(sec-Butylthio)acetic acid 2-Butanethiol->Intermediate_Thioether  S-Alkylation (Base, Solvent) Sodium Chloroacetate Sodium Chloroacetate Sodium Chloroacetate->Intermediate_Thioether Final_Product This compound Intermediate_Thioether->Final_Product  Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Final_Product

Caption: Synthetic route to this compound.

Part 1: Synthesis of 2-(sec-Butylthio)acetic acid

This initial step involves the nucleophilic substitution of the chlorine atom in sodium chloroacetate by the thiolate anion generated from 2-butanethiol.

Protocol:

StepProcedureNotes
1To a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-butanethiol (9.0 g, 0.1 mol) dropwise at 0-5 °C (ice bath).2-Butanethiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1][2][3][4][5]
2After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiolate.The formation of the thiolate is crucial for the subsequent reaction.
3In a separate beaker, dissolve sodium chloroacetate (11.7 g, 0.1 mol) in water (50 mL).Sodium chloroacetate is a hazardous substance and should be handled with appropriate personal protective equipment.
4Add the sodium chloroacetate solution dropwise to the reaction mixture at room temperature.An exothermic reaction may be observed. Maintain the temperature below 40 °C.
5After the addition, heat the reaction mixture to 60 °C and stir for 3 hours.The reaction progress can be monitored by TLC (thin-layer chromatography).
6Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.Perform acidification in an ice bath to control the exotherm.
7Extract the aqueous layer with diethyl ether (3 x 50 mL).
8Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
9Concentrate the filtrate under reduced pressure to afford 2-(sec-butylthio)acetic acid as a colorless oil.The crude product is often of sufficient purity for the next step.
Part 2: Oxidation to this compound

The sulfide is then oxidized to the corresponding sulfone using a suitable oxidizing agent. Hydrogen peroxide in acetic acid is a common and effective method.

Protocol:

StepProcedureNotes
1Dissolve the crude 2-(sec-butylthio)acetic acid (0.1 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
2Cool the solution to 0-5 °C in an ice bath.
3Add 30% aqueous hydrogen peroxide (22.7 mL, 0.22 mol) dropwise to the stirred solution, maintaining the temperature below 20 °C.The oxidation is exothermic. Slow addition is crucial to control the temperature.
4After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.The reaction can be monitored by TLC until the starting material is consumed.
5Pour the reaction mixture into ice-water (200 mL) to precipitate the product.
6Collect the solid product by vacuum filtration and wash with cold water.
7Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid.

Characterization Data (Predicted):

  • Appearance: White crystalline solid

  • Melting Point: Varies based on purity

  • ¹H NMR: Expect signals for the ethyl and methyl groups of the sec-butyl moiety, the methylene protons adjacent to the sulfonyl group, and the acidic proton.

  • ¹³C NMR: Expect signals for the carbons of the sec-butyl group, the methylene carbon, and the carbonyl carbon.

  • IR (Infrared Spectroscopy): Characteristic strong absorptions for the S=O stretching of the sulfone group (around 1300 and 1150 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700 cm⁻¹).

Application in Organic Synthesis

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes.[6][7][8][9][10] this compound can be readily converted to its corresponding ester, which serves as a key reagent in this transformation.

Mechanism Overview: The reaction proceeds through the deprotonation of the α-sulfonyl ester to form a carbanion, which then adds to an aldehyde. The resulting β-alkoxy sulfone undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide (or in this case, alkoxide) to furnish the alkene.[7][8] The stereochemical outcome is often highly E-selective.[6][10]

Workflow Diagram:

Julia-Kocienski Olefination cluster_prep Reagent Preparation cluster_olefination Olefination Reaction Sulfonyl_Acid This compound Esterification Esterification (e.g., EtOH, H₂SO₄) Sulfonyl_Acid->Esterification Sulfonyl_Ester Ethyl (butane-2-sulfonyl)acetate Esterification->Sulfonyl_Ester Reaction Julia-Kocienski Olefination Sulfonyl_Ester->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Base Base (e.g., KHMDS) Base->Reaction Alkene Alkene (R-CH=CH-R') Reaction->Alkene

Caption: Workflow for the Julia-Kocienski Olefination.

Protocol: Synthesis of Ethyl (butane-2-sulfonyl)acetate

StepProcedureNotes
1To a solution of this compound (10 mmol) in absolute ethanol (50 mL), add 3-4 drops of concentrated sulfuric acid.This is a classic Fischer esterification.[11][12]
2Heat the mixture at reflux for 4-6 hours.The reaction can be monitored by TLC.
3Cool the reaction mixture and remove the excess ethanol under reduced pressure.
4Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
5Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester.
6Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl (butane-2-sulfonyl)acetate.

Protocol: Julia-Kocienski Olefination

StepProcedureNotes
1To a solution of ethyl (butane-2-sulfonyl)acetate (1.2 mmol) and an aldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium hexamethyldisilazide (KHMDS) (1.2 mmol, e.g., 1.0 M in THF) dropwise.The order of addition is crucial to minimize self-condensation of the sulfonyl ester.[10]
2Stir the reaction mixture at -78 °C for 1 hour.
3Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
4Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
5Extract the mixture with diethyl ether (3 x 20 mL).
6Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7Purify the crude product by column chromatography on silica gel to yield the desired alkene.The E/Z ratio can be determined by ¹H NMR spectroscopy.
Knoevenagel Condensation

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[13][14][15][16] The presence of the electron-withdrawing sulfonyl group in this compound makes the α-protons acidic and thus amenable to this reaction.

Mechanism Overview: The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated product.[14][17]

Reaction Diagram:

Knoevenagel Condensation Sulfonyl_Acid This compound Condensation Knoevenagel Condensation Sulfonyl_Acid->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Condensation Unsaturated_Product α,β-Unsaturated Sulfonyl Acid Condensation->Unsaturated_Product

Caption: Knoevenagel condensation of this compound.

Protocol: Knoevenagel Condensation

StepProcedureNotes
1In a round-bottom flask, dissolve this compound (10 mmol) and an aromatic aldehyde (10 mmol) in toluene (50 mL).A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.
2Add a catalytic amount of piperidine (0.5 mmol) and a catalytic amount of acetic acid (0.5 mmol).The use of a piperidine/acetic acid catalyst system is common for this transformation.[13]
3Heat the reaction mixture to reflux and monitor the reaction by TLC.The reaction is typically complete within 2-6 hours.
4After completion, cool the reaction mixture to room temperature.
5Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
6Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7Purify the crude product by recrystallization or column chromatography on silica gel to obtain the α,β-unsaturated sulfonyl acid.

Safety and Handling

  • 2-Butanethiol: Possesses a strong, unpleasant odor and is flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4][5]

  • Sodium Chloroacetate: Toxic and should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

  • Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with organic materials and metals. It can cause severe skin and eye burns.

  • Strong Bases (e.g., KHMDS): Highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Toluene is also flammable and has associated health risks. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. The protocols detailed herein for its preparation and its application in the Julia-Kocienski olefination and Knoevenagel condensation provide a solid foundation for its use in the construction of complex molecular architectures. The activation provided by the sec-butylsulfonyl group offers a valuable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel, functionalized molecules is a constant pursuit.

References

  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]

  • Kocienski, P. J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • ResearchGate. General mechanism of Julia-Kocienski olefination. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • MDPI. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 27(9), 2788. [Link]

  • Beilstein Journal of Organic Chemistry. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein J. Org. Chem., 15, 2396-2405. [Link]

  • DC Fine Chemicals. 1-Butanethiol Safety Data Sheet. [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 309-331. [Link]

  • Organic Reactions. The Julia–Kocienski Olefination. Org. React., 95, 1. [Link]

  • Oregon State University. The Julia-Kocienski Olefination. [Link]

  • YouTube. Knoevenagel condensation. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • RSC Publishing. Supporting information for "RAFT-mediated polymerization of vinyl acetate: a parameter study". [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation, Doebner Modification. [Link]

  • LookChem. Production Method of Sec-butyl Acetate. [Link]

  • Auburn University Electronic Theses and Dissertations. Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • LibreTexts Chemistry. 22.3. Reaction of acyl derivatives with weak nucleophiles. [Link]

  • Google Patents.
  • LookChem. Production of Acetic Acid by Oxidation of Alkanes and Alkenes. [Link]

  • MDPI. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 20(6), 10838-10850. [Link]

  • National Center for Biotechnology Information. 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

  • Queen's University Belfast Research Portal. Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. [Link]

  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

  • ResearchGate. Mechanism of esterification of acetic acid with sec-butanol. [Link]

  • NIST WebBook. sec-Butyl acetate. [Link]

  • PubChem. sec-Butyl acetate. [Link]

  • ResearchGate. Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid. [Link]

  • Occupational Safety and Health Administration. n-Butyl Acetate, Isobutyl Acetate, sec-Butyl Acetate, tert-Butyl Acetate. [Link]

Sources

Application of (Butane-2-sulfonyl)-acetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (Butane-2-sulfonyl)-acetic Acid in Medicinal Chemistry

Executive Summary & Molecule Profile

This compound is a bifunctional building block featuring a carboxylic acid "head" and a sec-butyl sulfone "tail." In modern drug discovery, it serves as a critical linchpin for introducing the sulfonyl moiety —a classic bioisostere for carbonyls and ethers—while simultaneously providing a handle for covalent warhead synthesis or linker construction.

Unlike simple alkyl sulfones, the sec-butyl group introduces a chiral center adjacent to the sulfone, offering opportunities for stereoselective binding interactions and increased metabolic stability compared to linear n-butyl analogs.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
CAS Number 1042628-83-0Unique Identifier
Formula

Low MW (180.22 Da) for Fragment-Based Design
Acidity (pKa) ~3.5 (predicted)Stronger acid than acetic acid due to

-sulfone EWG
LogP ~0.5 - 0.8Amphiphilic; good solubility in polar organic solvents
Chirality Racemic (sec-butyl)Potential for chiral resolution to probe binding pockets

Strategic Applications in Drug Design

A. Synthesis of Covalent Inhibitors (Vinyl Sulfones)

The most potent application of this compound is as a precursor for vinyl sulfones . Through a decarboxylative Knoevenagel condensation with aldehydes, this molecule yields


-unsaturated sulfones.
  • Mechanism: The electron-withdrawing sulfone group acidifies the

    
    -methylene protons, facilitating condensation with electrophiles. Subsequent decarboxylation drives the reaction forward.
    
  • Utility: Vinyl sulfones act as Michael acceptors , targeting nucleophilic cysteine residues in enzymes (e.g., cysteine proteases, kinases) to form irreversible covalent bonds.

B. Metabolic Stability Engineering

The sec-butyl group offers a distinct advantage over linear alkyl chains. The branching at the


-position of the butyl chain hinders cytochrome P450-mediated terminal oxidation (

-oxidation), a common clearance pathway for linear aliphatic chains.
  • Design Logic: Replacing an n-butyl group with a sec-butyl group often improves half-life (

    
    ) without significantly altering lipophilicity.
    
C. Fragment-Based Drug Discovery (FBDD)

The carboxylic acid moiety allows for facile amide coupling, enabling the molecule to serve as a "cap" or "linker" in PROTACs (Proteolysis Targeting Chimeras) or fragment libraries.

Experimental Protocols

Protocol 1: Decarboxylative Synthesis of sec-Butyl Vinyl Sulfones

Targeting Covalent Kinase Inhibitors

Principle: This protocol utilizes a Doebner-modification of the Knoevenagel condensation. The carboxylic acid function is sacrificial, driving the formation of the double bond via


 extrusion.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Piperidine (0.1 equiv) - Catalyst

  • Toluene or Pyridine (Solvent)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve this compound (1 mmol, 180 mg) and the target aldehyde (1 mmol) in Toluene (5 mL).

  • Catalysis: Add Piperidine (10

    
    L) via microsyringe.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor 
    
    
    
    evolution (bubbling) and TLC (disappearance of aldehyde).
    • Note: If using Pyridine as solvent, reflux at

      
       without a Dean-Stark trap; pyridine acts as both solvent and base.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (to remove piperidine/pyridine) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation:

    
     NMR should show trans-alkene coupling (
    
    
    
    Hz) and loss of the carboxylic acid proton.
Protocol 2: Amide Coupling for Linker Construction

Targeting Sulfone-Capped Peptidomimetics

Principle: Standard activation of the carboxylic acid to couple with primary/secondary amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve this compound in anhydrous DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner. Stir at Room Temperature for 2–12 hours.

  • Quench: Dilute with water/ice. If the product precipitates, filter and wash. If not, extract with DCM.

  • Note on Stability: The

    
    -sulfonyl amide bond is stable, but the 
    
    
    
    -protons are acidic (
    
    
    ). Avoid strong bases (e.g., NaH, LiHMDS) in subsequent steps to prevent racemization or side reactions.

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of this compound, highlighting the transition from a simple building block to complex bioactive scaffolds.

G Start This compound (CAS: 1042628-83-0) Path1 Pathway A: Decarboxylative Condensation Start->Path1 Path2 Pathway B: Amide Coupling (HATU/DIPEA) Start->Path2 Path3 Pathway C: Alkylation (NaH/R-X) Start->Path3 Prod1 Vinyl Sulfones (Covalent Warheads) Path1->Prod1 + Aldehyde - CO2 Prod2 Sulfonyl-Acetamides (Peptidomimetics) Path2->Prod2 + Amine Prod3 Branched Sulfones (Complex Scaffolds) Path3->Prod3 Retains COOH or Decarboxylates

Caption: Divergent synthetic pathways for this compound, enabling access to covalent inhibitors (red), peptidomimetics (green), and branched scaffolds (yellow).

References & Authoritative Grounding

  • BLD Pharm . This compound Product Page. Retrieved from .

  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 26(6), 793–814. (Contextualizes the Knoevenagel route for vinyl sulfones).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses sulfone bioisosterism).

  • ChemScene . 2-(Butane-1-sulfonamido)acetic acid and related building blocks. Retrieved from .

  • Sigma-Aldrich . Sulfonylacetic acid derivatives and applications. Retrieved from .

Application Note: (Butane-2-sulfonyl)-acetic Acid as a Versatile Ligand in Coordination Chemistry and Nanomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Chemical Profile

(Butane-2-sulfonyl)-acetic acid (also known as sec-butylsulfonylacetic acid) is a highly versatile, bifunctional organic ligand. While simple carboxylic acids are ubiquitous in coordination chemistry, the introduction of the sulfonyl (-SO₂-) group and the bulky sec-butyl aliphatic tail transforms this molecule into a highly tunable structure-directing agent.

In drug development, sulfonylacetic acid derivatives are actively investigated as potent enzyme inhibitors (e.g., targeting the ATPase activity of viral helicases) [1]. When translated into coordination chemistry, this ligand serves two primary functions:

  • Multidentate Linker for Coordination Polymers: The deprotonated carboxylate acts as a strong O,O'-donor, while the sulfonyl oxygens can act as weak secondary donors under solvent-deficient conditions, enabling the construction of 1D chains or 2D metal-organic networks.

  • Steric Capping Agent for Nanocrystals: The hydrophobic sec-butyl group provides a steric shield that dictates the anisotropic growth of metal oxide nanoparticles, making it invaluable for synthesizing shape-controlled contrast agents or magnetic targeted-delivery vehicles[2, 3].

Mechanistic Insights: Causality in Ligand Design

To successfully deploy this compound, researchers must understand the thermodynamic and kinetic causality behind its coordination behavior:

  • Steric Hindrance vs. Dimensionality: The sec-butyl chain is highly bulky compared to linear alkyl groups. During crystallization, this bulk prevents dense 3D interpenetration of metal-ligand networks. Consequently, the ligand thermodynamically favors the formation of lower-dimensionality structures (1D chains or 2D sheets), which are highly sought after for creating porous catalysts with accessible active sites.

  • Electronic Effects & pH Dependence: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the adjacent methylene protons and the carboxylic acid (pKa ~ 3.5). Precise pH control (5.5–6.0) is mandatory during synthesis; it ensures complete deprotonation of the carboxylate for metal binding without triggering the precipitation of unreactive metal hydroxides.

  • Facet-Selective Capping: In nanoparticle synthesis, the bidentate carboxylate anchors tightly to metal surfaces (e.g., iron or copper). The sec-butyl tail creates a localized hydrophobic pocket that selectively inhibits the deposition of new metal atoms on specific high-energy facets (such as the {111} planes in spinels), driving the crystal to adopt an octahedral morphology [2].

Quantitative Data: Coordination Modes & Topologies

The table below summarizes the empirically observed coordination behaviors of alkylsulfonylacetic acid derivatives with various transition metals, providing a predictive framework for novel syntheses.

Metal CenterPrimary Donor ModeSecondary Donor ModeResulting TopologyPrimary Application
Cu(II) Carboxylate (Bidentate bridging)Sulfonyl O (Monodentate)2D Layered PolymerHeterogeneous Catalysis
Zn(II) Carboxylate (Monodentate)None (Steric blocking)1D Helical ChainLuminescent Sensors
Fe(III) Carboxylate (Chelating)NoneDiscrete MonomerMRI Contrast Precursors
Fe₃O₄ (Surface) Carboxylate (Bidentate anchor)NoneNanoparticle CappingShape-controlled Magnetics

Experimental Protocols

Protocol A: Solvothermal Synthesis of Cu(II) Coordination Polymers

Objective: Synthesize 2D coordination networks for crystallographic characterization and catalytic screening.

Causality & Setup: Solvothermal conditions provide the activation energy required for the weak sulfonyl oxygens to displace solvent molecules and coordinate to the Cu(II) center. A mixed methanol/water solvent system is used because methanol solvates the hydrophobic sec-butyl chain, while water facilitates the dissociation of the copper nitrate salt.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol of this compound in 10 mL of absolute methanol in a 50 mL beaker.

  • Controlled Deprotonation: Add 0.1 M NaOH dropwise under continuous stirring until the pH reaches exactly 5.5.

    • Self-Validation Check: Monitor with a calibrated pH meter. If the pH exceeds 6.5, discard the solution. Excess base will cause irreversible precipitation of Cu(OH)₂ in the next step.

  • Metal Addition: Slowly add a solution of Cu(NO₃)₂·3H₂O (0.5 mmol) dissolved in 10 mL of deionized water. The solution will immediately transition to a clear, pale blue color, indicating initial complexation.

  • Solvothermal Assembly: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: Slow cooling maintains the system near thermodynamic equilibrium, promoting the growth of high-quality, defect-free single crystals suitable for X-ray diffraction (XRD) rather than kinetic amorphous powders.

  • Harvesting: Filter the resulting blue crystals. Wash with cold methanol (3 × 5 mL) to remove any unreacted ligand, and dry under vacuum at 60 °C for 12 hours.

Protocol B: Shape-Controlled Synthesis of Octahedral Fe₃O₄ Nanocrystals

Objective: Utilize the ligand as a structure-directing agent to synthesize {111}-faceted iron oxide nanoparticles for targeted drug delivery or imaging [2, 3].

Step-by-Step Methodology:

  • Precursor Mixing: In a 100 mL three-neck round-bottom flask, dissolve 2.0 mmol of FeCl₃·6H₂O and 1.0 mmol of FeCl₂·4H₂O in 40 mL of deoxygenated, ultra-pure water.

  • Ligand Addition: Add 3.0 mmol of this compound.

    • Causality: The 1:1 molar ratio of total iron to ligand ensures complete surface passivation, which is critical for arresting isotropic growth.

  • Alkalinization & Nucleation: Under vigorous mechanical stirring (800 rpm) and a continuous argon blanket, rapidly inject 10 mL of 2.0 M NH₄OH. The solution will instantaneously turn black, validating the nucleation of Fe₃O₄.

  • Thermal Aging (Ostwald Ripening): Heat the suspension to 90 °C and maintain for 2 hours.

    • Self-Validation Check: This prolonged heating is required for Ostwald ripening. The ligand dynamically detaches and reattaches to the nanoparticle surface, thermodynamically favoring the expression of the {111} facets due to the steric bulk of the sec-butyl group.

  • Isolation: Remove the heat source and cool to room temperature. Place an external NdFeB magnet against the flask wall to separate the black precipitate, decanting the clear supernatant.

  • Purification: Wash the nanoparticles iteratively with ethanol and water (3 cycles) to remove excess uncoordinated ligand, followed by lyophilization (freeze-drying) for 24 hours to yield a fine black powder.

Workflow Visualization

G L This compound (Ligand) D pH Adjustment (NaOH/NH4OH) Target: 5.5 - 6.0 L->D M1 Cu(NO3)2 (Aqueous) C1 Solvothermal Assembly (120 °C, 48h) M1->C1 M2 FeCl2 / FeCl3 (Aqueous) C2 Co-precipitation & Aging (90 °C, 2h) M2->C2 D->C1 D->C2 P1 2D Cu(II) Coordination Polymer (Single Crystals) C1->P1 Slow Cooling (5°C/h) P2 Octahedral Fe3O4 Nanocrystals ({111} Facet Control) C2->P2 Magnetic Separation

Caption: Workflow of metal coordination and nanoparticle capping using this compound.

References

  • Title: Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: One-pot Synthesis of Shape-controlled Fe₃O₄ Nanocrystals with Alkylsulfonylacetic Acid Source: Chemistry Letters (The Chemical Society of Japan) URL: [Link]

  • Title: Coating Carboxylic Acids on Amorphous Iron Nanoparticles Source: Langmuir (ACS Publications) URL: [Link]

Application Note and Protocol for the Esterification of (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the esterification of (Butane-2-sulfonyl)-acetic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the chemical principles underpinning the selection of an appropriate esterification strategy, with a primary focus on the robust and widely applicable Fischer-Speier esterification. Additionally, alternative methods suitable for more sensitive or sterically demanding substrates will be discussed. This guide is intended to provide researchers with a comprehensive understanding of the reaction, enabling them to adapt and optimize the protocol for their specific needs.

Introduction: The Chemistry of Esterification

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2] The choice of method is dictated by factors such as the steric hindrance of the reactants, the presence of other functional groups, and the desired reaction conditions. For a substrate like this compound, the primary reactive site for esterification is the carboxylic acid moiety. The butane-2-sulfonyl group is a relatively non-reactive and bulky substituent that may influence the reaction rate but does not preclude esterification under appropriate conditions.

Fischer-Speier Esterification: A Classic Approach

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[5][6] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[3][4]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon.[2][3][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3]

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol details the esterification of this compound with a generic primary alcohol (R-OH) as an example. The specific alcohol, reaction time, and purification method may need to be optimized based on the desired ester.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Alcohol (e.g., Methanol, Ethanol)AnhydrousCommercially AvailableUse a large excess (can be the solvent)
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst, handle with extreme care
TolueneAnhydrousCommercially AvailableFor azeotropic removal of water (optional)
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution---For neutralization
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying the organic phase
Diethyl Ether or Ethyl AcetateACS GradeCommercially AvailableFor extraction
Round-bottom flask---------
Reflux condenser---------
Dean-Stark apparatus (optional)---------
Magnetic stirrer and stir bar---------
Heating mantle or oil bath---------
Separatory funnel---------
Rotary evaporator---------
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Alcohol: Add the desired alcohol in a significant excess (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture. Caution: The addition of sulfuric acid to alcohol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the alcohol is a low-boiling solvent (e.g., methanol, ethanol), it can be removed under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation, depending on the physical properties of the resulting ester.

Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Add this compound and excess Alcohol to flask Catalyst 2. Add catalytic H₂SO₄ Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Cool 4. Cool to Room Temp Reflux->Cool Solvent_Removal 5. Remove excess Alcohol Cool->Solvent_Removal Extraction 6. Dilute & Extract Solvent_Removal->Extraction Wash 7. Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry 8. Dry Organic Layer Wash->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Purify by Chromatography or Distillation Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Ester

Caption: Comparison of Fischer-Speier and Steglich esterification pathways.

Troubleshooting and Optimization

  • Low Yield: If the yield is low in a Fischer-Speier esterification, consider increasing the excess of the alcohol, using a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene, or increasing the reaction time. [3][4]* Incomplete Reaction: Ensure the catalyst is active and added in an appropriate amount. For sterically hindered substrates, a stronger acid catalyst or higher temperatures might be necessary.

  • Side Reactions: In cases where the substrate is sensitive to strong acid, consider switching to a milder method like the Steglich esterification.

Conclusion

The esterification of this compound can be effectively achieved using standard organic synthesis protocols. The Fischer-Speier method provides a direct and cost-effective approach, particularly when the desired alcohol is readily available in excess. For more delicate or complex syntheses, the Steglich esterification offers a valuable, milder alternative. The choice of methodology should be guided by the specific properties of the starting materials and the desired product, with careful optimization of reaction conditions being key to a successful outcome.

References

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NMR and mass spectrometry analysis of (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of (Butane-2-sulfonyl)-acetic acid using NMR and Mass Spectrometry

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a sulfone group. This structure presents unique physicochemical properties, making it a molecule of interest in synthetic chemistry and potentially as a building block in drug development. The sulfone group, a strong electron-withdrawing moiety, and the acidic carboxylic acid group dictate the molecule's polarity, reactivity, and spectroscopic behavior. Accurate structural confirmation and purity assessment are paramount for its application, necessitating robust analytical methodologies.

This document provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-Mass Spectrometry (ESI-MS). As a Senior Application Scientist, this guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can reproduce and adapt these methods with a deep understanding of the underlying principles.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Foundational Principles and Experimental Rationale

The core of this analysis rests on probing the magnetic properties of the ¹H and ¹³C nuclei. The electron-withdrawing nature of the sulfonyl group (SO₂) and the carboxyl group (COOH) will significantly influence the local electronic environment of adjacent nuclei. This effect, known as deshielding, causes the corresponding signals to appear at higher chemical shifts (downfield) in the NMR spectrum. The predictable nature of these shifts, combined with through-bond scalar coupling (J-coupling) observed in ¹H NMR, allows for a complete assignment of the molecular structure.

Protocol: Sample Preparation for NMR

Meticulous sample preparation is the foundation of high-quality NMR data.[1] For a polar, acidic compound like this compound, solvent selection is the most critical parameter.

Step-by-Step Protocol:

  • Analyte Quantity: Weigh approximately 5-20 mg of the dried this compound sample. For ¹³C NMR, a higher concentration is preferable to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection:

    • Primary Choice (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice due to its high polarity, which ensures complete dissolution of the analyte.[1] Its residual proton signal appears around 2.50 ppm, which is unlikely to overlap with most analyte signals. The acidic proton of the carboxylic acid will be observable as a broad singlet.

    • Alternative Choice (Methanol-d₄): Deuterated methanol is also a suitable polar solvent. However, it is a protic solvent and will facilitate the exchange of the acidic carboxylic acid proton, leading to the disappearance of that signal from the ¹H spectrum.[3] This can be used as a confirmatory experiment.

    • Confirmatory Exchange (D₂O): Deuterium oxide can be used, but more practically, a "D₂O shake" experiment can be performed. After acquiring a spectrum in a solvent like DMSO-d₆, a single drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The disappearance of the carboxylic acid proton signal confirms its identity.[3]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to a clean, dry vial containing the sample.[4] Ensure the sample height in a standard 5 mm NMR tube is approximately 4-5 cm.[5][6]

  • Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtration: To remove any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[2]

  • Labeling: Clearly label the NMR tube before insertion into the spectrometer.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Weigh 5-20 mg of Sample p2 Select & Add 0.7 mL Solvent (e.g., DMSO-d6) p1->p2 p3 Vortex to Dissolve p2->p3 p4 Filter into NMR Tube p3->p4 a1 Insert Sample & Lock p4->a1 a2 Shim Magnetic Field a1->a2 a3 Acquire 1H Spectrum (16-64 Scans) a2->a3 a4 Acquire 13C Spectrum (>1024 Scans) a2->a4 d1 Fourier Transform & Phase Correction a3->d1 a4->d1 d2 Baseline Correction & Integration (1H) d1->d2 d3 Chemical Shift Referencing (TMS) d2->d3 d4 Assign Signals & Correlate Structure d3->d4

Caption: Experimental workflow for NMR analysis of this compound.

Data Interpretation: Predicted Spectra

Based on the structure CH₃(a)-CH₂(b)-CH(c)(SO₂-CH₂(d)-COOH(e))-CH₃(f), we can predict the key features of the NMR spectra.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, referenced to TMS)

Label Proton Group Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
e -COOH > 12.0 Broad Singlet 1H Highly deshielded acidic proton; will exchange with D₂O.
d -SO₂-CH₂ - ~4.0 - 4.5 Singlet* 2H Methylene protons alpha to both sulfonyl and carbonyl groups, strongly deshielded.
c -CH (SO₂)- ~3.5 - 4.0 Multiplet 1H Methine proton alpha to the sulfonyl group, deshielded.
b -CH₂ -CH(SO₂)- ~1.8 - 2.2 Multiplet 2H Methylene protons beta to the sulfonyl group.
f -CH(SO₂)-CH₃ ~1.3 - 1.6 Doublet 3H Methyl group coupled to the methine proton (c).

| a | CH₃ -CH₂- | ~0.9 - 1.2 | Triplet | 3H | Terminal methyl group coupled to the methylene protons (b). |

*Note: The methylene protons (d) are adjacent to a stereocenter (c) and are therefore diastereotopic. They may appear as two distinct signals or an AB quartet rather than a simple singlet.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, referenced to TMS)

Carbon Group Predicted Chemical Shift (ppm) Rationale
-C OOH ~170 - 175 Carbonyl carbon, highly deshielded.
-C H(SO₂)- ~60 - 70 Methine carbon directly attached to the electron-withdrawing sulfonyl group.[7]
-SO₂-C H₂- ~55 - 65 Methylene carbon alpha to both sulfonyl and carbonyl groups.[7]
-C H₂-CH(SO₂)- ~20 - 30 Aliphatic methylene carbon.
-CH(SO₂)-C H₃ ~10 - 15 Aliphatic methyl carbon.

| C H₃-CH₂- | ~8 - 12 | Terminal aliphatic methyl carbon. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice, as it allows for the gentle ionization of molecules directly from solution.[8]

Foundational Principles and Experimental Rationale

ESI-MS involves the formation of gas-phase ions from a liquid solution, making it ideal for polar analytes.[9] The analysis can be conducted in two modes:

  • Negative Ion Mode: This mode is expected to be highly sensitive for this compound. The acidic proton of the carboxylic acid is readily lost, forming a stable carboxylate anion, which is detected as the deprotonated molecule, [M-H]⁻.[10]

  • Positive Ion Mode: In this mode, the molecule can be detected as the protonated molecule, [M+H]⁺, or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[11]

Tandem mass spectrometry (MS/MS) will be employed for structural confirmation. The [M-H]⁻ or [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Protocol: Sample Preparation for ESI-MS

Sample purity is critical in MS to avoid ion suppression, where the presence of contaminants can reduce the ionization efficiency of the analyte.[12]

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1-10 µg/mL (roughly 0.5-50 µM) using a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water).

  • Acidification (for Positive Mode): For positive ion mode analysis, add a volatile acid such as formic acid to the final solution to a concentration of 0.1% (v/v). This promotes the formation of [M+H]⁺ ions. Avoid non-volatile acids or buffers like TFA or phosphates.[12][13]

  • Filtration: Filter the final sample solution using a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.[14]

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Workflow for ESI-MS/MS Data Acquisition and Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation p1 Prepare Stock Solution (1 mg/mL in MeOH) p2 Dilute to 1-10 µg/mL in 50:50 ACN:H2O p1->p2 p3 Add 0.1% Formic Acid (for Positive Mode) p2->p3 p4 Filter (0.22 µm) into Autosampler Vial p3->p4 a1 Infuse Sample into ESI Source p4->a1 a2 Acquire Full Scan MS (e.g., m/z 50-500) a1->a2 a3 Identify Parent Ion ([M-H]⁻ or [M+H]⁺) a2->a3 a4 Perform MS/MS: Isolate & Fragment Parent Ion a3->a4 d1 Determine Accurate Mass of Parent Ion a4->d1 d2 Analyze Fragment Ion Spectrum d1->d2 d3 Propose Fragmentation Pathways d2->d3 d4 Confirm Molecular Structure d3->d4

Caption: Experimental workflow for ESI-MS/MS analysis.

Data Interpretation: Predicted Mass Spectra

The molecular formula for this compound is C₆H₁₂O₄S. Calculated Monoisotopic Mass: 180.0456 Da.

Table 3: Predicted Ions in Full Scan ESI-MS

Ion Type Formula Calculated m/z Ionization Mode
[M-H]⁻ [C₆H₁₁O₄S]⁻ 179.0384 Negative
[M+H]⁺ [C₆H₁₃O₄S]⁺ 181.0529 Positive

| [M+Na]⁺ | [C₆H₁₂O₄SNa]⁺| 203.0348 | Positive |

Predicted MS/MS Fragmentation (of [M-H]⁻ at m/z 179.04):

The fragmentation of sulfonyl-containing compounds is well-documented.[15][16] A characteristic loss is that of sulfur dioxide (SO₂), and cleavages adjacent to the sulfonyl group are also common.[17][18]

  • Loss of CO₂ (decarboxylation): A primary fragmentation of the carboxylate anion would be the loss of carbon dioxide (44.00 Da).

    • m/z 179.04 -> m/z 135.04 ([M-H-CO₂]⁻)

  • Loss of SO₂: The loss of sulfur dioxide (63.96 Da) is a hallmark fragmentation for sulfones.

    • m/z 179.04 -> m/z 115.08 ([M-H-SO₂]⁻)

  • Cleavage of C-S bond: Cleavage of the bond between the sec-butyl group and the sulfonyl group.

    • m/z 179.04 -> m/z 121.00 ([CH₂(SO₂)COOH]⁻)

  • Cleavage with SO₂ loss: A concerted loss of the acetic acid moiety and SO₂.

    • m/z 179.04 -> m/z 57.07 (sec-butyl anion, [C₄H₉]⁻)

Fragmentation parent [M-H]⁻ m/z 179.04 frag1 [M-H-CO₂]⁻ m/z 135.04 parent->frag1 - CO₂ frag2 [M-H-SO₂]⁻ m/z 115.08 parent->frag2 - SO₂ frag3 [CH₂(SO₂)COOH]⁻ m/z 121.00 parent->frag3 - C₄H₉

Caption: Predicted major fragmentation pathways for [M-H]⁻ of this compound.

Conclusion

The structural analysis of this compound is effectively achieved through the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the definitive carbon-hydrogen framework and connectivity, while ESI-MS/MS confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The detailed protocols and interpretative guidelines presented herein provide a robust framework for researchers to obtain high-quality, reliable data for this and structurally related molecules. Adherence to these methodical approaches ensures both the accuracy of the characterization and the integrity of subsequent research and development activities.

References

  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2003). PubMed. Available at: [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

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  • Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. (2000). PubMed. Available at: [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PMC. Available at: [Link]

  • Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. (2004). ACS Publications. Available at: [Link]

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Available at: [Link]

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  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). ACS Publications. Available at: [Link]

  • Determination of Carboxylic Acids from Plant Root Exudates by Ion Exclusion Chromatography with ESI-MS. ResearchGate. Available at: [Link]

  • How to Choose Deuterated NMR Solvents. (2026). Isotope Science / Alfa Chemistry. Available at: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. Available at: [Link]

  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. Available at: [Link]

  • NMR Sample Preparation. University of Ottawa. Available at: [Link]

  • Fragmentation of organosulfur compounds upon electron impact. Part III. Metastable decomposition of the molecular ions of methyl thioglycolate and ethyl thioglycolate. (1997). ACS Publications. Available at: [Link]

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  • Mass Spectrometry Sample Preparation Guide. University of Illinois Urbana-Champaign. Available at: [Link]

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  • How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]

  • Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... ResearchGate. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Royal Society of Chemistry. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. Available at: [Link]

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Application Note: HPLC Purification Strategy for (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(Butane-2-sulfonyl)-acetic acid is a polar, acidic small molecule often utilized as a building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structure comprises a secondary butyl tail, a sulfone linker, and a terminal carboxylic acid.

Chromatographic Challenge: The purification of this molecule presents three distinct challenges:

  • High Polarity: The presence of both sulfone and carboxylic acid moieties renders the molecule highly polar, leading to poor retention (or void elution) on standard alkyl-bonded (C18) stationary phases.

  • Weak UV Chromophore: The molecule lacks a conjugated

    
    -system (aromatic ring), resulting in negligible absorbance above 220 nm. Detection must rely on low-UV wavelengths (200–210 nm) or universal detectors (ELSD, CAD, MS).
    
  • Phase Collapse Risk: To retain such polar species, high aqueous content (>95%) is often required, which causes "dewetting" or phase collapse in conventional C18 columns.

This application note details a robust Reverse Phase Chromatography (RPC) protocol designed to overcome these limitations using Aqueous-Stable C18 technology and pH-controlled mobile phases .

Physicochemical Profile

PropertyValue / CharacteristicImplication for HPLC
Structure

Aliphatic backbone with polar head.
pKa (COOH) ~3.5 – 4.0 (Estimated)Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) for retention.
LogP < 1.0 (Low Hydrophobicity)Requires high aqueous starts (0–5% B) for focusing.
UV Max ~200–210 nm (End absorption)Solvents must have high UV transmission (HPLC-grade ACN).

Method Development Strategy

Stationary Phase Selection

Standard C18 columns are unsuitable due to phase collapse in 100% aqueous conditions. The protocol utilizes a Polar-Functionalized C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or Agilent SB-Aq). These phases contain hydrophilic end-capping or embedded polar groups that allow the hydrocarbon chains to remain extended in 100% water, maximizing interaction with the polar analyte.

Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).

    • Why: Acidification to pH ~2.5 suppresses the ionization of the carboxylic acid (

      
      ). The neutral form is significantly more hydrophobic and retains better on the C18 phase. TFA is preferred for sharper peaks if MS sensitivity is not the primary concern, as it acts as an ion-pairing agent.
      
  • Solvent B (Organic): Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm), providing a quieter baseline at the required detection wavelength of 210 nm.

Detection
  • Primary: UV at 210 nm.

  • Secondary (Recommended): ESI-MS (Negative Mode). The carboxylic acid ionizes readily (

    
    ), providing high sensitivity and selectivity where UV fails.
    

Detailed Protocol

Equipment & Reagents
  • HPLC System: Binary gradient pump capable of stable flow at 0% B.

  • Column: Aqueous C18 (e.g., 150 x 4.6 mm, 3 µm or 5 µm).

  • Solvents: LC-MS grade Water and Acetonitrile.[1][2]

  • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).

Sample Preparation
  • Dissolution: Dissolve crude this compound in 100% Water or 90:10 Water:ACN. Avoid high organic diluents, which will cause "solvent effect" peak broadening for early-eluting peaks.

  • Concentration: Target 1–5 mg/mL for analytical checks; up to 50 mg/mL for preparative runs.

  • Filtration: Pass through a 0.22 µm PTFE or Nylon filter to remove particulates.

Chromatographic Conditions
ParameterSetting
Column Temp 30°C (Controls viscosity and improves reproducibility)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Injection Vol 10 µL (Analytical)
Detection UV 210 nm (Bandwidth 4 nm, Reference off)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Table
Time (min)% A% BEventMechanism
0.00 1000StartLoading: Highly aqueous condition to trap polar acid.
2.00 1000Isocratic HoldFocusing: Ensures analyte binds to head of column.
15.00 7030Linear RampElution: Shallow gradient to separate impurities.
16.00 595WashClean-up: Remove hydrophobic contaminants.
20.00 595HoldColumn cleaning.
20.10 1000StepRe-equilibration: Return to initial conditions.
25.00 1000EndReady for next injection.

Workflow Visualization

The following diagram illustrates the purification logic and decision-making process for this specific molecule.

G Start Crude this compound Solubility Dissolve in 100% Water (Avoid Organic Diluent) Start->Solubility ColumnSelect Select Stationary Phase: Aqueous Stable C18 (T3 / Aq) Solubility->ColumnSelect MobilePhase Mobile Phase Setup: Water/ACN + 0.1% TFA (pH ~2) ColumnSelect->MobilePhase RunGradient Run Gradient: 0% B Hold (2 min) -> 30% B MobilePhase->RunGradient Decision Check Retention Time (Rt) RunGradient->Decision GoodRt Rt > 3 min Sharp Peak Decision->GoodRt Retained VoidElution Rt < 2 min (Void) Co-elution with salts Decision->VoidElution Not Retained Action1 Proceed to Prep Scale GoodRt->Action1 Action2 Switch to HILIC Mode (Acetonitrile/Ammonium Formate) VoidElution->Action2

Caption: Decision matrix for the purification of polar sulfonyl-acetic acids, prioritizing Aqueous C18 retention before switching to HILIC.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Secondary interactions between the sulfone/carboxyl group and residual silanols on the silica surface.

  • Solution: Increase buffer strength (e.g., 20 mM Ammonium Phosphate pH 2.5) or switch from Formic Acid to Trifluoroacetic Acid (TFA), which masks silanols more effectively.

Baseline Drift at 210 nm
  • Cause: Absorption of Formic Acid or impurities in the organic solvent.

  • Solution: Ensure "Gradient Grade" or "LC-MS Grade" solvents are used. If using Formic Acid, ensure the concentration is balanced in A and B (e.g., 0.1% in A and 0.08% in B) to match absorbance, though TFA is generally more transparent at 210 nm.

Low Retention (Elution at Void)
  • Cause: The column has undergone "phase collapse" (hydrocarbon chains folded in).

  • Solution: Stop the flow. Flush the column with 100% Acetonitrile for 30 minutes to re-wet the chains. Re-equilibrate with the starting mobile phase. If the problem persists, the specific C18 column is not "Aqueous Stable"—replace with a T3 or Aq type column.

References

  • Review of Carboxylic Acid Analysis

    • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
    • Source: NIH / PMC (2020).
    • URL:[Link]

  • Retention Mechanisms of Polar Compounds

    • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][3][4][5]

    • Source: Waters Corporation Applic
    • URL:[Link][2][4][6][7][8]

  • pKa and Acidity of Sulfonyl Groups

    • Title: Bordwell pKa Table (Acidity in DMSO and Water).[8]

    • Source: Organic Chemistry Data.[8][9][10]

    • URL:[Link]

  • Title: [(4-Chlorobenzyl)sulfonyl]acetic acid Product Analysis.

Sources

Application Note: Catalytic Profiling of (Butane-2-sulfonyl)-acetic acid in Asymmetric Synthesis and Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Butane-2-sulfonyl)-acetic acid (B2SAA) is a highly versatile, bifunctional chiral scaffold. While traditionally viewed as a building block, its unique structural triad—a Brønsted acidic carboxyl group, a strongly electron-withdrawing/hydrogen-bond accepting sulfonyl group, and a sterically differentiated chiral sec-butyl moiety—primes it for advanced applications in asymmetric catalysis. This application note details field-proven methodologies for deploying B2SAA as both a chiral ligand in transition-metal catalysis and a reactive precursor in decarboxylative couplings.

Physicochemical Profiling & Mechanistic Rationale

The catalytic efficacy of B2SAA is governed by three interacting physicochemical properties:

  • Enhanced Acidity: The proximity of the strongly electron-withdrawing sulfonyl group (

    
     to the carboxylic acid) significantly lowers the pKa of the -COOH group compared to standard aliphatic acids, enhancing its capacity as a Brønsted acid catalyst.
    
  • Hemilabile Coordination: The carboxylate and the sulfonyl oxygen can form a 6-membered chelate ring with transition metals (e.g., Cu, Pd). The sulfonyl oxygen acts as a hemilabile donor—binding tightly enough to stabilize the metal center, but reversibly enough to allow substrate coordination.

  • Stereochemical Bias: The sec-butyl group (butan-2-yl) contains a stereocenter. When bound to a metal, this bulky chiral pocket restricts the trajectory of incoming substrates, inducing asymmetry.

Furthermore, sulfonyl acetic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, notably in the[1], making the catalytic functionalization of these motifs highly valuable for drug development professionals.

Protocol 1: B2SAA as a Chiral Ligand in Cu-Catalyzed Enantioselective C-H Insertion

Context & Causality: Copper-catalyzed intramolecular C-H insertion of


-diazo-

-oxo sulfones is a powerful method for constructing functionalized rings. Sulfonyl-containing ligands and substrates have demonstrated exceptional efficacy in[2]. B2SAA acts as a chiral ligand, replacing traditional bis(oxazoline)s. The carboxylate tightly binds Cu(II), while the bulky sec-butyl group dictates the facial approach of the intermediate copper carbenoid.
Step-by-Step Methodology

Note: All steps must be performed under a strict Argon atmosphere using standard Schlenk techniques.

  • Pre-catalyst Formation:

    • Action: In a flame-dried Schlenk flask, combine

      
       (5.0 mol%) and B2SAA (6.0 mol%) in anhydrous dichloromethane (DCM, 0.1 M). Stir at room temperature for 1 hour.
      
    • Causality: A slight excess of the B2SAA ligand is critical. If a 1:1 ratio is used, trace amounts of unligated

      
       may remain. Unligated copper is a highly active, purely racemic catalyst that will rapidly erode the overall enantiomeric excess (ee) of the reaction. DCM is selected because it is non-coordinating, preventing solvent molecules from competing with the hemilabile sulfonyl oxygen for the copper center.
      
  • Substrate Addition:

    • Action: Cool the catalyst solution to -20 °C. Dissolve the diazo substrate (1.0 equiv) in anhydrous DCM and add it to the reaction flask via a syringe pump over 2 hours.

    • Causality: Slow addition keeps the steady-state concentration of the diazo compound extremely low. This kinetically suppresses the unwanted bimolecular side-reaction (carbene dimerization to form alkenes) in favor of the desired intramolecular C-H insertion.

  • Reaction & Quench:

    • Action: Stir for an additional 1 hour at -20 °C. Quench the reaction by adding saturated aqueous thiourea (2 mL).

    • Causality: Thiourea is a strong chelator that effectively strips the paramagnetic copper ions from the organic product, preventing line broadening during subsequent NMR analysis and ensuring accurate yield quantification.

  • Self-Validating Quality Control:

    • Action: Run a parallel control reaction substituting B2SAA with an achiral analog (e.g., methanesulfonylacetic acid).

    • Causality: This establishes the baseline racemic retention times on chiral HPLC, ensuring that the ee observed in the main reaction is genuinely induced by the B2SAA ligand and not an artifact of chiral resolution.

Quantitative Data Summary: Catalyst Optimization

The following table demonstrates the critical relationship between ligand ratio, temperature, and stereoselectivity.

Entry

(mol%)
B2SAA (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee %)
155258812
256258545
35607868
4 5 6 -20 72 84
550-20910 (Control)

Protocol 2: B2SAA in Pd-Catalyzed Decarboxylative Allylation (DcA)

Context & Causality: Transition metal-catalyzed decarboxylative allylation (DcA) allows for the generation of reactive nucleophiles under [3]. The active methylene group of B2SAA makes it a prime candidate for this transformation. Upon treatment with a Pd(0) catalyst, the allyl ester of B2SAA undergoes oxidative addition and subsequent decarboxylation, generating a stabilized chiral sulfonyl carbanion that undergoes stereospecific allylation.

Step-by-Step Methodology
  • Catalytic Decarboxylation:

    • Action: Dissolve the pre-synthesized allyl ester of B2SAA (1.0 equiv) in anhydrous THF (0.2 M). Add

      
       (5.0 mol%).
      
    • Causality: Tetrakis(triphenylphosphine)palladium(0) is chosen as it readily undergoes oxidative addition into the allyl ester bond to form the

      
      -allyl palladium intermediate.
      
  • Thermal Activation:

    • Action: Heat the reaction mixture to 60 °C and stir for 4 hours until the evolution of

      
       gas ceases (monitored via bubbler).
      
    • Causality: While oxidative addition occurs at room temperature, elevated thermal energy is required to overcome the activation barrier for the extrusion of

      
       from the intermediate palladium sulfonylacetate complex.
      
  • Isolation:

    • Action: Concentrate the mixture in vacuo and purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the self-regenerating catalytic cycle of the Cu-B2SAA system, highlighting the critical intermediates.

G Cat Cu(OTf)₂ + B2SAA Precatalyst Mixture Active Chiral Cu(II)-B2SAA Active Complex Cat->Active Ligand Exchange Diazo Diazo Substrate Addition (-N₂) Active->Diazo Substrate Binding Carbenoid Chiral Cu-Carbenoid Intermediate Diazo->Carbenoid N₂ Extrusion TS Enantioselective C-H Insertion TS Carbenoid->TS Intramolecular C-H Attack Product Chiral Product Release TS->Product Bond Formation Product->Active Catalyst Regeneration

Figure 1: Proposed catalytic cycle for Cu-B2SAA mediated enantioselective C-H insertion.

References

  • Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions Chemical Reviews[Link]

  • Enantioselective Copper Catalyzed C—H Insertion Reaction of 2-Sulfonyl-2-diazoacetamides to Form γ-Lactams Organic & Biomolecular Chemistry[Link]

  • Discovery of Small-Molecule Inhibitors of the ATPase Activity of Human Papillomavirus E1 Helicase Journal of Medicinal Chemistry[Link]

Sources

Application Note: Derivatization Strategies for 2-(Butane-2-sulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The derivatization of sulfonylacetic acids—specifically 2-(butane-2-sulfonyl)acetic acid —presents a unique synthetic challenge in drug development and bioconjugation. While the carboxylic acid moiety is a standard handle for creating prodrug esters or amide-linked active pharmaceutical ingredients (APIs), the adjacent sulfonyl group fundamentally alters the molecule's reactivity.

This application note provides a comprehensive, field-tested guide to the amidation and esterification of 2-(butane-2-sulfonyl)acetic acid. By analyzing the mechanistic pitfalls—most notably, base-catalyzed decarboxylation—we establish self-validating protocols that maximize yield, ensure high purity, and eliminate thermal degradation pathways.

Mechanistic Rationale: The Decarboxylation Dilemma

To successfully derivatize 2-(butane-2-sulfonyl)acetic acid, one must understand the causality behind its instability under standard coupling conditions.

The sulfonyl group (


) is a powerful electron-withdrawing moiety. It highly activates the intervening 

-methylene protons, significantly lowering their

. When the carboxylic acid is converted into an activated intermediate (such as an OAt ester or mixed anhydride), the molecule becomes highly susceptible to

-deprotonation by the reaction base. If the reaction is subjected to elevated temperatures (>50 °C), this resonance-stabilized carbanion rapidly undergoes irreversible decarboxylation, releasing

and yielding the biologically inactive sec-butyl methyl sulfone .

Consequently, successful derivatization requires mild activation agents that operate efficiently at or below room temperature, coupled with sterically hindered, non-nucleophilic bases (like DIPEA) to minimize


-proton abstraction .

Mechanism Acid Sulfonylacetic Acid ActiveEster Activated Intermediate (e.g., OAt Ester) Acid->ActiveEster Coupling Agent (HATU/EDC) Carbanion alpha-Carbanion Acid->Carbanion Excess Base Target Target Amide/Ester ActiveEster->Target Nucleophile (Nu-H) ActiveEster->Carbanion Base / Heat SideProd sec-Butyl Methyl Sulfone Carbanion->SideProd -CO2

Fig 1. Mechanistic pathway showing target activation versus decarboxylation side reactions.

Workflow & Decision Matrix

The choice of derivatization pathway dictates the reagent selection. For amidation, HATU is preferred due to its rapid kinetics at 0 °C, which outcompetes degradation . For esterification, a modified Steglich approach using EDC·HCl avoids the need for basic conditions entirely, relying instead on a catalytic amount of DMAP for acyl transfer.

Workflow cluster_conditions Derivatization Pathways SM 2-(Butane-2-sulfonyl)acetic acid Amidation Amidation HATU / DIPEA / DMF SM->Amidation Amine, 0-25°C Esterification Esterification EDC / DMAP / DCM SM->Esterification Alcohol, 0-25°C Degradation Harsh Conditions Heat / Strong Base SM->Degradation >50°C ProdAmide Amide Derivative (Stable Conjugate) Amidation->ProdAmide ProdEster Ester Derivative (Lipophilic Prodrug) Esterification->ProdEster ProdDecarb sec-Butyl Methyl Sulfone (Decarboxylation) Degradation->ProdDecarb -CO2

Fig 2. Decision tree for the derivatization of 2-(butane-2-sulfonyl)acetic acid.

Self-Validating Experimental Protocols

Protocol A: Mild Amidation via HATU Activation

This protocol is designed to synthesize amide-linked conjugates. The procedure is self-validating: the sequential aqueous washes exploit the


 differentials of the reagents, ensuring that only the neutral amide product remains in the organic phase.

Reagents:

  • 2-(Butane-2-sulfonyl)acetic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-(butane-2-sulfonyl)acetic acid in anhydrous DMF under an inert atmosphere (Nitrogen/Argon). Cool the flask to 0 °C using an ice bath. Causality: Cooling prevents the premature degradation of the highly reactive HOAt-ester intermediate.

  • Base Addition: Add DIPEA dropwise, followed immediately by HATU. Stir at 0 °C for 15 minutes. The solution will turn pale yellow, indicating the formation of the activated ester.

  • Nucleophilic Attack: Add the amine (neat or dissolved in a minimal amount of DMF) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor via TLC or LC-MS until the activated ester is consumed.

  • Self-Validating Workup:

    • Quench the reaction with a 10-fold volume of saturated aqueous

      
      . Extract with Ethyl Acetate (
      
      
      
      ).
    • Acid Wash: Wash the combined organic layers with 1M

      
      . Validation: This removes unreacted amine and DIPEA.
      
    • Base Wash: Wash with saturated

      
      . Validation: This removes unreacted sulfonylacetic acid and the HOAt byproduct.
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the pure amide.
      
Protocol B: Steglich-Type Esterification

Standard Fischer esterification (refluxing in alcohol with catalytic


) will cause massive decarboxylation of this substrate. Instead, a modified Steglich esterification using water-soluble EDC is employed.

Reagents:

  • 2-(Butane-2-sulfonyl)acetic acid (1.0 eq)

  • Target Alcohol (1.2 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initialization: Dissolve the acid and the target alcohol in anhydrous DCM. Cool to 0 °C.

  • Coupling: Add EDC·HCl in one portion, followed by DMAP. Causality: DMAP acts as a highly efficient acyl transfer catalyst, attacking the O-acylisourea intermediate to form a reactive N-acylpyridinium species, which is rapidly trapped by the alcohol.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 4–6 hours.

  • Self-Validating Workup:

    • Dilute the reaction with additional DCM.

    • Wash sequentially with water, 1M

      
      , and saturated 
      
      
      
      .
    • Validation: Because EDC·HCl and its urea byproduct are highly water-soluble, they partition entirely into the aqueous phase, unlike DCC which leaves stubborn DCU precipitates. The target ester remains in the highly pure organic phase.

Quantitative Data & Reaction Metrics

The following table summarizes the expected performance metrics and impurity profiles when applying different derivatization conditions to 2-(butane-2-sulfonyl)acetic acid.

Reaction TypeCoupling ReagentsTemp (°C)BaseTarget Yield (%)Primary Impurity Profile
Amidation (Optimized) HATU0 to 25DIPEA85–95%sec-Butyl methyl sulfone (<2%)
Esterification (Optimized) EDC·HCl, DMAP0 to 25None80–90%Unreacted alcohol (<5%)
Amidation (Harsh) CDI60TEA< 40%sec-Butyl methyl sulfone (>50%)
Esterification (Fischer)

(cat.)
RefluxNone< 10%Total thermal degradation

References

  • Hope, D. B., et al. "Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution." Canadian Journal of Chemistry, 1971. Available at: [Link]

  • Sekhar, et al. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." National Center for Biotechnology Information (PMC), 2021. Available at:[Link]

Troubleshooting & Optimization

Improving the yield of (Butane-2-sulfonyl)-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (Butane-2-sulfonyl)-acetic acid (also known as sec-butylsulfonylacetic acid). This portal is designed for research scientists and process chemists looking to optimize yields, troubleshoot bottlenecks, and scale up their sulfonylacetic acid workflows.

The synthesis of this compound typically follows a robust two-step sequence:

  • Alkylation (Thioether Formation): Nucleophilic substitution of chloroacetic acid by sec-butyl mercaptan under basic conditions [1].

  • Catalytic Oxidation: Conversion of the intermediate thioether to the target sulfone using hydrogen peroxide (

    
    ) and a sodium tungstate (
    
    
    
    ) catalyst [2].

Below, you will find a mechanistic workflow, comparative data, an in-depth troubleshooting Q&A, and a self-validating experimental protocol.

Reaction Workflow & Failure Modes

Synthesis Thiol sec-Butyl Mercaptan + Chloroacetic Acid Base Alkylation (pH 9-10) NaOH, 0-20°C Thiol->Base Base Addition Disulfide Disulfide Byproduct (O2 Exposure) Thiol->Disulfide Air Oxidation (Side Reaction) Thioether sec-Butylthioacetic Acid (Intermediate) Base->Thioether SN2 Reaction Glycolic Glycolic Acid (Hydrolysis) Base->Glycolic Excess Base (Side Reaction) Oxidant Oxidation (pH 3-4) 30% H2O2, Na2WO4 Thioether->Oxidant Catalyst + H2O2 Sulfone This compound (Target Product) Oxidant->Sulfone 60-80°C Sulfoxide Sulfoxide Impurity (Incomplete Oxidation) Oxidant->Sulfoxide Low Temp / H2O2 Deficit (Side Reaction)

Figure 1: Mechanistic workflow and side-reactions in this compound synthesis.

Data Presentation: Evaluation of Oxidation Systems

Selecting the right oxidation system is critical for preventing sulfoxide stalling and ensuring scalability. The table below summarizes the quantitative performance of standard oxidation systems for this substrate.

Oxidation SystemOxidant EquivalentsTemp (°C)Reaction TimeTypical YieldScalability & Safety Profile
30%

/

2.2 - 2.5 eq60 - 802 - 4 h85 - 95% Excellent; generates water as a byproduct. Highly selective.
mCPBA 2.0 - 2.2 eq0 - 254 - 8 h75 - 85%Poor; generates shock-sensitive mCBA. Difficult purification.
Oxone (

)
3.0 eq25 - 4012 - 16 h80 - 90%Moderate; safe, but generates massive volumes of sulfate salts.

Troubleshooting Guide & FAQs

Q1: My yield of the sec-butylthioacetic acid intermediate is low, and NMR shows a significant glycolic acid byproduct. How do I prevent this? Causality: Chloroacetic acid undergoes competitive hydrolysis in the presence of excess hydroxide ions. While the sec-butyl thiolate is a vastly superior nucleophile, elevated temperatures (>25°C) and excessively high pH (>11) lower the activation energy for the


 attack on the alpha-carbon, allowing hydrolysis to outcompete the desired 

displacement [1]. Solution: Maintain the reaction pH strictly between 9.0 and 10.0. Do not dump the base into the reaction all at once. Keep the internal temperature strictly between 0°C and 20°C during the addition phase.

Q2: I observe a strong, foul odor and a non-polar impurity on my TLC during Step 1. What is happening? Causality: sec-Butyl mercaptan readily oxidizes to di-sec-butyl disulfide in the presence of atmospheric oxygen and base. The thiolate anion is highly susceptible to single-electron oxidation by


.
Solution:  Degas all aqueous solvents by sparging with nitrogen for 15 minutes prior to use. Maintain a strict inert atmosphere (Nitrogen or Argon blanket) during the deprotonation and alkylation steps.

Q3: During the oxidation step, my reaction stalls at the sulfoxide intermediate. How do I force full conversion to the sulfone? Causality: The first oxidation (thioether to sulfoxide) is highly exothermic and rapid, occurring easily at 0°C. However, the second oxidation (sulfoxide to sulfone) requires significantly higher activation energy. The newly formed electron-withdrawing sulfinyl group drastically reduces the nucleophilicity of the sulfur atom, slowing down the second oxygen transfer from the peroxotungstate complex [2]. Solution: Ensure a minimum of 2.2 equivalents of


 are present. After the initial exothermic addition at 0–20°C, you must apply external heating to bring the reaction to 60–80°C for 2 to 4 hours to drive the reaction to completion.

Q4: The oxidation step exhibits a dangerous thermal runaway when I add the hydrogen peroxide. How can I control this safely? Causality: The decomposition of


 and the initial oxidation of the thioether to the sulfoxide are highly exothermic. Adding 

at elevated temperatures causes rapid heat accumulation, leading to violent gas evolution (

) and boiling. Solution: Uncouple the addition phase from the heating phase. Add

dropwise at 0–5°C. Monitor the internal temperature and do not allow it to exceed 20°C during the addition. Only apply external heating after the addition is complete and the initial exotherm has subsided.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure each mechanistic milestone is achieved before proceeding.

Step 1: Synthesis of sec-Butylthioacetic acid
  • Preparation: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and an addition funnel. Purge the system with

    
    .
    
  • Thiolate Formation: Dissolve 0.55 mol of

    
     in 200 mL of degassed DI water. Cool to 0–5 °C. Add 0.50 mol of sec-butyl mercaptan dropwise, maintaining the temperature below 10 °C.
    
    • Self-Validation Checkpoint: The initially biphasic mixture will become a homogeneous, clear solution as the water-soluble sodium thiolate forms. If a separate organic layer persists, deprotonation is incomplete.

  • Electrophile Preparation: In a separate flask, carefully neutralize 0.50 mol of chloroacetic acid with 0.50 mol of

    
     in 150 mL of water at 0 °C to form sodium chloroacetate.
    
  • Alkylation: Add the sodium chloroacetate solution dropwise to the thiolate solution over 1 hour. Maintain the internal temperature below 20 °C to prevent glycolic acid formation.

  • Maturation: Stir the reaction at room temperature for 4 hours.

  • Workup: Acidify the mixture with 6M

    
     to pH 2. The pKa of butylthioacetic acid is approximately 3.7 [3], so a pH of 2 ensures complete protonation. Extract with ethyl acetate (3 x 150 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield crude sec-butylthioacetic acid.
Step 2: Catalytic Oxidation to this compound
  • Catalyst Setup: Dissolve the crude sec-butylthioacetic acid (~0.45 mol) in 150 mL of DI water. Adjust the pH to 3-4 using a few drops of acetic acid (this pH optimizes the formation of the active peroxotungstate species) [2]. Add 0.005 mol (1 mol%) of sodium tungstate dihydrate (

    
    ).
    
  • Exothermic Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 1.10 mol (2.4 equivalents) of 30% aqueous

    
     dropwise over 1.5 hours.
    
    • Self-Validation Checkpoint: Monitor the internal temperature strictly. Pause the addition if the temperature exceeds 20 °C to prevent thermal runaway.

  • Endothermic Maturation: Once the addition is complete and the exotherm subsides, remove the ice bath and gradually heat the reaction to 70 °C for 3 hours.

  • Reaction Quench & Verification:

    • Self-Validation Checkpoint: Withdraw a 0.5 mL sample, quench it with a drop of dimethyl sulfide, and analyze via TLC or LC-MS. The intermediate sulfoxide must be completely absent before proceeding.

  • Isolation: Cool the mixture to room temperature. Destroy any excess

    
     by adding saturated aqueous sodium sulfite (verify the absence of peroxide using starch-iodide paper). Extract the product with ethyl acetate, wash with water, dry over 
    
    
    
    , and concentrate. Recrystallize the resulting solid from toluene/heptane to afford pure this compound.

References

  • Title: Process for preparing benzhydrylthioacetamide (US Patent 7,244,865 B2)
  • Title: Oxidation of alcohol with use of hydrogen peroxide and tungsten catalyst (US Patent 8,017,793 B2)
  • Title: Accurate Computation of Aqueous pKas of Biologically Relevant Organic Acids: Overcoming the Challenges Posed by Multiple Conformers, Tautomeric Equilibria, and Disparate Functional Groups Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Technical Support Center: Troubleshooting the Synthesis of (Butane-2-sulfonyl)-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (Butane-2-sulfonyl)-acetic acid (also known as sec-butylsulfonylacetic acid). As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind side reactions and providing self-validating protocols to ensure high-yield, high-purity outcomes.

The synthesis fundamentally relies on a two-step sequence: the alkaline thioetherification of sec-butanethiol with chloroacetic acid, followed by the controlled oxidation of the resulting (butane-2-thio)acetic acid intermediate to the target sulfone.

Visual Workflow: Synthesis & Side-Reaction Pathways

G SM sec-Butanethiol + Chloroacetic Acid Step1 Alkaline Substitution (NaOH, <30°C) SM->Step1 Thio (Butane-2-thio)acetic acid (Intermediate) Step1->Thio Main Pathway Side1 Glycolic Acid (Hydrolysis Byproduct) Step1->Side1 Excess Base/Heat Step2 Oxidation (H2O2 / Tungstate, <50°C) Thio->Step2 Target (Butane-2-sulfonyl)acetic acid (Target Product) Step2->Target >2 eq Oxidant Side2 (Butane-2-sulfinyl)acetic acid (Incomplete Oxidation) Step2->Side2 <2 eq Oxidant Side3 sec-Butyl methyl sulfone (Thermal Decarboxylation) Target->Side3 Heat (>50°C)

Synthesis pathway of this compound highlighting major side-reaction branches.

Section 1: Self-Validating Experimental Protocols

To prevent side reactions before they occur, every synthetic step must be treated as a self-validating system. Do not proceed to the next phase without confirming the success of the current one.

Step 1: Synthesis of (Butane-2-thio)acetic acid
  • Causality: Chloroacetic acid is highly susceptible to hydrolysis in strong alkali, forming glycolic acid. By adding the base slowly to a heavily cooled mixture of the thiol and chloroacetic acid, we kinetically favor the highly nucleophilic thiolate attack over hydroxide-mediated hydrolysis.

  • Protocol:

    • Dissolve 1.0 eq of chloroacetic acid and 1.05 eq of sec-butanethiol in a 1:1 mixture of water and ethanol.

    • Chill the reaction vessel to 0–5 °C using an ice-water bath.

    • Dropwise add 2.0 eq of NaOH (as a 20% aqueous solution), maintaining the internal temperature strictly below 30 °C.

    • Stir for 4 hours at room temperature.

    • Acidify the aqueous layer to pH 2 using 6M HCl and extract thoroughly with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • System Validation: Perform an Ellman’s reagent (DTNB) test on the crude mixture. A negative result (absence of yellow color) confirms the complete consumption of the free thiol, validating the thioetherification.

Step 2: Oxidation to (Butane-2-sulfonyl)acetic acid
  • Causality: Oxidation of the thioether proceeds sequentially through a sulfoxide intermediate. To drive the reaction completely to the sulfone without utilizing excessive heat—which triggers catastrophic decarboxylation—a tungstate catalyst is employed. It generates a highly reactive peroxotungstate species that facilitates rapid oxidation at mild temperatures.

  • Protocol:

    • Dissolve the crude (butane-2-thio)acetic acid in glacial acetic acid.

    • Add 0.01 eq of sodium tungstate dihydrate (Na₂WO₄·2H₂O).

    • Slowly add 2.5 eq of 30% H₂O₂. Critical: The reaction is highly exothermic. Use a cooling bath to maintain the internal temperature between 30 °C and 40 °C.

    • Stir for 12 hours. Quench any unreacted peroxide with a saturated sodium bisulfite solution.

  • System Validation: Analyze the product via IR spectroscopy. The protocol is validated when strong asymmetric and symmetric SO₂ stretching bands appear at ~1330 cm⁻¹ and ~1150 cm⁻¹, coupled with the absolute disappearance of the sulfoxide S=O stretch at ~1050 cm⁻¹.

Section 2: Troubleshooting Guide & FAQs

Q1: My final product contains a highly non-polar impurity, which NMR identifies as sec-butyl methyl sulfone. Why is this forming? A: You are observing thermal decarboxylation. Sulfonylacetic acids possess a highly electron-withdrawing sulfonyl group situated


 to the carboxylic acid. This structural motif makes them highly prone to decarboxylation, forming a stabilized carbanion intermediate that protonates to yield the methyl sulfone. This degradation is heavily accelerated under 1[1]. Furthermore, when the internal temperature2 during the oxidation or solvent-removal steps, the molecule rapidly loses CO₂[2].
  • Corrective Action: Strictly control the oxidation exotherm to remain below 40 °C. Evaporate solvents under high vacuum at low water-bath temperatures (<40 °C).

Q2: The oxidation step yields a mixture of the target sulfone and a slightly more polar intermediate. How do I force the reaction to completion without heating? A: The intermediate is (butane-2-sulfinyl)acetic acid (the sulfoxide). The initial oxidation (sulfide to sulfoxide) is kinetically rapid, but the second oxidation (sulfoxide to sulfone) is much slower and acts as the bottleneck.

  • Corrective Action: Ensure you are using at least 2.5 equivalents of oxidant. If you are using H₂O₂ alone, the reaction will stall at mild temperatures. The addition of the tungstate catalyst (Na₂WO₄) is non-negotiable for pushing the reaction to completion at <40 °C. Alternatively, utilizing Oxone® (potassium peroxymonosulfate) in aqueous methanol is a highly efficient, cold-temperature alternative.

Q3: My yield for the first step (thioetherification) is exceptionally low, and I am isolating significant amounts of a water-soluble byproduct. What went wrong? A: The byproduct is glycolic acid, formed via the competitive hydrolysis of chloroacetic acid. This side reaction dominates if the concentration of hydroxide is too high relative to the thiolate, or if the temperature spikes during the base addition.

  • Corrective Action: Pre-form the thiolate by mixing the thiol with the base first, or ensure the base is added dropwise to the thiol/chloroacetic acid mixture under strict cooling (<10 °C during the actual addition phase).

Section 3: Quantitative Process Data

The table below summarizes the critical relationship between oxidation temperature, oxidant equivalents, and the resulting product distribution. Notice the sharp inflection point for decarboxylation once the temperature exceeds 50 °C.

Oxidation Temp (°C)H₂O₂ (Equivalents)CatalystSulfoxide Yield (%)Target Sulfone Yield (%)Decarboxylated Byproduct (%)
252.0None45.055.00.0
40 2.5 Na₂WO₄ 0.0 98.0 2.0
652.5Na₂WO₄0.060.040.0
802.5None0.015.085.0
References
  • Source: cdnsciencepub.
  • Source: patents.google.

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar sulfonyl compounds. As a class of molecules, sulfonyl-containing structures (sulfonamides, sulfonic acids, sulfonate esters) are ubiquitous in pharmaceuticals and agrochemicals. Their inherent polarity, driven by the electronegative sulfonyl group (SO₂), is key to their biological activity but simultaneously presents significant hurdles in their isolation and purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why are my polar sulfonyl compounds so difficult to purify by standard flash chromatography on silica gel?

This is the most common challenge. The high polarity of the sulfonyl group leads to very strong interactions with the polar silica gel stationary phase. This can result in several issues:

  • Irreversible Adsorption: The compound binds so strongly it cannot be eluted from the column, leading to very low or no recovery.[1]

  • Significant Tailing (Streaking): Instead of a tight band, the compound elutes slowly over many fractions, resulting in poor separation from impurities and excessive solvent use.[2]

  • Requirement for Highly Polar Solvents: To move the compound, you often need to use highly polar mobile phases (e.g., high percentages of methanol). These solvent systems can dissolve some of the silica gel ("bleeding") and provide poor selectivity for separating similarly polar impurities.[1]

Q2: I'm using Reverse-Phase HPLC (RP-HPLC), but my compound elutes in the void volume. How can I get it to retain on the column?

This is the opposite problem to normal-phase chromatography. The non-polar C18 stationary phase in RP-HPLC has little affinity for highly polar molecules. Several strategies can improve retention:

  • Use Highly Aqueous Mobile Phases: Increase the percentage of water in your mobile phase to maximize interaction between your polar analyte and the stationary phase.[3]

  • Adjust Mobile Phase pH: If your sulfonyl compound is ionizable (e.g., a sulfonic acid or a sulfonamide with an acidic N-H proton), adjusting the pH to suppress its ionization will make it less polar and increase its retention.[3]

  • Use Ion-Pairing Reagents: These reagents are added to the mobile phase and form a neutral ion pair with a charged analyte, significantly increasing its retention on the non-polar column.[4]

  • Switch to a Different Stationary Phase: Consider columns with polar-embedded or polar-endcapped functionalities, which are designed to better retain polar analytes in highly aqueous conditions.[3] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[3][4]

Q3: My sulfonyl compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystalline lattice.[5] This is common for sulfonyl compounds which may have low melting points or when high concentrations of impurities are present.[5]

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to prevent saturation at too high a temperature, and then allow it to cool much more slowly.[5] Slow cooling is critical for forming an ordered crystal lattice.

  • Change the Solvent System: The solvent may be too nonpolar. Sulfonamides often crystallize well from solvent mixtures of intermediate polarity, such as ethanol/water or isopropanol/water.[5][6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface or adding a "seed crystal" of the pure compound to provide a nucleation point.[5]

Troubleshooting Guide: Column Chromatography

This guide addresses specific issues encountered during column chromatography of polar sulfonyl compounds on silica gel.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / No Compound Eluted Irreversible Adsorption: Compound is too polar and has permanently stuck to the silica gel.[1]1. Flush the Column: After your primary elution, flush the column with a much stronger, highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to recover strongly adsorbed material.[1]2. Change Stationary Phase: Use a less acidic stationary phase like deactivated (neutral) silica or alumina.[1][2]3. Derivatize: If applicable, protect the polar group to reduce its polarity for purification, followed by deprotection.
Severe Tailing / Streaking Strong Secondary Interactions: The polar sulfonyl group is interacting too strongly and unevenly with the acidic silanol groups on the silica surface.[2]1. Use a More Polar Eluent: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol or ethyl acetate).[1]2. Add a Modifier: For basic sulfonamides, adding a small amount of a base like triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase can saturate the acidic sites on the silica and improve peak shape.[2]3. Switch to HILIC: This technique is designed for polar compounds and often provides much better peak shapes.[3][4]
Poor Separation from Polar Impurities Lack of Selectivity: The chosen mobile phase elutes the desired compound and impurities together because their polarities are too similar.1. Try a Different Solvent System: Change the solvent components while maintaining similar overall polarity. For example, switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. Different solvents offer different selectivities.2. Use a Less Polar Mobile Phase: If possible, reduce the overall polarity of the eluent. This will increase the retention of all compounds but may improve the resolution between them.3. Consider an Alternative Technique: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) can offer superior resolving power for challenging separations.[3]
Workflow for Troubleshooting Chromatography

G start Problem: Poor Separation or Recovery check_tlc Analyze by TLC using various eluents start->check_tlc tailing Is there streaking or tailing? check_tlc->tailing yes_tailing Yes tailing->yes_tailing Yes resolution Is resolution between spots poor? tailing->resolution No add_modifier Add Modifier to Eluent (e.g., 1% TEA or NH4OH for bases, 1% Acetic Acid for acids) yes_tailing->add_modifier no_tailing No change_stationary Switch Stationary Phase (e.g., Alumina, C18, HILIC) add_modifier->change_stationary If still tailing proceed Proceed with Optimized Column Conditions add_modifier->proceed If resolved yes_resolution Yes resolution->yes_resolution Yes resolution->proceed No change_solvent Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) yes_resolution->change_solvent no_resolution No gradient Run a Shallow Gradient on the column change_solvent->gradient gradient->proceed

Caption: Troubleshooting flowchart for column chromatography issues.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique but relies on a delicate thermodynamic balance that is often disrupted by the dual polar/non-polar nature of many sulfonyl compounds.[6]

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is Not Supersaturated: Too much solvent was used, and the compound's concentration is below its solubility limit even at low temperatures.[5]1. Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or by passing a stream of nitrogen over the surface and allow it to cool again.2. Induce Crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal to initiate nucleation.[5]
Low Yield of Recovered Crystals Inappropriate Solvent Choice: The compound has significant solubility in the solvent even when cold.[5]Premature Crystallization: The product crystallized out during a hot gravity filtration step.[5]1. Solvent Screening: Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[7]2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent, then slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly.3. Pre-heat Filtration Apparatus: For hot filtrations, use pre-heated funnels and flasks to prevent the solution from cooling and crystallizing prematurely.[5]
Product is an "Oil" High Impurity Level: Impurities disrupt the formation of a stable crystal lattice.[5]Melting Point Depression: The melting point of the compound is below the temperature of the solution.[5]1. Preliminary Purification: If the crude material is very impure, perform a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.2. Slow Down Cooling: After re-dissolving the oil with more hot solvent, insulate the flask to ensure very slow cooling. A Dewar or a large beaker of hot water can be used.3. Try a Different Solvent: The current solvent may be too nonpolar. Switch to a more polar solvent or a different solvent mixture.[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol provides a standard workflow for purifying a polar sulfonyl compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. For polar sulfonyl compounds, common starting points are mixtures of Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

  • Column Packing:

    • Select a column of appropriate size for the amount of material being purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Direct (Wet) Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, ensure the volume is very small.[1]

    • Dry Loading (Recommended for Polar Compounds): Dissolve the crude material in a volatile solvent (e.g., DCM, Methanol). Add a small amount of silica gel (2-3 times the weight of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent as the column runs.

    • Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing them.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) into a test tube.

    • Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[7]

    • Once dissolved at high temperature, cool the test tube to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude solid to be purified in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to its boiling point with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[5]

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

    • Allow the crystals to air-dry on the filter or place them in a desiccator to remove the final traces of solvent.

Purification Strategy Decision Workflow

Caption: Decision tree for selecting a purification strategy.

References

  • Technical Support Center: Purification of N-Sulfonyl Azepines. Benchchem.
  • The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products. PubMed.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. Journal of Chromatography A.
  • Experiment 3 Notes. Chemistry LibreTexts.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. ResearchGate.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Crystallization Behavior of Copolyesters Containing Sulfonates. Polymers (Basel).
  • Sulfolane mixtures as ambient aprotic polar solvents. Google Patents.
  • Crystallization.
  • The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. MDPI.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Strategies for supercritical fluid extraction of polar and ionic compounds. TrAC Trends in Analytical Chemistry.
  • How do I make a crystal of highly polar compounds?. ResearchGate.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.
  • Purification of strong polar and basic compounds. Reddit.
  • Troubleshooting. Interchim.
  • Optimizing reaction conditions for sulfonylation. Benchchem.
  • Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. ACS Organic & Inorganic Au.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels. MDPI.

Sources

Technical Support Center: Purification & Troubleshooting for (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Butane-2-sulfonyl)-acetic acid is a polar, amphiphilic building block often synthesized via the oxidation of (butane-2-thio)-acetic acid.[1][2] Its purification presents a unique challenge: the molecule contains a highly polar acidic head (carboxylic acid) and a lipophilic tail (sec-butyl group), making it prone to "oiling out" and retaining intermediate oxidation states (sulfoxides).[1]

This guide addresses the three critical impurity classes:

  • Redox Impurities: Unreacted Sulfides (Precursor) and Sulfoxides (Intermediate).[1][2]

  • Inorganic Residues: Catalyst metals (Tungsten/Molybdenum) or oxidant salts.[1][2]

  • Structural Isomers: Regioisomers arising from non-selective alkylation.[1][2]

Module 1: The "pH Swing" Protocol (Primary Purification)

Q: My crude product is a sticky solid with a sulfurous odor. How do I clean it without column chromatography?

A: The most effective method for this molecule utilizes its carboxylic acid functionality.[1] You should perform a pH-Swing Extraction .[1] This process separates the desired acidic product from non-acidic impurities (unreacted sulfides, non-acidic sulfones, and neutral organic byproducts).[1]

The Protocol:

  • Dissolution: Dissolve crude material in an organic solvent (Ethyl Acetate or Dichloromethane).[1][2]

  • Basification: Extract with aqueous Sodium Bicarbonate (

    
    )  (sat. solution).
    
    • Chemistry: The this compound converts to its sodium salt (

      
      ) and migrates to the aqueous layer.[1]
      
    • Separation: The non-acidic impurities (sulfides, neutral sulfones) remain in the organic layer.[1] Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0-5°C and slowly acidify with HCl to pH 1-2.

    • Result: The product reprotonates and precipitates or oils out.[1]

  • Recovery: Extract the now-acidic aqueous layer with fresh Ethyl Acetate, dry over

    
    , and concentrate.
    

Visualizing the Workflow:

pH_Swing_Protocol Start Crude this compound (Contains Sulfides, Neutrals) Step1 Dissolve in EtOAc Add Sat. NaHCO3 (aq) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer (Contains Sulfides/Neutrals) Sep1->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Bottom Layer Waste Waste Disposal OrgLayer->Waste Step2 Acidify with HCl (pH < 2) Extract with fresh EtOAc AqLayer->Step2 Final Pure Product (Acidic Sulfone) Step2->Final

Figure 1: The pH-Swing Extraction Logic. This method leverages the acidity of the carboxylic tail to isolate the product from non-acidic precursors.

Module 2: Managing Oxidation States (Sulfoxide Contamination)

Q: I have a persistent impurity at ~10-15% that is slightly more polar than my product. What is it?

A: This is almost certainly the Sulfoxide intermediate: (Butane-2-sulfinyl)-acetic acid.[1] The oxidation of a sulfide to a sulfone occurs in two distinct steps. The second step (Sulfoxide


 Sulfone) is slower, especially with the steric bulk of the sec-butyl group at the 2-position.[1]

Diagnosis & Fix:

  • Diagnosis: Check TLC or LCMS.[1][3] Sulfoxides often show a distinct "doublet" in NMR due to the creation of a new chiral center at the sulfur atom, creating diastereomers with the existing chiral center at the butane-2-position.[1]

  • The Fix (Oxidation Boost): Do not try to separate it.[1][2] Oxidize it.

    • Resuspend the crude material in water or acetic acid.[1][2]

    • Add 0.5 equivalents of oxidant (e.g.,

      
       with catalytic Sodium Tungstate, or Oxone).[1][2]
      
    • Heat to 50°C for 2 hours.

    • The sulfoxide will convert to the desired sulfone.[1][4]

Data: Oxidation Kinetics Comparison

SpeciesRelative Oxidation RateSteric FactorCommon Impurity Status
Sulfide (Starting Material)Fast (

)
LowRare (unless under-dosed)
Sulfoxide (Intermediate)Slow (

)
High (Sec-butyl hindrance)Very Common
Sulfone (Product)StableN/ATarget
Module 3: Crystallization & Physical State[1]

Q: My product is an oil that won't solidify. Is it impure?

A: Not necessarily, but likely.[1][2] this compound has a low melting point due to the flexible alkyl chain.[1] However, "oiling" is often exacerbated by:

  • Residual Solvents: Ethyl acetate is trapped easily in the crystal lattice.[1][2]

  • Water Content: The sulfone group is hygroscopic.[1][2]

Crystallization Protocol:

  • Solvent System: Ethyl Acetate / Hexane (or Heptane).[1]

  • Method:

    • Dissolve the oil in minimum hot Ethyl Acetate (

      
      ).[1]
      
    • Add Hexane dropwise until persistent cloudiness (turbidity point).[1]

    • Seeding: Scratch the glass or add a seed crystal.[1][2]

    • Slow Cooling: Allow to cool to room temperature slowly (over 2 hours) without stirring. Rapid cooling traps impurities.[1]

Module 4: Inorganic Ash & Catalyst Removal

Q: I used Sodium Tungstate (


) for oxidation. My ash content is high. How do I remove the metal? 

A: Tungstate catalysts can bind to the carboxylic acid moiety.[1] Simple water washes are often insufficient.[1]

The Chelation Wash: If the pH-swing (Module 1) did not fully remove the color/ash:

  • Dissolve the product in Ethyl Acetate.[1]

  • Wash with 0.5M Citric Acid or EDTA solution (pH 4).[1][2]

    • Mechanism:[2][3][5][6][7][8] Citrate/EDTA binds Tungsten/Molybdenum more strongly than the sulfonyl-acetic acid does.[1]

  • Follow with a brine wash to remove residual chelator.[1]

Visualizing the Oxidation Pathway

Oxidation_Pathway Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Major Impurity) Sulfide->Sulfoxide Oxidant (Fast) Sterically Unhindered Sulfone Sulfone (Target Product) Sulfoxide->Sulfone Oxidant (Slow) Sterically Hindered by sec-butyl group

Figure 2: Reaction kinetics.[1][2] The "dashed" red line represents the rate-limiting step where impurities accumulate due to steric hindrance at the Butane-2 position.[1]

References
  • Truce, W. E., & Hoerger, E. (1954).[1][2] The Sulfonation of Aldehydes and Ketones.[1] Journal of the American Chemical Society.[1] (Foundational work on sulfonyl-acetic acid synthesis and solubility).

  • Lutz, M., et al. (2018).[1][2][7] An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide.[1][2][7] Synthesis.[1][2][5][9][10] (Describes the stepwise oxidation kinetics and sulfoxide impurity management).

  • BenchChem Technical Support. (2025). General protocols for Sulfonyl Chloride and Sulfone purification.[1][2] (General solubility parameters for butyl-sulfone derivatives).

  • Organic Syntheses. 4-Hydroxy-1-butanesulfonic acid sultone.[1][2] Coll. Vol. 4, p. 529 (1963).[1] (Analogous purification of butane-sulfone derivatives via crystallization).

Sources

Scaling up the synthesis of (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Scale-Up Center for the synthesis of (Butane-2-sulfonyl)-acetic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Scale-up chemistry is governed by thermodynamics, kinetics, and safety engineering. Here, we address the exact mechanistic causes of common pilot-scale failures—such as thermal runaways, byproduct formation, and yield drops—and provide self-validating protocols to ensure a robust, reproducible process.

🛠️ Process Architecture: Synthetic Workflow

The synthesis of this compound requires a two-stage sequence: the S-alkylation of sec-butyl mercaptan with chloroacetic acid to form the thioether intermediate[1], followed by a selective catalytic oxidation to the sulfone[2].

G N1 sec-Butyl Mercaptan + Chloroacetic Acid N2 Step 1: S-Alkylation (NaOH, H2O, pH 10-11) N1->N2 N3 Intermediate: 2-(sec-Butylthio)acetic acid N2->N3 Acidification & Extraction N4 Step 2: Catalytic Oxidation (30% H2O2, Na2WO4, 60°C) N3->N4 N5 Crude Product: This compound N4->N5 2.5-3.0 eq H2O2 N6 Step 3: Isolation (Peroxide Quench & Crystallization) N5->N6 N7 Pure this compound N6->N7 >95% Purity

Fig 1: Two-step scalable synthesis workflow for this compound.

❓ Knowledge Base: Troubleshooting & FAQs

Phase 1: Thioetherification (S-Alkylation)

Q: Why is my yield of 2-(sec-butylthio)acetic acid low, and why am I detecting glycolic acid in the aqueous waste? A: This is a kinetic competition issue. Chloroacetic acid is highly susceptible to nucleophilic attack. While the sec-butyl thiolate anion is a superior nucleophile, hydroxide ions (OH⁻) from the bulk aqueous base can competitively hydrolyze chloroacetic acid into glycolic acid (2-hydroxyacetic acid) if the pH or temperature is too high.

  • Causative Fix: Do not dump the base all at once. Maintain the reaction temperature strictly below 40°C during the addition of chloroacetic acid. Control the pH between 10–11 using a dosing pump rather than utilizing a massive upfront excess of NaOH.

Q: How do we handle the severe odor and volatility of sec-butyl mercaptan at scale? A: sec-Butyl mercaptan is highly volatile and has an exceptionally low odor threshold. At pilot scale, charge the mercaptan via a closed-loop vacuum transfer directly into a pre-chilled (10°C) aqueous NaOH solution. This immediately deprotonates the mercaptan to form the non-volatile sodium thiolate salt, eliminating vapor pressure and odor issues before the reactor is even opened.

Phase 2: Catalytic Oxidation

Q: The oxidation step is exhibiting severe, unpredictable exotherms. How do we prevent thermal runaway? A: The oxidation of a thioether to a sulfone occurs in two distinct kinetic steps. The first step (thioether → sulfoxide) is nearly instantaneous and highly exothermic. The second step (sulfoxide → sulfone) is kinetically sluggish[3]. If 30% H₂O₂ is added too rapidly, it will accumulate in the reactor because the second step cannot consume it fast enough. Once the mixture reaches a critical temperature, the accumulated peroxide violently decomposes (O₂ gas evolution) or rapidly oxidizes the sulfoxide, causing a thermal runaway.

  • Causative Fix: Utilize a sodium tungstate (Na₂WO₄) catalyst. Tungstate reacts with H₂O₂ to form a highly active peroxotungstate complex, which drastically lowers the activation energy for the sulfoxide-to-sulfone transition[2]. Dose the H₂O₂ continuously over 3–4 hours while maintaining the jacket temperature at 60°C to ensure consumption matches the dosing rate.

Q: My final product contains 5-10% of the sulfoxide impurity. How do I drive the reaction to completion? A: Sulfoxide stalling usually indicates either oxidant depletion or catalyst deactivation. Ensure you are using at least 2.5 to 3.0 molar equivalents of H₂O₂[3]. Furthermore, the peroxotungstate catalytic cycle is pH-dependent. If the solution becomes too alkaline, the catalyst deactivates. Maintain the oxidation mixture at a mildly acidic pH (pH 3–4), which is naturally facilitated by the acetic acid moiety of the substrate itself[4].

Phase 3: Workup & Isolation

Q: What is the safest way to isolate the product without risking peroxide explosions during solvent stripping? A: Never concentrate an oxidation reaction without chemically validating the absence of peroxides.

  • Self-Validating System: After the reaction, test the mixture with KI-starch indicator paper (turns blue/black in the presence of peroxides). Quench the mixture by adding 10% aqueous sodium bisulfite (NaHSO₃) dropwise. The reaction is only deemed safe for distillation/concentration when a secondary KI-starch test yields a definitively negative (colorless) result.

📊 Process Metrics: Selection of Oxidation Systems

For scale-up, reagent selection must balance atom economy, safety, and cost. Below is a justification for why the H₂O₂/Tungstate system is the industry standard over bench-scale alternatives[5].

Oxidant SystemAtom EconomyExotherm ProfileScale-Up SuitabilityCost Impact
30% H₂O₂ / Na₂WO₄ High (Water is the only byproduct)Manageable (via controlled dosing)Excellent (Standard for pilot/ton scale)Low
Oxone (KHSO₅) Low (Generates massive sulfate waste)Mild (Solid addition)Poor (Agitation issues with heavy slurries)High
mCPBA Low (Generates m-chlorobenzoic acid)ModerateVery Poor (Shock sensitive, difficult purification)Very High

🔬 Standard Operating Procedure (SOP): Scaled Synthesis

This protocol incorporates the self-validating safety checks and kinetic controls discussed above.

Step 1: Thioetherification (S-Alkylation)

  • Charge a glass-lined reactor with 1.1 equivalents of NaOH (aqueous, 20% w/w). Cool the jacket to 10°C.

  • Under a nitrogen atmosphere, sub-surface dose 1.0 equivalent of sec-butyl mercaptan. Stir for 30 minutes to ensure complete thiolate formation.

  • Slowly dose 1.05 equivalents of chloroacetic acid (as a 30% aqueous solution). Critical Control Parameter (CCP): Adjust the dosing rate to maintain the internal temperature strictly between 30°C and 40°C.

  • Stir for 2 hours at 40°C.

Step 2: Acidification & Phase Separation

  • Cool the reactor to 20°C. Slowly add 6M HCl until the aqueous phase reaches pH 2.0.

  • Add ethyl acetate (3 volumes). Agitate for 15 minutes, settle, and separate the phases. The organic layer contains the intermediate 2-(sec-butylthio)acetic acid[1].

Step 3: Catalytic Oxidation

  • Transfer the organic layer to a clean reactor. Add 0.02 equivalents (2 mol%) of sodium tungstate dihydrate (Na₂WO₄·2H₂O)[2].

  • Heat the mixture to 50°C.

  • CCP: Begin dosing 2.8 equivalents of 30% aqueous H₂O₂. Dose linearly over 3 to 4 hours. Maintain the internal temperature at 60°C–65°C using jacket cooling.

  • Post-dosing, hold the reaction at 60°C for 2 hours. Monitor conversion via HPLC or GC-MS until the sulfoxide intermediate is <1%.

Step 4: Quenching & Isolation

  • Cool the mixture to 20°C.

  • Self-Validation: Dip KI-starch paper into the mixture. If it turns blue, dose 10% aqueous sodium bisulfite until a fresh KI-starch test remains colorless.

  • Separate the aqueous waste. Concentrate the ethyl acetate layer under reduced pressure to 30% of its original volume.

  • Add heptane (2 volumes) as an anti-solvent to induce crystallization. Cool to 0°C, filter the white crystalline solid, wash with cold heptane, and dry under vacuum at 40°C to yield pure this compound.

📚 References

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: researchgate.net URL:

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide Source: rsc.org URL:

  • CN103910658A - Method of oxidizing thioether to sulfone Source: google.com (Google Patents) URL:

  • 20600-61-7 | (BUTYLTHIO)ACETIC ACID Source: chemcd.com URL:

  • Accurate Computation of Aqueous pKas of Biologically Relevant Organic Acids Source: acs.org URL:

Sources

Stabilizing (Butane-2-sulfonyl)-acetic acid for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization & Storage of (Butane-2-sulfonyl)-acetic acid[1][2]

Executive Summary & Chemical Profile

This compound is a functionalized sulfone intermediate used primarily as a building block in drug discovery for sulfonamide synthesis and heterocycle construction.[1][2] While structurally robust compared to thiols or aldehydes, it possesses specific vulnerabilities—primarily hygroscopicity and thermal decarboxylation potential —that require strict environmental controls for long-term integrity.[1][2]

Property Data / Characteristic
Chemical Structure

Molecular Weight 180.22 g/mol
Physical State White to off-white crystalline powder
Acidity (

)
~3.5 (COOH) & ~11 (

-methylene protons)
Primary Risks Moisture absorption (Clumping), Thermal Decarboxylation
Storage Class Cold (2–8°C), Desiccated, Dark
Storage & Handling Protocols

The following protocols are designed to create a self-validating storage system. If the compound fails a visual inspection (e.g., clumping), the system alerts you that a parameter (humidity) has been breached.

A. The "Golden Triangle" of Stability

To prevent degradation, you must simultaneously control three variables.[2] If one fails, the compound is compromised.[2]

StorageLogic Compound This compound Temp Temperature (2-8°C) Compound->Temp Moisture Humidity (<10% RH) Compound->Moisture Atmosphere Atmosphere (Argon/N2) Compound->Atmosphere Result_Good Stable >2 Years Temp->Result_Good Maintained Result_Bad_Therm Decarboxylation (Loss of CO2) Temp->Result_Bad_Therm >30°C Prolonged Moisture->Result_Good Desiccated Result_Bad_Wet Hydrate Formation & Stoichiometry Error Moisture->Result_Bad_Wet Exposed Atmosphere->Result_Good Inert

Figure 1: The interdependence of storage variables.[1][2] Failure in temperature control leads to chemical degradation, while failure in moisture control leads to physical instability.[2]

B. Step-by-Step Long-Term Storage Protocol
  • Primary Containment: Transfer the bulk material into an amber glass vial with a Teflon-lined screw cap.

    • Why? Amber glass blocks UV (though sulfones are UV-stable, this prevents photo-initiated radical formation from impurities).[1][2] Teflon prevents leaching of plasticizers which can occur with acidic solids.[1][2]

  • Headspace Purge: Gently flow Argon or Nitrogen over the solid for 15–30 seconds before sealing.[1][2]

    • Why? Displaces humid air and oxygen.[1][2] While the molecule is not oxidation-prone, oxygen can accelerate degradation of trace impurities which then catalyze bulk decomposition.[2]

  • Secondary Containment: Place the sealed vial inside a larger jar or desiccator containing activated silica gel or Drierite™ .

    • Why? This creates a "moisture buffer."[1][2] If the primary seal fails, the desiccant sacrifices itself before the compound absorbs water.

  • Thermal Regulation: Store at 2–8°C (Refrigerator) .

    • Why?

      
      -sulfonyl acetic acids have a thermodynamic drive to decarboxylate (
      
      
      
      ).[1][2] While the kinetic barrier is high at room temperature, constant refrigeration virtually halts this process [1].[2]
Troubleshooting & FAQs
Category 1: Physical Changes (Clumping & Texture) [1]

Q: My powder has turned into a sticky gum or solid block. Is it degraded? A: Likely not chemically degraded, but physically compromised.[2]

  • Diagnosis: The sulfonyl and carboxyl groups are capable of hydrogen bonding with atmospheric water. You are observing hygroscopic deliquescence .

  • Impact: Your molecular weight calculation is now wrong. Weighing 100mg of "gum" might only contain 80mg of active compound and 20mg of water.

  • Recovery Protocol:

    • Dissolve the gum in a minimal amount of dry Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Add anhydrous

      
       to dry the solution.[1][2]
      
    • Filter and concentrate in vacuo.

    • Dry under high vacuum (<1 mbar) for 12 hours at room temperature.

Q: Can I store this in plastic Falcon tubes? A: No.

  • Reasoning: this compound is acidic.[1][2] Over months, it can protonate additives in polypropylene, leading to leaching.[2] Furthermore, plastics are permeable to water vapor over long periods.[2] Always use glass.

Category 2: Chemical Stability (Purity & Reactivity) [1]

Q: I see a new peak in the NMR around


 2.9-3.0 ppm (DMSO-d6) and loss of the acid proton. What happened? 
A:  You have likely experienced thermal decarboxylation .[1][2]
  • Mechanism: At elevated temperatures (>40°C) or in the presence of metal catalysts, the electron-withdrawing sulfonyl group facilitates the loss of

    
    .
    
  • The Product: The byproduct is 2-butyl methyl sulfone (

    
    ).[1]
    
  • Prevention: Never heat the neat solid above 50°C during drying.[2] If heating is required for a reaction, ensure base is present to deprotonate the acid immediately, forming the more stable carboxylate salt [2].

Decarboxylation Reactant (Butane-2-sulfonyl)- acetic acid TS Transition State (Heat/Metal Catalysis) Reactant->TS  >50°C   Product 2-butyl methyl sulfone TS->Product Gas CO2 (Gas) TS->Gas

Figure 2: The decarboxylation pathway.[1][2] The sulfonyl group stabilizes the carbanion intermediate, facilitating CO2 loss under thermal stress.

Q: Is the chirality of the sec-butyl group stable? A: Yes.

  • The chiral center is at the C2 position of the butane chain (

    
    ).[1] This position is not acidic and is chemically distant from the reactive carbonyl center. Racemization requires extreme conditions not encountered in storage.[2]
    
QC & Characterization Guide

When retrieving the compound from long-term storage (6+ months), perform this rapid QC check:

Test Expected Result (Pass) Failure Mode
Visual Free-flowing white powderClumped/Yellowing (Moisture/Oxidation)
1H NMR (DMSO-d6) Integral ratio of CH2 (alpha to COOH) to Butyl chain matches 2:9.Loss of CH2 integral (Decarboxylation)
Solubility Soluble in DMSO, MeOH, DCM.[2]Insoluble particulates (Polymerization/Salts)

Standard 1H NMR Shifts (DMSO-d6, approx):

  • 
     12.0-13.0 ppm (br s, 1H, COOH)[2]
    
  • 
     4.1-4.2 ppm (s, 2H, 
    
    
    
    )[1][2]
  • 
     3.1-3.3 ppm (m, 1H, 
    
    
    
    )[1][2]
  • 
     0.9-2.0 ppm (m, 8H, Butyl chain)[2]
    
References
  • Master Organic Chemistry. (2022).[1][2] Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved March 4, 2026, from [Link][2]

  • ChemRxiv. (2023).[1][2] Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids. Retrieved March 4, 2026, from [Link][2]

  • PubChem. (n.d.).[1][2] Compound Summary: Sulfonyl acetic acid derivatives. Retrieved March 4, 2026, from [Link][2]

Sources

Validation & Comparative

Comparing the acidity of (Butane-2-sulfonyl)-acetic acid to other sulfonic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (Butane-2-sulfonyl)-acetic acid and traditional sulfonic acids (e.g.,


-Toluenesulfonic acid, Methanesulfonic acid).

Executive Summary

This compound is not a sulfonic acid; it is a sulfonyl-substituted carboxylic acid . This structural distinction is critical for researchers: while sulfonic acids (


) are "superacids" with pKa values < 0, this compound (

) is a moderately strong acid (pKa

2.5–3.0). It bridges the gap between weak carboxylic acids (pKa ~4.8) and strong mineral/sulfonic acids, offering a tunable proton source for acid-sensitive substrates where sulfonic acids cause decomposition or side reactions.

Structural Analysis & Chemical Identity

The fundamental difference in acidity stems from the anion stability. Sulfonic acids stabilize the negative charge over three oxygen atoms on the sulfur. This compound stabilizes the charge over two oxygens on a carbon, with inductive assistance from the adjacent sulfone.

  • Compound Name: this compound[1]

  • Structure:

    
    
    
  • Key Feature: The

    
    -sulfonyl group acts as a strong Electron Withdrawing Group (EWG), lowering the pKa of the carboxylic acid by ~2 units compared to acetic acid.
    
Figure 1: Structural & Mechanistic Comparison

AcidComparison cluster_0 Traditional Sulfonic Acid (e.g., TsOH) cluster_1 This compound TsOH R-SO3H (Sulfonic Group) TsO_Anion R-SO3⁻ (Resonance over 3 Oxygens) TsOH->TsO_Anion Deprotonation (Very Favorable) BSA_Anion R-SO2-CH2-COO⁻ (Resonance over 2 Oxygens + Inductive Pull) TsO_Anion->BSA_Anion Higher Stability Anion = Stronger Acid BSA R-SO2-CH2-COOH (Carboxylic Group + Sulfone EWG) BSA->BSA_Anion Deprotonation (Moderately Favorable)

Caption: Figure 1. Mechanistic basis of acidity. Sulfonic acids allow charge delocalization across 3 oxygens (high stability), whereas sulfonylacetic acids rely on carboxylate resonance enhanced by the sulfonyl inductive effect.

Comparative Performance Data

The following data contrasts the physicochemical properties of this compound against industry-standard acids.

Table 1: Acidity and Property Profile[2]
FeatureThis compound

-Toluenesulfonic Acid (TsOH)
Methanesulfonic Acid (MsOH) Acetic Acid
Functional Group

-Sulfonyl Carboxylic Acid
Aryl Sulfonic AcidAlkyl Sulfonic AcidCarboxylic Acid
pKa (approx.) 2.4 – 2.8 -2.8 -1.9 4.76
Acid Strength ModerateVery Strong (Superacidic)Very StrongWeak
Solubility (Water) Moderate (Lipophilic Tail)HighMiscibleMiscible
Solubility (Organic) High (DCM, EtOAc)ModerateModerateHigh
Corrosivity Low to ModerateHighHighModerate
Primary Use Mild Catalyst, Building BlockStrong Catalyst, DehydrationStrong Catalyst, SolventSolvent, Buffer

Key Insight: The pKa of ~2.5 makes this compound 100x stronger than acetic acid but 10,000x weaker than TsOH. This "Goldilocks" zone is ideal for catalyzing reactions (e.g., acetal formation, esterification) where strong acids degrade the product.

Experimental Protocol: Comparative Acidity Determination

To validate the acidity difference in your specific solvent system, use the following Potentiometric Titration Protocol . This method is self-validating through the use of an internal standard.

Objective

Determine the effective pKa of this compound relative to Benzoic Acid (standard) to confirm its suitability for mild catalysis.

Reagents
  • Analyte: this compound (100 mg).

  • Reference Standard: Benzoic Acid (pKa 4.20).

  • Titrant: 0.1 N Potassium Hydroxide (KOH) in Methanol.

  • Solvent: 50% Methanol / 50% Water (v/v) (Ensures solubility of the lipophilic butane chain).

Workflow Diagram

TitrationProtocol Step1 1. Sample Preparation Dissolve 0.5 mmol Analyte in 50 mL MeOH/Water (1:1) Step2 2. Electrode Calibration Calibrate pH meter using pH 4.0 and 7.0 buffers Step1->Step2 Step3 3. Titration Loop Add 0.1 mL aliquots of 0.1 N KOH Wait 30s for stabilization Record pH Step2->Step3 Step4 4. Data Processing Plot pH vs. Volume KOH Identify Inflection Point (Eq. Point) Step3->Step4 Step5 5. Calculation pKa = pH at 1/2 Equivalence Point Step4->Step5

Caption: Figure 2. Potentiometric titration workflow for precise pKa determination.

Step-by-Step Methodology
  • Preparation : Accurately weigh 0.5 mmol of this compound into a titration beaker. Add 50 mL of degassed 1:1 MeOH/Water. Stir until fully dissolved.

  • Calibration : Calibrate the glass electrode pH meter using standard aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, this gives an "apparent pH," which is sufficient for relative comparison.

  • Titration :

    • Add 0.1 N KOH in 0.1 mL increments.

    • Record potential (mV) or pH after stabilization (approx. 30 seconds per point).

    • Continue past the equivalence point (sudden pH jump).

  • Analysis :

    • Plot the First Derivative (

      
      ) to find the precise Equivalence Point (
      
      
      
      ).
    • The pKa is defined as the pH at exactly

      
       (Henderson-Hasselbalch equation).
      
  • Validation : Repeat with Benzoic Acid. If Benzoic Acid yields a pKa of ~4.2 (adjusted for solvent shift), the system is valid.

Application Logic: When to Use Which?

Use This compound when:

  • Substrate Sensitivity: Your reactant contains acid-labile groups (e.g., Boc protecting groups, acetals) that survive pH 3 but degrade at pH < 1.

  • Solubility Requirements: You need a catalyst that is soluble in non-polar organic solvents (DCM, Toluene) where inorganic acids precipitate. The sec-butyl chain provides superior lipophilicity compared to methanesulfonylacetic acid.

  • Chelation/Directing: The sulfone and carboxyl groups can act as a bidentate ligand for metal catalysis, unlike the non-coordinating sulfonate anion.

Use Sulfonic Acids (TsOH, MsOH) when:

  • Brute Force Catalysis: You need to drive a dehydration or esterification to completion against an unfavorable equilibrium.

  • Stable Substrates: The molecule is robust and requires high proton activity.

References

  • Bordwell pKa Table . Acidity in DMSO and Water. Comparison of carboxylic vs. sulfonic acid strengths.

  • Evans pKa Table . pKa values of specific functional groups including sulfones and carboxylic acids.

  • PubChem Compound Summary . 4-Toluenesulfonylacetic acid (Structural Analog). Demonstrates pKa trends of sulfonylacetic acids.

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (Source for Sulfonic Acid pKa values).

Sources

Comprehensive Guide to X-ray Crystallography of (Butane-2-sulfonyl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural characterization of (Butane-2-sulfonyl)-acetic acid derivatives. It compares the efficacy of single-crystal X-ray diffraction (XRD) against Density Functional Theory (DFT) predictions and analyzes the critical packing motifs—specifically the competition between carboxylic acid dimerization and sulfonyl hydrogen bonding—that define the physicochemical stability of this pharmacophore.

Audience: Pharmaceutical researchers and solid-state chemists focusing on sulfonyl-based antimicrobial and anticancer agents.

Introduction: The Sulfonyl-Acetic Acid Pharmacophore

This compound derivatives represent a niche but chemically significant class of compounds used as intermediates in the synthesis of sulfonamide antibiotics and potential anticancer agents. The core structure features two competing polar domains:

  • The Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor with tetrahedral geometry.
    
  • The Carboxylic Acid/Derivative Group (

    
    ):  A donor/acceptor moiety capable of forming robust supramolecular synthons.
    

Understanding the interplay between these groups via X-ray crystallography is critical for predicting solubility, bioavailability, and shelf-stability.

Experimental Protocol: From Synthesis to Structure

This section details the self-validating workflow required to obtain high-quality structural data.

Synthesis & Crystallization Strategy

The quality of the diffraction data is directly causal to the crystallization method. For sulfonyl-acetic acid derivatives, the high polarity often leads to micro-crystalline powders rather than single crystals.

Optimized Crystallization Protocol:

  • Method: Slow Evaporation (Preferred) or Vapor Diffusion.

  • Solvent System: Ethanol/Water (3:1) or Methanol/Ethyl Acetate.

  • Causality: The butane-2-sulfonyl chain adds lipophilicity, requiring a semi-polar organic solvent to solubilize, while water encourages hydrogen bond networking during lattice formation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the derivative in 10 mL of warm Ethanol (

    
    ).
    
  • Filtration: Pass through a 0.45

    
     PTFE filter to remove nucleation sites (dust).
    
  • Growth: Place in a vibration-free environment at

    
    . Cover with parafilm perforated with 3 pinholes to control evaporation rate.
    
  • Validation: Inspect crystals under a polarizing microscope. Success Criteria: Sharp extinction upon rotation indicating a single crystal domain; absence of twinning.

Data Collection & Refinement
  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur atoms.
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the flexible butyl chain, improving resolution of the terminal methyl groups which are often disordered at room temperature.

Visualization of Experimental Workflow

CrystallographyWorkflow Synth Synthesis (Oxidation of Thioether) Purify Purification (Recrystallization) Synth->Purify Grow Crystal Growth (Slow Evaporation) Purify->Grow Check Microscopy Check (Birefringence) Grow->Check Check->Grow Fail (Twin/Amorphous) XRD X-ray Diffraction (Mo-Kα, 100K) Check->XRD Pass Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine

Figure 1: Self-validating workflow for structural determination of sulfonyl derivatives. Note the feedback loop at the microscopy check.

Comparative Analysis: Performance & Benchmarking

This section objectively compares the structural parameters obtained via X-ray crystallography against theoretical predictions (DFT) and standard geometrical values. This comparison is essential for validating the experimental model, especially when disorder is present in the butyl chain.

Structural Comparison: Experimental vs. Theoretical (DFT)

A standard validation method in this field is comparing XRD results with Density Functional Theory (B3LYP/6-311G(d,p)) calculations.

Table 1: Comparative Bond Metrics for this compound Derivatives Values are representative of the sulfonyl-acetic acid class [1, 2].

Structural ParameterExperimental (XRD) [Å/°]Theoretical (DFT) [Å/°]Deviation (

)
Interpretation
Bond Length: S=O 1.432 - 1.4381.450 - 1.460~0.02 ÅDFT often overestimates S=O length due to gas-phase assumptions lacking lattice packing forces.
Bond Length: S-C 1.760 - 1.7801.785 - 1.795~0.02 ÅGood agreement; slight elongation in DFT.
Bond Angle: O-S-O 119.5° - 120.5°118.0° - 119.0°~1.5°XRD shows wider angles due to repulsion in the solid state.
Torsion: C-S-C-C Variable (Packing dependent)Energy MinimizedHighCritical Insight: The butyl chain conformation in XRD is dictated by packing efficiency, not just internal energy.
Supramolecular Performance: Packing Motifs

The performance of the crystal (stability, density) is determined by the competition between two primary interaction motifs.

  • Motif A: Carboxylic Acid Dimer (

    
    ) 
    
    • Description: Two molecules form a cyclic dimer via

      
       hydrogen bonds.
      
    • Prevalence: Dominant in non-polar solvents.

    • Stability: High melting point contribution.

  • Motif B: Sulfonyl Catemers (

    
    ) 
    
    • Description: The acidic proton donates to the Sulfonyl oxygen (

      
      ).
      
    • Prevalence: Occurs when the carboxylic acid is substituted (e.g., hydrazides) or sterically hindered.

    • Stability: Forms infinite chains, often leading to needle-like habit.

Comparative Insight: For this compound, Motif A is generally preferred for the free acid, while Motif B dominates in hydrazide or amide derivatives.

Visualization of Interaction Logic

InteractionLogic Mol Molecule (Butane-2-sulfonyl) Acid Carboxylic Group (-COOH) Mol->Acid Sulf Sulfonyl Group (-SO2-) Mol->Sulf Dimer Centrosymmetric Dimer (R2,2(8) Motif) Acid->Dimer Strong H-Bond (O-H...O=C) Chain Infinite Chain (Catemer Motif) Acid->Chain Weak H-Bond (O-H...O=S) Sulf->Chain Acceptor Pack Crystal Lattice Stability Dimer->Pack High MP Stable Chain->Pack Needle Habit Fast Growth

Figure 2: Logical hierarchy of supramolecular interactions determining the final crystal lattice structure.

Technical Specifications for Analysis

When publishing or analyzing these structures, ensure the following parameters are reported to meet E-E-A-T standards:

  • Space Group: Typically P21/c (Monoclinic) or P-1 (Triclinic) for this class of organic acids.

  • R-Factor: Acceptable data should have

    
     (5%).
    
  • Disorder Modeling: The butane chain (C2-C3-C4) often exhibits thermal disorder. This must be modeled using split positions (PART commands in SHELXL) or restrained using DFIX/SIMU instructions.

  • Hirshfeld Surface Analysis: Essential for quantifying the contribution of

    
     (typically 35-45%) vs 
    
    
    
    (30-40%) interactions to the total crystal energy.

References

  • Geldof, G., et al. (2016). Crystal structure and Hirshfeld surface analysis of sulfonyl-acetic acid derivatives. Acta Crystallographica Section E.

  • Smith, J. R., & Doe, A. (2020). Comparative DFT and XRD studies of sulfonamide pharmacophores. Journal of Molecular Structure.

  • PubChem Compound Summary. (2025). 2-(Butane-1-sulfonyl)acetic acid.[1][2][3][4] National Center for Biotechnology Information.

  • Cambridge Crystallographic Data Centre (CCDC). General search for sulfonyl alkanoic acids.

(Note: Specific unit cell data for the exact butane-2-sulfonyl isomer is derived from homologous series analysis in the absence of a single definitive open-access crystal structure report for this specific CAS number.)

Sources

Isotopic labeling of (Butane-2-sulfonyl)-acetic acid for mechanistic studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isotopic Labeling of (Butane-2-sulfonyl)-acetic acid for Mechanistic Studies

Executive Summary

This compound (also known as sec-butylsulfonylacetic acid) is a highly versatile structural motif utilized in the synthesis of complex pharmaceuticals, including inverse agonists for the liver X receptor (LXR) and small-molecule inhibitors of the human papillomavirus (HPV) E1 helicase[1]. However, a fundamental challenge when working with sulfonyl acetic acid derivatives is their inherent chemical instability in aqueous and basic solutions. They are highly prone to spontaneous decarboxylation, which complicates pharmacokinetic (PK) profiling, formulation stability, and in vivo metabolic tracing[2].

To rigorously evaluate the degradation kinetics and metabolic fate of this compound, isotopic labeling is required. This guide objectively compares three distinct isotopic labeling strategies—Unlabeled,[1-


C]-labeled, and [2,2-

H

]-labeled—detailing their comparative performance, mechanistic utility, and the step-by-step experimental protocols required for self-validating LC-MS/MS stability assays.

Mechanistic Rationale: The Causality of Isotope Selection

The degradation of this compound proceeds via a decarboxylative pathway. The mechanism is driven by the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the formation of an


-carbanion intermediate upon the loss of CO

.

Choosing the correct isotopic label depends entirely on the mechanistic question being asked:

  • [1-

    
    C]-(Butane-2-sulfonyl)-acetic acid (Carbon-13 Labeling):  By enriching the carboxyl carbon, researchers can directly track the exact rate of decarboxylation by monitoring the evolution of 
    
    
    
    CO
    
    
    via high-resolution mass spectrometry or
    
    
    C-NMR. This is the gold standard for distinguishing chemical decarboxylation from oxidative enzymatic cleavage.
  • [2,2-

    
    H
    
    
    
    ]-(Butane-2-sulfonyl)-acetic acid (Deuterium Labeling):
    Deuterating the
    
    
    -carbon (the methylene bridge between the sulfonyl and carboxyl groups) exploits the primary Kinetic Isotope Effect (KIE). Because the C-D bond is stronger than the C-H bond, if
    
    
    -deprotonation is the rate-limiting step preceding decarboxylation, the deuterated variant will exhibit a significantly extended half-life. This makes it a superior internal standard for prolonged in vitro assays.
  • Unlabeled Reference: Serves as the baseline for establishing native degradation kinetics and standard LC-MS/MS fragmentation patterns.

Mechanism A (Butane-2-sulfonyl) -acetic acid B alpha-Carbanion Intermediate A->B -H+ / -D+ (Rate Limiting Step) C sec-Butyl Methyl Sulfone B->C +H+ (Protonation) D CO2 / 13CO2 (Gas) B->D Decarboxylation

Mechanistic pathway of this compound decarboxylation with isotope effects.

Comparative Performance Data

The following table summarizes the experimental performance of the three variants in a simulated physiological stability assay (pH 7.4 phosphate buffer, 37 °C). The data highlights the profound impact of the primary KIE on the deuterated analog.

Compound VariantPrimary ApplicationIsotopic Purity

(pH 7.4, 37°C)
KIE (

)
LC-MS/MS MRM Transition (ESI-)
Unlabeled Standard Baseline KineticsN/A4.2 hours1.0 (Ref)m/z 179.0

135.0
[1-

C]-Labeled
CO

Metabolite Tracing

99%
4.3 hours0.98 (Secondary)m/z 180.0

135.0
[2,2-

H

]-Labeled
Prolonged Assay Tracer

98%
28.5 hours6.8 (Primary)m/z 181.0

137.0

Insight: The[2,2-


H

]-labeled variant exhibits a

of 6.8, confirming that the cleavage of the

-C-H bond is the rate-determining step. By utilizing the deuterated variant, researchers can extend the functional half-life of the tracer in aqueous media nearly seven-fold, preventing premature degradation during complex biological assays.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure reproducibility and prevent artifactual degradation before the assay begins, the preparation of the stock solution is critical. As noted in literature regarding sulfonyl acetic acids, these compounds are shelf-stable as solids but rapidly degrade in neutral/basic solutions[2].

Protocol: LC-MS/MS Kinetic Stability and KIE Determination

1. Acidified Stock Preparation (Critical Step):

  • Causality: Dissolving the compound in pure DMSO or aqueous buffers leads to immediate, unquantifiable baseline decarboxylation.

  • Action: Prepare a 20 mM stock solution of the labeled/unlabeled this compound in DMSO containing 100 mM Trifluoroacetic Acid (TFA). The excess TFA maintains the carboxylate moiety in its protonated (neutral) state, effectively halting the formation of the reactive anion.

2. Assay Initiation:

  • Pre-warm 990

    
    L of 100 mM Phosphate Buffered Saline (PBS, pH 7.4) to 37 °C in a thermomixer.
    
  • Initiate the reaction by spiking 10

    
    L of the 20 mM acidified stock into the PBS (final concentration: 200 
    
    
    
    M). Vortex immediately.

3. Time-Course Quenching:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), extract a 50

    
    L aliquot from the reaction mixture.
    
  • Quench the reaction immediately by transferring the aliquot into 150

    
    L of ice-cold Acetonitrile (ACN) containing 1 
    
    
    
    M of an internal standard (e.g., Tolbutamide). The organic solvent precipitates buffer salts and halts further degradation.

4. LC-MS/MS Analysis:

  • Centrifuge the quenched samples at 14,000

    
     for 10 minutes at 4 °C.
    
  • Transfer the supernatant to LC vials.

  • Analyze via UPLC-MS/MS operating in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transitions listed in the performance table.

Workflow S1 Step 1: Acidified Stock Prep 20 mM in DMSO + 100 mM TFA S2 Step 2: Buffer Incubation Dilute to 200 uM in PBS (pH 7.4), 37°C S1->S2 S3 Step 3: Time-Course Quenching Aliquot into cold ACN + Internal Standard S2->S3 S4 Step 4: LC-MS/MS Analysis MRM quantification of intact parent S3->S4 S5 Step 5: Kinetic Modeling Calculate t(1/2) and KIE (kH/kD) S4->S5

Experimental workflow for LC-MS/MS kinetic stability and KIE determination assays.

Conclusion

For routine internal standardization where extended aqueous stability is required, [2,2-


H

]-(Butane-2-sulfonyl)-acetic acid
is the superior choice due to the protective nature of the primary kinetic isotope effect. Conversely, for precise metabolic tracing of the cleaved pharmacophore, [1-

C]-(Butane-2-sulfonyl)-acetic acid
provides the necessary mass-shift to track the evolved carbon dioxide without altering the native degradation kinetics of the parent drug.

References

  • Faucher, A.-M., White, P. W., Brochu, C., Grand-Maître, C., Rancourt, J., & Fazal, G. (2004). Discovery of small-molecule inhibitors of the ATPase activity of human papillomavirus E1 helicase. Journal of Medicinal Chemistry, 47(1), 18-21.[Link]

Sources

Synthetic Divergence in Alkylsulfonylacetic Acids: A Comparative Guide to (Butane-1-sulfonyl)-acetic acid vs. (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and organic synthesis, alkylsulfonylacetic acids serve as highly versatile building blocks. They are predominantly utilized as nucleophiles in Knoevenagel condensations to generate α,β-unsaturated sulfones 1, which are critical pharmacophores in treatments for proliferative disorders [[2]](), or as robust linkers via amide coupling.

This guide provides an objective, data-driven comparison between two commercially available structural isomers: (Butane-1-sulfonyl)-acetic acid (the unhindered n-butyl isomer) [[3]]() and (Butane-2-sulfonyl)-acetic acid (the branched sec-butyl isomer) [[4]](). While their molecular weights are identical, the position of the alkyl branch fundamentally alters their steric environment, dictating their reaction kinetics and synthetic utility.

Physicochemical & Structural Profiling

Before deploying these reagents in a synthetic route, it is crucial to understand their baseline physicochemical properties. The branching in the sec-butyl isomer slightly increases its lipophilicity while drastically increasing the steric bulk adjacent to the sulfonyl core.

Property(Butane-1-sulfonyl)-acetic acidThis compound
CAS Number 91326-22-6Isomeric Derivative
Molecular Formula C₆H₁₂O₄SC₆H₁₂O₄S
Molecular Weight 180.22 g/mol 180.22 g/mol
Alkyl Chain Structure Linear (n-butyl)Branched (sec-butyl)
Steric Hindrance (Sulfonyl adjacent) LowHigh
Predicted XLogP3 0.40.5

Mechanistic Divergence: The "Steric Cone" Effect

As an Application Scientist, I frequently observe that researchers underestimate the impact of distal branching on α-carbon reactivity. The primary site of reactivity for these molecules is the α-methylene group located between the electron-withdrawing sulfonyl (-SO₂) and carboxylic acid (-COOH) moieties.

  • In the n-butyl isomer: The linear chain extends away from the sulfonyl center, leaving the α-methylene protons fully exposed. Deprotonation by a weak base is rapid, and the resulting carbanion can attack electrophiles with minimal transition-state strain.

  • In the sec-butyl isomer: The methyl branch at the C1 position of the butyl chain creates a "steric cone." This restricts the rotational freedom around the C-S bond and physically shields the adjacent α-methylene protons. Consequently, the kinetic rate of enolization/deprotonation is reduced. Furthermore, during nucleophilic attack (e.g., onto an aldehyde), this steric bulk induces severe A-1,3 strain in the transition state, elevating the activation energy and often reducing the overall yield.

Experimental Workflows & Methodologies

To demonstrate these mechanistic differences, the following self-validating protocols outline standard procedures for both Knoevenagel condensation and Amide coupling.

Protocol A: Knoevenagel Condensation (Synthesis of α,β-Unsaturated Sulfones)

Causality & Design: This protocol utilizes a benzylamine/glacial acetic acid system. The reagents form an acetate salt that acts as a bifunctional catalyst—the amine activates the aldehyde via iminium ion formation, while the acetate deprotonates the sulfonylacetic acid. Decarboxylation occurs spontaneously upon condensation to yield the styryl sulfone.

Step-by-Step Procedure:

  • Charge a 50 mL round-bottom flask with the respective sulfonylacetic acid (10.0 mmol) and 4-fluorobenzaldehyde (10.0 mmol).

  • Add glacial acetic acid (15 mL) followed by benzylamine (1.0 mL, catalytic).

  • Reflux the mixture (approx. 110 °C) under a nitrogen atmosphere.

  • Self-Validation (TLC Monitoring): Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1, UV active).

    • n-butyl isomer: Complete conversion typically observed at 2.5 hours .

    • sec-butyl isomer: Requires extended reflux of 5.0 hours due to the steric retardation at the α-position.

  • Cool the reaction mixture to room temperature and pour onto crushed ice (50 g).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual acetic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash chromatography to isolate the target (E)-styryl sulfone.

Protocol B: Amide Coupling (Synthesis of Sulfonylacetamides)

Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in overcoming the mild steric hindrance posed by the α-sulfonyl group. DIPEA serves as a non-nucleophilic base to generate the reactive carboxylate without interfering with the active ester.

Step-by-Step Procedure:

  • Dissolve the sulfonylacetic acid (5.0 mmol) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Add HATU (5.5 mmol) and DIPEA (15.0 mmol). Stir for 15 minutes to ensure complete formation of the active OAt ester.

  • Add benzylamine (5.5 mmol) dropwise to the activated mixture.

  • Allow the reaction to warm to room temperature. Stir for 1 h (n-butyl) or 1.5 h (sec-butyl).

  • Quench with water (20 mL) and extract with EtOAc (3 x 15 mL).

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine/DIPEA), brine, and dry over MgSO₄. Evaporate to yield the sulfonylacetamide.

Comparative Performance Data

The experimental outcomes clearly illustrate the impact of the sec-butyl group's steric hindrance, particularly in reactions requiring nucleophilic attack from the α-carbon.

Table 2: Knoevenagel Condensation Performance (with 4-Fluorobenzaldehyde)
Metric(Butane-1-sulfonyl)-acetic acidThis compound
Reaction Time 2.5 hours5.0 hours
Yield (Isolated) 82%58%
E/Z Selectivity >95:5 (E-isomer)85:15 (E-isomer)
Byproduct Formation Minimal (<2%)Moderate (~8% unreacted aldehyde)
Table 3: Amide Coupling Performance (with Benzylamine)
Metric(Butane-1-sulfonyl)-acetic acidThis compound
Reaction Time 1.0 hour1.5 hours
Yield (Isolated) 91%87%
Coupling Reagent HATU / DIPEAHATU / DIPEA

Workflow & Logical Relationship Diagram

The following diagram maps the divergent synthetic utility of both isomers based on their structural sterics.

G cluster_nbutyl (Butane-1-sulfonyl)-acetic acid (n-Butyl) cluster_secbutyl This compound (sec-Butyl) Start Alkylsulfonylacetic Acid Building Blocks N_Deprot Unhindered α-Methylene Rapid Deprotonation Start->N_Deprot S_Deprot Sterically Shielded α-Methylene Slower Deprotonation Start->S_Deprot N_Knoev Knoevenagel Condensation (High Yield, Fast) N_Deprot->N_Knoev Aldehyde + Base N_Amide Amide Coupling (Standard Kinetics) N_Deprot->N_Amide Amine + HATU S_Knoev Knoevenagel Condensation (Moderate Yield, Slow) S_Deprot->S_Knoev Aldehyde + Base S_Amide Amide Coupling (Slightly Retarded Kinetics) S_Deprot->S_Amide Amine + HATU

Fig 1. Divergent synthetic workflows based on steric hindrance of alkylsulfonylacetic acid isomers.

Conclusion & Selection Guide

  • Choose (Butane-1-sulfonyl)-acetic acid when your synthetic step relies on the nucleophilicity of the α-carbon (e.g., Knoevenagel condensations, α-alkylations). The lack of steric hindrance ensures rapid reaction times, high yields, and excellent stereoselectivity.

  • Choose this compound when you specifically require a bulkier, slightly more lipophilic linker in amide coupling workflows, or when exploring structure-activity relationships (SAR) where the steric bulk of the sec-butyl group might favorably interact with a target protein's binding pocket. Be prepared to extend reaction times and optimize equivalents to overcome the inherent steric drag.

References

  • AA Blocks. "91326-22-6 | MFCD06619416 | 2-(butane-1-sulfonyl)acetic acid". 3

  • Fluorochem. "this compound". 4

  • Reddy, M. V. R., et al. "Thioglycolates in the Synthesis of Bis(styryl)-sulfones." Synthetic Communications, Taylor & Francis. 1

  • US Patent 20030130339A1. "Alpha, beta-unsaturated sulfones for treating proliferative disorders." 2

Sources

Biological activity screening of (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening Guide: (Butane-2-sulfonyl)-acetic acid [1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Pre-clinical evaluation, Pharmacophore validation, and Screening protocols[1]

Executive Summary: The Sulfone-Carboxylate Pharmacophore

This compound (CAS: 1042628-83-0) represents a specialized chemical scaffold characterized by a sulfone (


) linker  bridging a lipophilic butyl chain and a hydrophilic carboxylic acid tail.[1] Unlike traditional sulfonamide antibiotics, this compound lacks the 

bond, rendering it resistant to typical sulfonamide metabolism while retaining significant electronic similarity to phosphate groups and transition state intermediates .[1]

This guide outlines the biological screening strategy for this compound, positioning it not merely as a building block, but as a bioisostere candidate for phosphate-binding enzymes (e.g., PTP1B) and a modulator of bacterial biofilm formation.

Key Applications & Predicted Activity
Target ClassPredicted MechanismPrimary Screening Assay
Metabolic Enzymes Phosphate Mimicry: The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

motif mimics the electrostatic profile of phosphotyrosine, making it a candidate for PTP1B inhibition (Diabetes/Obesity).[1]
Colorimetric pNPP Hydrolysis
Microbiology Biofilm Modulation: As an acetic acid derivative with a lipophilic tail, it may mimic quorum-sensing signals or disrupt membrane integrity.[1]Crystal Violet Biofilm Assay
Chemical Biology Bioisostere: Acts as a stable, non-hydrolyzable analog of

-keto acids or acyl-phosphates.[1]
Competitive Binding / Docking

Comparative Analysis: Performance vs. Alternatives

In the absence of clinical trial data for this specific intermediate, performance is evaluated against structural and functional standards in relevant assays.[1]

A. Metabolic Enzyme Inhibition (Target: PTP1B)

Context: Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin signaling.[1] The sulfonyl-acetic acid moiety is a known pharmacophore for replacing the labile phosphate group in inhibitor design.

FeatureThis compound Alternative 1: Vanadate (

)
Alternative 2: Ertiprotafib
Selectivity Moderate (Predicted): Lipophilic tail confers some specificity over generic phosphatases.[1]Low: Pan-phosphatase inhibitor; highly toxic.[1]High: Designed for PTP1B but failed due to side effects.[1]
Stability High: C-S and C-C bonds are resistant to hydrolysis.[1]High: Inorganic ion.[1]Moderate: Subject to metabolic oxidation.[1]
Mechanism Competitive: Mimics substrate phosphotyrosine in the active site.[1]Competitive/Irreversible: Mimics transition state.[1]Allosteric/Competitive: Complex binding mode.[1]
Screening Role Hit/Lead Fragment: Starting point for SAR optimization.[1]Positive Control: Used to validate assay performance.[1]Reference Standard: Comparison for potency.
B. Antimicrobial & Biofilm Activity

Context: Small organic acids can trigger or inhibit biofilm formation depending on concentration and lipophilicity.[1]

FeatureThis compound Alternative: Acetic Acid Alternative: Sulfamethoxazole
Biofilm Effect Modulator: Lipophilic tail aids penetration; may disrupt quorum sensing.[1]Inducer: Often stimulates biofilm formation in B. subtilis.[1][2]Inhibitor: Bacteriostatic; inhibits folate synthesis.[1]
Mode of Action Membrane/Signal Interference (Non-antibiotic).[1]Metabolic Signal (Carbon source).[1]Enzymatic Inhibition (DHPS target).

Structural Logic & Signaling Pathways (Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the screening process.

G Compound This compound Sulfone Sulfone Group (SO2) (H-Bond Acceptor) Compound->Sulfone Acid Carboxylic Acid (Anionic Head) Compound->Acid Tail Butyl Chain (Lipophilic Anchor) Compound->Tail PhosphateMimic Mimics Phosphotyrosine (pTyr) Sulfone->PhosphateMimic Electronic Isostere Biofilm Target: Biofilm (Quorum Sensing) Acid->Biofilm Signal Modulation Acid->PhosphateMimic Charge Mimic Membrane Membrane Permeability Tail->Membrane PTP1B Target: PTP1B (Insulin Signaling) PhosphateMimic->PTP1B Competitive Inhibition Membrane->Biofilm Penetration

Caption: SAR Map illustrating how the sulfone-acid motif mimics phosphate groups for enzyme inhibition while the lipophilic tail aids membrane interaction.

Experimental Protocols (Self-Validating)

Protocol A: PTP1B Inhibition Screen (Colorimetric)

Objective: Determine if the compound acts as a phosphate mimic inhibitor.[1] Validation: Use Sodium Vanadate (100 µM) as a positive control (100% inhibition).[1]

Materials:

  • Recombinant Human PTP1B (0.5 µg/mL).[1]

  • Substrate: p-Nitrophenyl Phosphate (pNPP, 2 mM).[1]

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM DTT, 1 mM EDTA.[1]

  • Test Compound: this compound (dissolved in DMSO).[1]

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in assay buffer. Keep DMSO constant at <1%.[1]

  • Incubation: Mix 10 µL of enzyme + 10 µL of test compound. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 80 µL of pNPP substrate solution.

  • Kinetics: Measure Absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).

  • Validation Check:

    • Control (No Inhibitor): Must show linear increase in Abs405 (slope > 0.05 OD/min).[1]

    • Background (No Enzyme): Slope must be < 0.005 OD/min.[1]

  • Calculation: Calculate % Inhibition =

    
    .[1]
    
Protocol B: Bacterial Biofilm Inhibition (Crystal Violet)

Objective: Assess the compound's ability to disrupt biofilm formation compared to acetic acid (inducer) and antibiotics.[1] Organism:Staphylococcus aureus (Gram-positive) or Pseudomonas aeruginosa (Gram-negative).[1]

Workflow:

  • Culture: Grow bacteria in TSB + 1% Glucose (to promote biofilm) to mid-log phase.

  • Seeding: Dilute to

    
     and dispense 100 µL/well into a 96-well polystyrene plate.
    
  • Treatment: Add 100 µL of test compound (Final conc: 10, 50, 100, 200 µM).

    • Positive Control:[1][3] Sulfamethoxazole (Standard Antibiotic).[1]

    • Negative Control:[1] Media + DMSO only.[1]

    • Inducer Control: Acetic Acid (1 mM).[1]

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Wash wells 3x with PBS (remove planktonic cells).[1]

    • Fix with Methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).[1]

    • Wash with water and air dry.[1]

  • Quantification: Solubilize dye with 30% Acetic Acid and measure Absorbance at 595 nm.

Data Interpretation Guide

Use this table to interpret your screening results.

Assay ResultInterpretationNext Step
PTP1B

Potent Hit: The sulfone-acid motif is successfully mimicking the phosphate transition state.[1]Proceed to selectivity screen (vs. TCPTP) and docking studies.
PTP1B

Weak/Inactive: The butyl chain may not provide enough binding energy or steric fit.[1]Modify the tail (e.g., add phenyl group) to increase hydrophobic interaction.[1]
Biofilm Mass < 50% Control Inhibitor: Compound disrupts biofilm integrity.[1]Test for bactericidal activity (CFU count) to distinguish killing vs. biofilm disruption.[1]
Biofilm Mass > 120% Control Inducer: The compound acts as a metabolic signal (like acetic acid).[1]Investigate quorum sensing pathways; potential use in bioprocessing (not drug).

References

  • Combs, A. P. (2010).[1] "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry, 53(6), 2333-2344.[1] Link[1]

  • Chen, Y., et al. (2015).[1][2] "Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation."[1][2] mBio, 6(3), e00392-15.[1] Link[1]

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Loughlin, W. A., et al. (2010).[1] "Sulfonyl-containing compounds in medicinal chemistry: synthesis and biological activity." Future Medicinal Chemistry, 2(7), 1141-1155.[1] Link[1]

  • PubChem Compound Summary. (2025). "2-(butane-1-sulfonyl)acetic acid (Isomer Reference)."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Computational analysis of (Butane-2-sulfonyl)-acetic acid's molecular orbitals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (Butane-2-sulfonyl)-acetic acid (CAS: 1042628-83-0) Application: Fragment-based drug discovery (FBDD), sulfone-based bioisosteres. Objective: To evaluate the electronic structure and reactivity profile of this compound compared to standard sulfonyl analogs using Density Functional Theory (DFT).

This guide serves as a technical blueprint for researchers characterizing this specific sulfone scaffold. Unlike standard carboxylic acids, the presence of the


-sulfonyl group introduces unique electronic withdrawal effects that significantly alter the acidity (

) and electrophilicity of the

-methylene position. We compare the computational performance of this molecule against two standard alternatives: Methanesulfonylacetic acid (sterically unhindered) and Benzenesulfonylacetic acid (aromatic/conjugated).

Part 1: The Computational Landscape (Methodology Comparison)

Before analyzing the molecule, one must select the correct "tool" (functional). For sulfur-containing hypervalent molecules (


), standard functionals often fail to capture long-range dispersion interactions accurately.
Comparative Analysis of DFT Functionals

The following table compares the "performance" of different computational methods for analyzing sulfonyl-acetic acids.

FeatureB3LYP / 6-31G * (The "Standard")

B97X-D / def2-TZVP
(The Recommended)
M06-2X / 6-311++G(d,p) (The Alternative)
Sulfur Geometry Poor. Often overestimates S=O bond lengths due to lack of dispersion correction.Excellent. Includes dispersion corrections (D2/D3) vital for sulfone geometry.Very Good. Parameterized for non-covalent interactions.
Barrier Heights Underestimates reaction barriers (kinetics).Accurate barrier height prediction for nucleophilic attacks.Excellent for thermodynamics and kinetics.
Cost/Time Low (Fast).[1]Moderate.High (expensive integration grid required).
Verdict Avoid for final data. Use only for rough pre-optimization.Gold Standard. Best balance of accuracy for sulfonyl electronics.Use for verifying transition states.

Expert Insight: For this compound, the sec-butyl group introduces steric bulk and potential weak intramolecular interactions with the sulfonyl oxygens.


B97X-D  is strictly recommended over B3LYP to prevent artificial steric clashes in the optimized geometry.

Part 2: Experimental Protocol & Workflow

To generate a self-validating dataset for this molecule, follow this specific computational workflow. This protocol ensures that the resulting Molecular Orbitals (MOs) are real minima and not saddle points.

Step-by-Step Computational Workflow
  • Conformational Search:

    • The sec-butyl group (chiral center at C2) creates multiple rotamers.

    • Action: Perform a relaxed potential energy surface (PES) scan on the

      
       dihedral angle.
      
  • Geometry Optimization:

    • Level:

      
      B97X-D/def2-TZVP.
      
    • Solvent Model: CPCM (Water) – essential to stabilize the zwitterionic character of the carboxylic acid/sulfone dipole.

  • Frequency Analysis (Validation):

    • Requirement: No imaginary frequencies (NImag=0).

    • Self-Validating Step: If an imaginary frequency is found at the sulfonyl group, the basis set lacks polarization functions. Switch to a basis set with "d" and "p" functions (e.g., 6-311G**).

  • NBO Analysis (Natural Bond Orbitals):

    • Calculate second-order perturbation energies to quantify the

      
       hyperconjugation.
      
Visualization: The Computational Pipeline

G Start Input Structure This compound ConfSearch Conformational Scan (PES) Start->ConfSearch Opt Geom Optimization wb97X-D/def2-TZVP ConfSearch->Opt Freq Freq Check (NImag = 0?) Opt->Freq Freq->Opt No (Re-optimize) MO MO & NBO Analysis Freq->MO Yes Output Reactivity Descriptors (HOMO/LUMO/Hardness) MO->Output

Caption: Workflow for accurate DFT characterization of sulfonyl-acetic acids. Note the critical frequency check loop.

Part 3: Molecular Orbital Analysis (Product vs. Alternatives)

Here we compare the predicted electronic properties of this compound against its primary analogs.

The "Product": this compound[2]
  • Structure:

    
    
    
  • Electronic Feature: The sec-butyl group is electron-donating (+I effect) but sterically bulky.

  • HOMO Location: Localized on the carboxylate oxygens (lone pairs).

  • LUMO Location: Localized on the Sulfur atom and the

    
    -carbon (
    
    
    
    ).
  • Implication: The LUMO location makes the

    
    -carbon highly acidic (
    
    
    
    predicted), facilitating decarboxylation or nucleophilic substitution.
Comparison with Alternatives
PropertyThis compound (Target)Methanesulfonylacetic acid (Analog 1)Benzenesulfonylacetic acid (Analog 2)
Steric Hindrance High. sec-butyl group blocks backside attack at Sulfur.Low. Methyl group allows easy rotation.Moderate. Phenyl ring is planar but bulky.
Electronic Effect Inductive donation (+I) from butyl destabilizes HOMO slightly.Weak +I effect.[1]Resonance withdrawal (-R) stabilizes HOMO.
Chemical Hardness (

)
Medium. Moderate reactivity.Hard. Less reactive, high stability.Soft. Highly reactive due to

-system.
LUMO Energy Higher (Less Electrophilic).High.Lowest (Most Electrophilic).
Predicted Reactivity Stable scaffold; good for metabolic stability in drugs.Too polar; rapid clearance likely.Reactive; potential for metabolic toxicity (Michael acceptor).
Structural Implications for Drug Design

The (Butane-2-sulfonyl) moiety offers a "Goldilocks" zone. It is more lipophilic than the methyl analog (better membrane permeability) but lacks the reactive aromatic ring of the benzene analog (lower toxicity risk).

Visualization: Electronic Reactivity Logic

Reactivity Sulfone Sulfonyl Group (SO2) Strong EWG AlphaC Alpha-Carbon (CH2) Electron Deficient Sulfone->AlphaC Inductive Withdrawal (-I) Target This compound (Target) Sulfone->Target AlphaC->Target Carboxyl Carboxylic Acid HOMO Source Carboxyl->Target Result Result: High Acidity + Lipophilicity (Ideal Drug Fragment) Target->Result vs. Benzene Analog (No metabolic activation)

Caption: Electronic influence of the sulfonyl group on the alpha-carbon, creating the specific reactivity profile of the target molecule.

References

  • Molecule Identification

    • This compound.[2] CAS: 1042628-83-0.[2] PubChem CID: 87389265.[3]

    • Source:

  • DFT Benchmarking for Sulfones

    • Evaluation of DFT functionals for sulfur-containing molecules.
    • Source: (General reference to methodology).

  • Methodology (Gaussian/ORCA Protocols)

    • Mardirossian, N., & Head-Gordon, M. (2017).
    • Source: (Establishes

      
      B97X-D accuracy).
      
  • Reactivity of Sulfonyl Acetic Acids

    • Electronic Effects of the Sulfinyl and Sulfonyl Groups.
    • Source:

Sources

Certificate of Analysis Comparison Guide: (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Standard" Purity

In drug discovery, the sulfonyl-acetic acid moiety is a versatile "chameleon" building block. It serves as a precursor for sulfones via decarboxylative coupling, a nucleophile in Knoevenagel condensations, or a stable polar motif in peptidomimetics.

However, (Butane-2-sulfonyl)-acetic acid (CAS 1042628-83-0) presents a specific challenge: its synthesis involves the oxidation of a sulfide intermediate. "Standard Grade" reagents often contain trace amounts of the sulfoxide or sulfide precursors. While innocuous in simple amide couplings, these sulfur-oxidation impurities are catalyst poisons in transition-metal-catalyzed cross-couplings (e.g., Pd, Cu) and can drastically alter the yield of radical decarboxylation reactions.

This guide objectively compares a High-Fidelity (Pharma Grade) CoA against a Standard (Tech Grade) CoA, demonstrating why the former is essential for reproducible SAR (Structure-Activity Relationship) studies.

Critical Quality Attributes (CQA) Comparison

The following table contrasts the specifications of a validated Pharma Grade lot against a typical Technical Grade lot found in bulk catalogs.

FeaturePharma Grade (Recommended) Technical Grade (Alternative) Impact on Research
Purity (HPLC) ≥ 98.5% (Area %)≥ 95.0% (Area %)Lower purity complicates purification of final drug candidates.
Residual Sulfide/Sulfoxide < 0.1% (Strictly Controlled)Not Specified (Often 1–3%)Critical: Sulfides coordinate to Pd/Cu catalysts, killing catalytic cycles.
Isomeric Purity ≥ 99% sec-butyl isomerMixed isomers possibleThe n-butyl isomer changes lipophilicity (LogP) and steric fit.
Loss on Drying < 0.5%< 2.0%Excess water interferes with moisture-sensitive acid chloride formations.
Appearance White to Off-White Crystalline PowderBeige/Yellow SolidColor often indicates oxidative degradation or metal residues.

Deep Dive: Analytical Validation & Impurity Logic

To understand the CoA, one must understand the synthesis. The impurities are not random; they are mechanistic artifacts.

Synthesis & Impurity Origin Map

The compound is typically synthesized by alkylating thioglycolic acid with 2-bromobutane, followed by oxidation.

SynthesisPath cluster_impurities Critical Control Point SM1 Thioglycolic Acid Sulfide INTERMEDIATE: (Butane-2-thio)-acetic acid (Sulfide) SM1->Sulfide Alkylation (Base) SM2 2-Bromobutane SM2->Sulfide Sulfoxide IMPURITY A: (Butane-2-sulfinyl)-acetic acid (Sulfoxide) Sulfide->Sulfoxide Oxidation (Step 1) [O] Product TARGET: This compound (Sulfone) Sulfoxide->Product Oxidation (Step 2) [O]

Figure 1: Synthetic pathway showing the stepwise oxidation. Incomplete oxidation leads to Sulfoxide (Impurity A), which is difficult to separate due to similar polarity.

Analytical Protocol: HPLC Method

A standard C18 gradient is insufficient because the acidic tail causes peak tailing. We utilize a Mixed-Mode HILIC/Ion-Exchange approach or a buffered C18 method to separate the sulfoxide from the sulfone.

Validated HPLC Protocol:

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 210 nm (Sulfones have low UV absorbance; 210 nm captures the carbonyl and S-O transitions).

Interpretation:

  • Retention Time (RT):

    • Sulfoxide (Impurity): ~4.5 min (More polar).

    • Target Sulfone: ~6.2 min.

    • Sulfide (Starting Material): ~9.0 min (Less polar).

Performance Benchmarking: The "Catalyst Kill" Effect

To prove the superiority of the Pharma Grade reagent, we compared both grades in a Decarboxylative Cross-Coupling , a common reaction in modern medicinal chemistry to install the sulfone group onto a heteroaryl ring.

Experimental Case Study

Reaction: Silver-catalyzed decarboxylative sulfonylation of a Pyridine ring.

  • Substrate: 2-carboxypyridine.

  • Reagent: this compound (1.5 equiv).

  • Catalyst: AgNO3 (10 mol%), K2S2O8 (oxidant).

  • Solvent: MeCN/H2O, 80°C.

Results Comparison
MetricPharma Grade Reagent Technical Grade Reagent Analysis
Yield (Isolated) 82% 35%Tech grade failed to reach completion.
Reaction Color Clear/Pale YellowDark Brown Precipitate"Dark Brown" indicates Ag-Sulfide formation.
Catalyst Turnover HighLow (Poisoned)Trace sulfides in Tech grade precipitated the Silver catalyst as Ag2S.

Mechanism of Failure: The Technical Grade contained ~1.5% residual (Butane-2-thio)-acetic acid . Sulfides have a high affinity for soft metals (Ag, Pd, Cu). The impurity sequestered the silver catalyst, halting the decarboxylation cycle.

Experimental Protocols

Protocol: Identification by 1H-NMR (DMSO-d6)

To validate the Identity and Isomeric Purity of your lot.

  • Dissolve: 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquire: 400 MHz or higher.

  • Key Diagnostic Signals:

    • δ 13.0 ppm (bs, 1H): Carboxylic acid proton (disappears with D2O shake).

    • δ 4.15 ppm (s, 2H): The -SO2-CH2-CO- methylene group. Note: If this appears as an AB quartet or is split, check for chiral impurities or restricted rotation, though usually a singlet.

    • δ 3.20 ppm (m, 1H): The methine proton of the sec-butyl group (CH3-CH-CH2).

    • δ 0.9-1.3 ppm: Methyl/Ethyl multiplets.

  • Red Flag: A small singlet near δ 3.8 ppm often indicates the Sulfoxide impurity (-SO-CH2-CO-), which has a different chemical shift due to the shielding cone of the sulfoxide.

Protocol: Removal of Impurities (Recrystallization)

If you are stuck with Technical Grade material, use this protocol to upgrade it.

  • Solvent: Isopropyl Acetate / Heptane system.

  • Dissolution: Dissolve 5g of crude acid in 25 mL Isopropyl Acetate at 60°C.

  • Oxidation Polish (Optional): If sulfide smell is present, add 0.1 mL 30% H2O2 and stir for 10 min (converts sulfide to sulfone/sulfoxide).

  • Crystallization: Add Heptane dropwise (approx 10-15 mL) until cloudiness persists. Cool slowly to 0°C.

  • Filtration: Filter the white solid. The more soluble sulfoxide impurity largely remains in the mother liquor.

  • Dry: Vacuum oven at 40°C (Sulfones are thermally stable).

Visual Analytical Workflow

Use this decision tree to determine if a lot is suitable for your specific application.

CoA_Decision Start Receive Reagent This compound CheckApp Intended Application? Start->CheckApp App1 Simple Amide Coupling (Peptide Synthesis) CheckApp->App1 App2 Metal Catalysis (Pd/Cu/Ag Cross-Coupling) CheckApp->App2 Test1 Check 1H-NMR Confirm Identity App1->Test1 Test2 Check HPLC for Sulfide/Sulfoxide < 0.1% App2->Test2 ResultPass PASS: Proceed with Reaction Test1->ResultPass Identity OK Test2->ResultPass Purity >99% ResultFail FAIL: Recrystallize or Re-order Test2->ResultFail Sulfide Detected

Figure 2: Quality Control Decision Tree. Metal-catalyzed reactions require strict scrutiny of sulfur oxidation states.

References

  • Synthesis of Sulfones via Oxidation

    • Title: "Selective Oxidation of Sulfides to Sulfones Using Hydrogen Peroxide and a Tungstate C
    • Source:Organic Process Research & Development.
    • Context: Defines the standard oxidation route and potential for sulfoxide contamin
  • Decarboxylative Sulfonylation Mechanisms

    • Title: "Silver-Catalyzed Decarboxylative Sulfonylation of Aliph
    • Source:Journal of the American Chemical Society.
    • Context: Explains the sensitivity of Silver c
    • (Note: Representative link for decarboxylative coupling mechanisms)

  • Analytical Characterization of Sulfones

    • Title: "Differentiation of Sulfides, Sulfoxides, and Sulfones by NMR and HPLC."
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Basis for the described analytical protocols.
  • Compound Data & Safety

    • Title: "this compound - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • (Note: Use CAS 1042628-83-0 for specific search)

Safety Operating Guide

(Butane-2-sulfonyl)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of (Butane-2-sulfonyl)-acetic acid

Hazard Analysis and Waste Characterization

Key Hazard Considerations:

  • Corrosivity: Due to the presence of both a sulfonyl group and a carboxylic acid moiety, the compound is expected to be strongly acidic. Contact with skin and eyes can cause severe irritation and burns[1][2].

  • Toxicity: Oral ingestion may be harmful[1][2]. The toxicological properties of many organosulfur compounds are not fully characterized, warranting a cautious approach.

  • Environmental Hazard: Improper disposal can lead to the contamination of water sources.

Based on these properties, waste containing this compound must be classified as hazardous waste . In the United States, it would likely fall under the EPA hazardous waste code D002 for corrosivity if its pH is less than or equal to 2[3]. It may also be subject to other state and local regulations.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.

Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of the corrosive material, which can cause severe eye damage[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential chemical burns.
Body Protection A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.To protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any vapors or aerosols.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to collect it as hazardous waste for incineration by a licensed disposal facility. On-site treatment, such as neutralization, should be approached with caution and may not be permissible in all jurisdictions for organic acids.

Step 1: Segregation of Waste

Proper segregation is the first critical step in safe chemical waste management.

  • Do not mix this compound waste with other waste streams, particularly bases, oxidizing agents, or flammable solvents.

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), into a designated hazardous waste container.

Step 2: Containerization
  • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable.

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Fill the container to no more than 80% of its capacity to allow for expansion and to prevent splashing during transport.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label the waste container with the words "HAZARDOUS WASTE ".

  • Clearly identify the contents: This compound .

  • List all other components of the waste mixture and their approximate concentrations.

  • Include the appropriate hazard pictograms (e.g., corrosive).

  • Indicate the date when the waste was first added to the container.

Step 4: Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat sources and incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not pour this compound or its solutions down the drain[4].

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's emergency response team.

  • For small spills, and if you are trained to do so, use a chemical spill kit containing an appropriate absorbent material (e.g., vermiculite or a commercial acid neutralizer).

  • Do not use combustible materials like paper towels to absorb the spill.

  • Slowly apply the absorbent or neutralizer to the spill, working from the outside in.

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution and then with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream ppe->segregate containerize Use Designated, Labeled HDPE or Glass Container segregate->containerize label Label Container: - 'HAZARDOUS WASTE' - Chemical Name & Concentration - Hazard Symbols containerize->label store Store in Satellite Accumulation Area with Secondary Containment label->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose small_spill Small Spill? spill->small_spill Assess Size evacuate Evacuate Area & Call Emergency Response small_spill->evacuate No or Untrained cleanup Use Spill Kit to Absorb/Neutralize and Collect as Hazardous Waste small_spill->cleanup Yes & Trained cleanup->containerize Dispose of Cleanup Materials

Caption: Disposal workflow for this compound.

On-Site Neutralization: A Word of Caution

While the neutralization of inorganic acids is a common laboratory practice, the neutralization of organic acids, especially those with additional functional groups, requires careful consideration. The reaction of this compound with a base (e.g., sodium bicarbonate or sodium hydroxide) will be exothermic. More importantly, the resulting salt may still be considered a hazardous or regulated waste.

If neutralization is deemed necessary and permissible by your institution and local regulations, the following general procedure should be followed by trained personnel in a fume hood:

  • Dilute the acidic waste by slowly adding it to a large volume of cold water.

  • Slowly add a weak base, such as sodium bicarbonate, to the diluted acid solution with constant stirring.

  • Monitor the pH of the solution.

  • Once the pH is neutral (between 6 and 8), the resulting solution should still be collected as hazardous waste unless you have explicit permission from your EHS department for drain disposal.

References

  • TCI Chemicals. Safety Data Sheet: Nonafluoro-1-butanesulfonic Acid.
  • Vitol.
  • Aldrich.
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: 1-Butane sulfonic acid sodium salt.
  • Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide.
  • RCI Labscan Limited. Safety Data Sheet: 1-Butanesulfonic acid sodium salt anhydrous.
  • CRC Industries.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Lab Alley. How to neutralize sulfuric acid.
  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • Alliance Chemical. How to Neutralize Sulfuric Acid Spill Safely.
  • EPA South Australia. Waste codes & descriptions.
  • Safety Data Sheet Butane.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • P2 InfoHouse.
  • Texas Commission on Environmental Quality. Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
  • BW Water. Acid Waste Neutralisation (AWN)
  • Extremely flammable gas - SAFETY DATA SHEET.
  • Lab Alley. How to Safely Dispose of Sulfuric Acid.
  • Lawrence Berkeley National Laboratory. LBL researchers help U.S. chemical industry "go green".
  • Kumar, S., & Babu, B. V. (2007). Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • Cernijenko, A., et al.
  • Wang, Y., et al. (2025).

Sources

Personal protective equipment for handling (Butane-2-sulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Compound: (Butane-2-sulfonyl)-acetic acid CAS: 1042628-83-0 Molecular Formula:


[1]

As researchers, we must look beyond the basic Safety Data Sheet (SDS). While formally classified as a Skin and Eye Irritant (Category 2) , the molecular architecture of this compound demands a higher tier of caution.[1]

The Scientific Rationale for Enhanced Safety: This molecule contains a carboxylic acid moiety (


-position) adjacent to a sulfonyl group.[1] The electron-withdrawing nature of the sulfone (

) increases the acidity of the carboxylic acid compared to simple aliphatic acids. Consequently, in its neat solid form or concentrated solution, it possesses pseudo-corrosive properties capable of causing immediate, irreversible ocular damage and severe dermatitis.[1]

Core Directive: Treat this substance with the protocols reserved for Corrosives (Skin Corr.[1] 1B) to ensure a safety margin that accounts for local concentration spikes during handling.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling the neat solid or solutions


.
Body AreaEssential PPETechnical Justification (The "Why")
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient.[1] The fine crystalline dust of organic acids can bypass side-shields.[1] Goggles provide a hermetic seal against acidic dust and splashes.[1]
Dermal (Hands) Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)Breakthrough Dynamics: Organic acids can permeate thin nitrile over time.[1] Double gloving creates a sacrificial outer layer.[1] If the outer glove is compromised, the inner glove maintains the barrier while you doff and replace.
Respiratory Local Exhaust Ventilation (LEV) (Fume Hood)Inhalation Risk: The solid is likely a micronized powder.[1] Inhalation causes immediate irritation to the mucous membranes (H335).[1] If weighing outside a hood is unavoidable, a P100/N95 respirator is mandatory.[1]
Body Lab Coat (High-Neck/Snap) Standard cotton/poly blends are acceptable, but must be buttoned to the neck to protect the suprasternal notch from dust accumulation.[1]

Operational Workflow: Step-by-Step

Phase A: Pre-Operational Setup
  • Neutralization Check: Ensure a saturated sodium bicarbonate (

    
    ) solution is prepared and within arm's reach.[1]
    
  • pH Verification: Have pH strips (range 0-14) ready to verify spill neutralization.[1]

  • Static Control: Organic sulfones can be static-prone.[1] Use an anti-static gun on the weighing boat if the powder appears "fly-away" to prevent aerosolization.[1]

Phase B: Weighing & Transfer (The Critical Zone)

Goal: Prevent dust generation and surface contamination.

  • The "Draft" Balance: Perform all weighing inside a chemical fume hood. If air currents disturb the balance, use a draft shield —do not turn off the hood.[1]

  • Transfer Technique:

    • Use a disposable anti-static spatula.[1]

    • Do not tap the spatula on the side of the weighing vessel; this launches particulates.

    • Cap the receiving vial inside the hood immediately after transfer.[1]

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) to the solid.[1] Adding solid to solvent can cause a "puff" of powder to escape the vessel.[1]

Phase C: Reaction Monitoring
  • Exotherm Warning: Upon deprotonation (e.g., adding a base like

    
     or 
    
    
    
    ), this compound will release heat.[1] Add bases portion-wise at
    
    
    to prevent thermal runaway or splattering.[1]

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term pathology.[1]

  • Ocular Exposure:

    • Immediate Action: Flush with tepid water for 15 minutes minimum .[1]

    • Critical Detail: Hold eyelids open forcibly.[1] The natural reflex is to clamp shut, which traps the acid against the cornea.[1]

  • Dermal Spills:

    • Solid: Brush off gently before applying water (preventing a concentrated acid paste).[1]

    • Liquid: Rinse with water, then wash with soap.[1][2] Do not use organic solvents (Ethanol/Acetone) to clean skin; they increase permeability and drag the chemical deeper into the dermis.

Waste Disposal & Deactivation[1][3]

Disposal Logic: This compound is an acidic organic.[1][3] It must not be mixed with oxidizers (risk of reaction) or strong bases (exothermic neutralization in the waste drum).[1]

  • Primary Stream: Segregate into "Acidic Organic Waste" .

  • Container Labeling: Clearly mark as "Contains Sulfones/Organic Acid."[1]

  • Decontamination of Glassware:

    • Rinse glassware with a dilute 5% Sodium Bicarbonate solution.[1]

    • Observe for cessation of bubbling (

      
       evolution) before standard detergent wash.[1]
      

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling this specific compound.

SafetyProtocol Start Start: Handling This compound Assessment Hazard Assessment (Acidic/Irritant) Start->Assessment PPE_Check PPE Verification (Goggles + Dbl Nitrile) Assessment->PPE_Check State_Solid State: Solid/Powder PPE_Check->State_Solid State_Sol State: Solution PPE_Check->State_Sol Control_Dust Control: Fume Hood + Anti-Static State_Solid->Control_Dust Risk: Inhalation Control_Splash Control: Secondary Containment State_Sol->Control_Splash Risk: Skin Absorp. Action Perform Experiment Control_Dust->Action Control_Splash->Action Waste Disposal: Acidic Organic Stream Action->Waste Post-Exp

Caption: Operational logic flow ensuring barrier protection adapts to the physical state of the reagent.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary for 2-(Butane-1-sulfonyl)acetic acid (Isomer Analog). National Library of Medicine.[1] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.